Diphenyl(vinyl)sulfonium trifluoromethanesulfonate
Description
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Properties
IUPAC Name |
ethenyl(diphenyl)sulfanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13S.CHF3O3S/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;2-1(3,4)8(5,6)7/h2-12H,1H2;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDGDBRZMJNKLV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[S+](C1=CC=CC=C1)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247129-88-0 | |
| Record name | Sulfonium, ethenyldiphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247129-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyl(vinyl)sulfonium trifluoromethanesulfonate has emerged as a powerful and versatile electrophilic vinylating agent in modern organic synthesis. This technical guide provides an in-depth overview of its discovery, historical context, and key developments, with a focus on its practical applications for researchers in the pharmaceutical and chemical industries. Detailed experimental protocols for its synthesis and its use in seminal reactions, alongside comprehensive tables of quantitative data, are presented to facilitate its adoption and exploration in novel synthetic methodologies. Furthermore, key reaction pathways and experimental workflows are illustrated using logical diagrams to provide a clear and concise understanding of the underlying principles.
Introduction and Historical Context
The chemistry of vinylsulfonium salts dates back over a century, with the first documented synthesis reported by Hofmann in 1912.[1][2] However, their significant potential as versatile reagents in organic synthesis was not fully realized until the 1960s, with the pioneering work of Gosselck and co-workers on their application in cyclopropanation reactions.[1][2] The development of various vinylsulfonium salts has since provided synthetic chemists with a powerful toolkit for the construction of complex molecular architectures.
This compound, specifically, has gained prominence due to its enhanced stability and reactivity, largely attributed to the non-nucleophilic trifluoromethanesulfonate (triflate) counterion. While the precise first synthesis of this particular salt is not easily pinpointed in the literature, its modern and practical application in a wide array of synthetic transformations is extensively linked to the work of Professor Varinder K. Aggarwal and his research group from the early 2000s onwards.[3] Their development of efficient synthetic routes and exploration of its reactivity has solidified its role as a go-to reagent for vinylation and annulation reactions.
Synthesis of this compound
The preparation of this compound is most commonly achieved through a two-step procedure from readily available starting materials. The method developed by the Aggarwal group is widely adopted due to its efficiency and practicality. An alternative approach has been reported by Nenajdenko and co-workers.
Aggarwal's Method: From 2-Bromoethyl Triflate
This robust method involves the initial formation of (2-bromoethyl)diphenylsulfonium triflate, which is then converted to the desired vinylsulfonium salt via elimination.
Experimental Protocol:
-
Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium Triflate:
-
To a solution of diphenyl sulfide (1.0 equivalent) in anhydrous toluene, 2-bromoethyl trifluoromethanesulfonate (1.0 equivalent) is added under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is heated to reflux for a specified period, typically a few hours, during which the sulfonium salt precipitates as a crystalline solid.
-
The solid is collected by filtration, washed with anhydrous toluene, and dried under vacuum to yield (2-bromoethyl)diphenylsulfonium triflate.
-
-
Step 2: Synthesis of this compound:
-
The (2-bromoethyl)diphenylsulfonium triflate (1.0 equivalent) is dissolved in a suitable solvent, such as dichloromethane or a mixture of tetrahydrofuran and water.
-
A mild base, typically potassium bicarbonate (1.1-1.5 equivalents), is added to the solution.
-
The mixture is stirred at room temperature for a few hours until the elimination reaction is complete.
-
The organic layer is separated, washed with water, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to afford this compound, often as a light-yellow oil or solid.
-
Nenajdenko's Method: From Diphenyl Sulfoxide
An alternative synthesis involves the reaction of diphenyl sulfoxide with triflic anhydride in the presence of an alkene.
Experimental Protocol:
-
A solution of diphenyl sulfoxide (1.0 equivalent) in a dry, non-polar solvent like dichloromethane is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
Trifluoromethanesulfonic anhydride (1.0 equivalent) is added dropwise to the solution, leading to the in situ formation of diphenyl(trifluoromethanesulfonyloxy)sulfonium triflate.
-
The desired alkene (e.g., a styrene derivative) is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until the formation of the vinylsulfonium salt is complete.
-
Work-up and purification are performed using standard techniques to isolate the product.[4]
Chemical Reactivity and Mechanism of Action
This compound functions as a potent Michael acceptor. The presence of the positively charged sulfur atom renders the β-carbon of the vinyl group highly electrophilic and susceptible to attack by a wide range of nucleophiles. This initial conjugate addition leads to the formation of a sulfur ylide intermediate, which can then undergo various subsequent transformations, most commonly an intramolecular substitution to form a cyclic product with the expulsion of diphenyl sulfide, a good leaving group.
References
"Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" molecular structure and properties
An In-depth Technical Guide to Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of this compound, a versatile reagent in organic synthesis with applications in the development of novel therapeutics.
Molecular Structure and Identification
This compound is an organic salt consisting of a diphenyl(vinyl)sulfonium cation and a trifluoromethanesulfonate (triflate) anion. The positively charged sulfur atom is bonded to two phenyl groups and a vinyl group, rendering the β-carbon of the vinyl group highly electrophilic.
Molecular Structure:
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 247129-88-0[1] |
| Molecular Formula | C₁₅H₁₃F₃O₃S₂[1] |
| Molecular Weight | 362.4 g/mol [1] |
| IUPAC Name | ethenyl(diphenyl)sulfanium;trifluoromethanesulfonate[2] |
| InChI | 1S/C14H13S.CHF3O3S/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;2-1(3,4)8(5,6)7/h2-12H,1H2;(H,5,6,7)/q+1;/p-1[2] |
| InChIKey | OKDGDBRZMJNKLV-UHFFFAOYSA-M[2] |
| SMILES | C=C--INVALID-LINK--C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-][2] |
| MDL Number | MFCD22123284[1] |
Physicochemical Properties
This compound is typically described as a light-yellow oil or a solid/semi-solid.[3] It is slightly hygroscopic and should be stored under an inert atmosphere.[4] Specific physical properties such as melting point, boiling point, and density are not consistently reported in the literature, likely due to its nature as a reactive salt that may decompose upon heating.
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.93-7.82 (m, 4H, ArH), 7.75-7.64 (m, 6H, ArH), 7.51 (dd, J=16.5, 9.5 Hz, 1H, CH₂=CH), 6.72 (dd, J=9.5, 2.5 Hz, 1H, HHC=CH), 6.57 (dd, J=16.5, 2.5 Hz, 1H, HHC=CH)[4] |
| ¹³C NMR (100.5 MHz, CDCl₃) | δ (ppm): 138.1 (t), 134.6 (d), 131.6 (d), 130.5 (d), 125.0 (s), 123.4 (d)[4] |
| IR | Data not readily available in detail. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a two-step process developed by Aggarwal and colleagues, which involves the preparation of a precursor, (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate, followed by elimination to form the vinyl group.[5]
Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
Caption: Workflow for the synthesis of the precursor.
Detailed Protocol:
-
To a solution of diphenyl sulfide in toluene under an inert atmosphere (e.g., argon or nitrogen), add 2-bromoethyl trifluoromethanesulfonate.
-
Reflux the mixture for the appropriate time until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.
-
If precipitation is incomplete, diethyl ether can be added to facilitate it.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate. The reported melting point for this intermediate is 86.5–88 °C.[4]
Step 2: Synthesis of this compound
Caption: Workflow for the final product synthesis.
Detailed Protocol:
-
Dissolve (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate in a mixture of tetrahydrofuran (THF) and water.
-
Add potassium bicarbonate (or another suitable base) and stir the mixture at room temperature.
-
The reaction progress can be monitored by the disappearance of the starting material.
-
Once the reaction is complete, extract the aqueous mixture with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a light-yellow oil in excellent yield.[5]
Chemical Properties and Reactivity
This compound is a powerful Michael acceptor. The electron-withdrawing sulfonium group polarizes the vinyl group, making the β-carbon highly susceptible to nucleophilic attack. This reactivity is the basis for its wide range of applications in organic synthesis.
General Reaction Mechanism:
Caption: General reaction pathway with nucleophiles.
Key Reactions and Applications:
-
Cyclopropanation: In the presence of a suitable base, it reacts with compounds containing active methylene groups to form cyclopropane derivatives.[5]
-
Aziridination: It reacts with primary amines to yield aziridines.[1]
-
Synthesis of Heterocycles: It is extensively used in annulation reactions to synthesize a variety of heterocycles, including morpholines, thiomorpholines, and piperazines. For instance, Aggarwal's group demonstrated its use in synthesizing morpholines from β-amino alcohols with high yields (94-98%).[1]
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions.
Table 3: Hazard Information
| Hazard | Description |
| GHS Pictogram | GHS07 (Exclamation mark)[3] |
| Signal Word | Warning[3] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect from moisture.
-
Keep in a cool, dark place at room temperature.[3]
Applications in Drug Development
The ability of this compound to facilitate the rapid construction of complex molecular scaffolds, particularly various saturated heterocycles that are prevalent in many drug candidates, makes it a valuable tool for medicinal chemists. Its use in the late-stage functionalization of complex molecules further enhances its utility in drug discovery and development programs.
Conclusion
This compound is a highly versatile and reactive reagent with significant applications in modern organic synthesis. Its ability to act as a Michael acceptor allows for the efficient formation of a wide range of carbocyclic and heterocyclic structures. This guide provides essential information for researchers and professionals in the field of drug development to effectively and safely utilize this powerful synthetic tool.
References
- 1. This compound | 247129-88-0 | Benchchem [benchchem.com]
- 2. Sulfonium, ethenyldiphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | C15H13F3O3S2 | CID 12003642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 247129-88-0 [sigmaaldrich.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
A Comprehensive Technical Guide to the Electrophilic Mechanism of Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is a potent and versatile electrophilic reagent widely employed in modern organic synthesis. Its unique reactivity stems from the vinyl group's pronounced susceptibility to nucleophilic attack, a characteristic imparted by the adjacent, positively charged sulfonium center. This guide provides an in-depth exploration of the core mechanisms governing its action as an electrophile, focusing on its role as a Michael acceptor. Detailed reaction pathways, quantitative data from key synthetic applications, and representative experimental protocols are presented to offer a comprehensive resource for professionals in chemical research and development.
Chemical Identity and Physicochemical Properties
This compound is an organosulfur salt composed of an ethenyldiphenylsulfonium cation and a trifluoromethanesulfonate anion.[1][2] The triflate anion is weakly coordinating, which enhances the compound's stability and the electrophilicity of the cation.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | ethenyl(diphenyl)sulfanium;trifluoromethanesulfonate | [1][2] |
| CAS Number | 247129-88-0 | [1] |
| Molecular Formula | C₁₅H₁₃F₃O₃S₂ | [1][2] |
| Molecular Weight | 362.4 g/mol | [1][2] |
| InChI Key | OKDGDBRZMJNKLV-UHFFFAOYSA-M | [3] |
Core Mechanism of Action: The Electrophilic Nature
The primary mechanism of action for this compound is its function as a highly effective Michael acceptor in conjugate addition reactions.[4][5][6] The potent electron-withdrawing sulfonium center renders the β-carbon of the vinyl group electron-deficient and thus highly susceptible to attack by a wide range of nucleophiles.[1][4]
The reaction is initiated by the nucleophilic addition to the β-position of the vinyl group, which generates a transient sulfur ylide intermediate.[4][7] This reactive ylide can then proceed through two primary mechanistic pathways, making the reagent a versatile C2 synthon for constructing complex molecular architectures.[7]
Caption: General mechanism of Michael addition to Diphenyl(vinyl)sulfonium triflate.
Pathway A: Ylide Protonation Followed by Ring Closure
In the first pathway, the sulfur ylide intermediate, generated from the conjugate addition, undergoes an intramolecular protonation from a nearby acidic site on the nucleophilic moiety.[4] This generates a new nucleophilic center within the molecule, which then facilitates an intramolecular substitution reaction. This ring-closing step displaces the stable diphenyl sulfide leaving group, typically leading to the formation of cyclopropane derivatives.[4]
Caption: Pathway A: Ylide protonation followed by intramolecular ring closure.
Pathway B: Intramolecular Johnson-Corey-Chaykovsky-Type Reaction
Alternatively, the sulfur ylide intermediate can act as a nucleophile itself.[4] It can undergo an intramolecular 1,2- or 1,4-addition to a pendant electrophile (such as a ketone, aldehyde, or imine) that was part of the original nucleophile. This forms a new zwitterionic intermediate which subsequently undergoes ring closure with the expulsion of diphenyl sulfide.[4] This pathway is characteristic of Johnson-Corey-Chaykovsky-type reactions and is used to synthesize fused heterocycles like epoxides and aziridines.[4]
References
- 1. This compound | 247129-88-0 | Benchchem [benchchem.com]
- 2. Sulfonium, ethenyldiphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | C15H13F3O3S2 | CID 12003642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 247129-88-0 [sigmaaldrich.com]
- 4. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. soc.chim.it [soc.chim.it]
Synthesis of "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" from diphenyl sulfide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of diphenyl(vinyl)sulfonium trifluoromethanesulfonate, a versatile reagent in organic synthesis, starting from diphenyl sulfide. This document details the most practical and widely adopted synthetic methodology, including step-by-step experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows.
Introduction
This compound is a powerful synthetic tool, primarily utilized as a vinylating agent in a variety of chemical transformations. Its applications include the synthesis of complex heterocyclic structures such as morpholines, aziridines, and cyclopropanes.[1] The triflate counter-anion confers high reactivity to the sulfonium salt. This guide focuses on the efficient and reliable synthesis of this reagent from the readily available starting material, diphenyl sulfide.
The most robust and frequently cited method for this synthesis is a two-step procedure developed by Aggarwal and colleagues.[1][2] This methodology involves the initial formation of a stable crystalline precursor, (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate, followed by a base-mediated elimination to generate the desired vinylsulfonium salt. This approach is advantageous as it avoids the handling of the less stable, oily this compound, which can be generated in situ from its solid precursor for immediate use in subsequent reactions.
Overall Synthetic Pathway
The synthesis proceeds in two distinct stages, starting from diphenyl sulfide and culminating in the formation of this compound. The intermediate, (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate, is a key component of this process, offering stability and ease of handling.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the intermediate and the final product.
Synthesis of 2-Bromoethyl Trifluoromethanesulfonate (Precursor to the Alkylating Agent)
The synthesis of the key alkylating agent, 2-bromoethyl triflate, is the preliminary step. It is prepared from commercially available 2-bromoethanol and triflic anhydride.
Reaction:
2-Bromoethanol + Triflic Anhydride → 2-Bromoethyl Trifluoromethanesulfonate
Experimental Procedure:
-
To a solution of 2-bromoethanol (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂), add pyridine (1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add triflic anhydride (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude 2-bromoethyl triflate is typically used in the next step without further purification.
Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
This step involves the S-alkylation of diphenyl sulfide with the previously prepared 2-bromoethyl triflate.
Reaction:
Diphenyl Sulfide + 2-Bromoethyl Trifluoromethanesulfonate → (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
Experimental Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve diphenyl sulfide (1.0 eq) in toluene.
-
Add a solution of crude 2-bromoethyl triflate (1.0-1.2 eq) in toluene to the diphenyl sulfide solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.
-
Monitor the formation of a precipitate.
-
After cooling to room temperature, the crystalline solid product is collected by filtration.
-
The collected solid is washed with a suitable solvent like diethyl ether to remove any unreacted starting materials.
-
The product is then dried under vacuum to yield the pure (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate.
Step 2: Synthesis of this compound
The final step is the base-induced elimination of HBr from the sulfonium salt precursor to form the vinylsulfonium salt.
Reaction:
(2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate + Base → this compound
Experimental Procedure:
-
Suspend (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add potassium bicarbonate (KHCO₃) (1.5-2.0 eq) to the suspension at room temperature.
-
Stir the mixture vigorously for 1-3 hours. The reaction progress can be monitored by the disappearance of the solid starting material.
-
After the reaction is complete, extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
The solvent is removed under reduced pressure to yield this compound as a light-yellow oil.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis.
Table 1: Reagent and Product Quantities for a Typical Synthesis
| Step | Compound | Molecular Weight ( g/mol ) | Molar Ratio | Typical Mass/Volume |
| 1 | Diphenyl Sulfide | 186.27 | 1.0 | Specify mass |
| 1 | 2-Bromoethyl Trifluoromethanesulfonate | 257.02 | 1.0 - 1.2 | Specify mass |
| - | (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate | 443.30 | - | - |
| 2 | (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate | 443.30 | 1.0 | Specify mass |
| 2 | Potassium Bicarbonate | 100.12 | 1.5 - 2.0 | Specify mass |
| - | This compound | 362.39 | - | - |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Solvent(s) | Temperature | Duration | Typical Yield |
| 1 | Synthesis of (2-Bromoethyl)diphenylsulfonium Triflate | Toluene | Reflux | 12-24 h | High |
| 2 | Synthesis of Diphenyl(vinyl)sulfonium Triflate | THF/Water | Room Temp. | 1-3 h | Excellent |
Note: "High" and "Excellent" yields are reported in the literature; specific percentages may vary based on reaction scale and purification efficiency.
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental process, from starting materials to the final product and its subsequent use.
Caption: A flowchart detailing the experimental workflow for the synthesis.
Conclusion
The two-step synthesis of this compound from diphenyl sulfide, as pioneered by Aggarwal and his research group, represents an efficient and practical method for accessing this valuable synthetic reagent. The generation of a stable, crystalline intermediate simplifies handling and purification, allowing for the convenient in situ generation of the active vinylsulfonium salt. This guide provides the necessary procedural details to enable researchers to successfully synthesize and utilize this versatile compound in their own synthetic endeavors.
References
Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate: A Technical Guide to its Spectral Data and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is a versatile reagent in organic synthesis, primarily utilized for the introduction of a vinyl group and in the formation of various heterocyclic compounds. Its reactivity stems from the electrophilic nature of the vinyl group, which is activated by the adjacent positively charged sulfur atom. A thorough understanding of its spectral characteristics is paramount for its proper identification, purity assessment, and for monitoring its reactions. This technical guide provides a comprehensive overview of the spectral data and characterization methods for this compound.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 247129-88-0 |
| Molecular Formula | C₁₅H₁₃F₃O₃S₂ |
| Molecular Weight | 362.39 g/mol |
| Appearance | Light yellow to yellow clear liquid or solid/semi-solid[1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[1] |
Spectral Data
A complete spectral analysis is crucial for the unambiguous identification and quality control of this compound. The following tables summarize the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals for the vinyl and phenyl protons. The integration of these signals can be used to confirm the ratio of these groups.
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule, with distinct signals for the vinyl carbons, the phenyl carbons, and the triflate carbon.
¹⁹F NMR (Fluorine NMR)
A key diagnostic tool for this compound is ¹⁹F NMR, which is used to track the stability and presence of the trifluoromethanesulfonate (triflate) counterion.[2] A single peak corresponding to the -CF₃ group is expected.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands are expected for the C-H bonds of the vinyl and phenyl groups, the C=C bond of the vinyl group, and the strong absorptions associated with the triflate anion. For a related compound, Diphenyl(2,2-diphenylvinyl)sulfonium trifluoromethanesulfonate, characteristic IR peaks were observed at 1445, 1270, 1255, 1220, 1150, 1030, 750, 685, and 640 cm⁻¹.[3]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight and elemental composition of the compound.[2] The mass spectrum would be expected to show the molecular ion peak for the diphenyl(vinyl)sulfonium cation.
Experimental Protocols
Detailed experimental protocols are critical for the synthesis and characterization of this compound.
Synthesis
A common and efficient method for the synthesis of this compound has been reported by Aggarwal and colleagues.[4] This two-step procedure is outlined below.
Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium triflate
-
Reactants: Diphenyl sulfide and 2-bromoethyl trifluoromethanesulfonate.
-
Solvent: Toluene.
-
Conditions: The reaction mixture is refluxed under an inert atmosphere.
-
Product: Crystalline (2-Bromoethyl)diphenylsulfonium triflate is obtained in high yield.
Step 2: Synthesis of this compound
-
Reactant: (2-Bromoethyl)diphenylsulfonium triflate.
-
Reagent: Potassium bicarbonate.
-
Solvent: A mixture of tetrahydrofuran (THF) and water.
-
Conditions: The reaction is carried out at room temperature.
-
Product: this compound is obtained as a light-yellow oil in excellent yield.
Another established procedure for the preparation of diphenylvinylsulfonium triflates was developed by Nenajdenko.[3] This method involves the reaction of diphenyl sulfoxide with triflic anhydride to form "diphenyl sulfide ditriflate" (DPSD), which then reacts with a styrene derivative.[3]
Characterization Methods
The following are general protocols for the spectral characterization of this compound.
NMR Spectroscopy
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a solid sample is prepared as a KBr pellet.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile, methanol) and introduced into the mass spectrometer.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Ionization Method: Electrospray ionization (ESI) is a common technique for analyzing sulfonium salts.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound as described by Aggarwal and colleagues.
References
- 1. Sulfonium, ethenyldiphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | C15H13F3O3S2 | CID 12003642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 247129-88-0 | Benchchem [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Key contributors to "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" research like Aggarwal
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Diphenyl(vinyl)sulfonium trifluoromethanesulfonate, a versatile and powerful reagent in modern organic synthesis. We will delve into the foundational research, key applications, detailed experimental protocols, and the contributions of leading scientists, with a particular focus on the seminal work of Professor Varinder K. Aggarwal.
Introduction: A Versatile Reagent for Heterocyclic Synthesis
This compound has emerged as a highly valuable C2 synthon, enabling the construction of a wide array of carbocyclic and heterocyclic structures. Its reactivity profile, characterized by facile conjugate addition and subsequent intramolecular reactions, has made it a go-to reagent for the synthesis of complex molecular architectures. The pioneering work in sulfur ylide chemistry by researchers such as Johnson, Corey, and Chaykovsky laid the groundwork for the development of vinylsulfonium salt chemistry.[1] However, it was the extensive contributions from the research group of Varinder K. Aggarwal from 2000 onwards that truly unlocked the synthetic potential of this compound, leading to novel and efficient methods for the synthesis of important structural motifs.[1]
Key Contributors and Historical Context
While Professor Aggarwal's group has been a major force in advancing the applications of this compound, it is important to acknowledge the broader scientific context. The initial explorations into vinylsulfonium salt chemistry date back to the mid-20th century. In the decades that followed, various research groups have made significant contributions to the synthesis and application of this class of reagents. Researchers such as Mukaiyama, Xie, Nenajdenko, Balenkova, and Hanamoto have also published valuable work in this area, expanding the scope and understanding of vinylsulfonium salt reactivity. The development of practical and efficient synthetic routes to the triflate salt, a significant achievement from the Aggarwal laboratory, has been instrumental in its widespread adoption in the synthetic community.[1]
Synthesis of this compound
An efficient and practical synthesis of this compound was developed by the Aggarwal group.[1] The process involves a two-step procedure starting from readily available starting materials.
Experimental Protocol: Synthesis of this compound[1]
Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
-
To a solution of diphenyl sulfide in refluxing toluene under an inert atmosphere, 2-bromoethyl trifluoromethanesulfonate is added.
-
The reaction mixture is maintained at reflux until the reaction is complete (monitored by TLC).
-
Upon cooling, the product, (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate, crystallizes from the solution.
-
The crystalline solid is collected by filtration and washed with a suitable solvent to afford the pure product in high yield.
Step 2: Synthesis of this compound
-
The (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate is dissolved in a mixture of tetrahydrofuran and water.
-
Potassium bicarbonate is added to the solution at room temperature.
-
The reaction mixture is stirred until the elimination reaction is complete.
-
The desired product, this compound, is obtained as a light-yellow oil in excellent yield after an appropriate workup and purification.
Diagram of the Synthesis of this compound
Caption: Synthetic route to this compound.
Applications in Organic Synthesis
This compound is a versatile reagent with a broad range of applications, particularly in the synthesis of heterocyclic compounds. Its utility stems from its ability to participate in a variety of reaction cascades, including cyclopropanations, aziridinations, and annulation reactions to form five, six, and seven-membered rings.
Cyclopropanation Reactions
The reaction of this compound with nucleophiles can lead to the formation of cyclopropane rings. A notable example is the zinc triflate-mediated cyclopropanation of oxindoles, which proceeds under mild conditions with broad functional group compatibility.[2][3]
Table 1: Zinc Triflate-Mediated Cyclopropanation of Oxindoles [3]
| Substrate (Oxindole) | Product | Yield (%) |
| N-H | Spirocyclopropyl oxindole | 90 |
| N-Me | N-Methyl-spirocyclopropyl oxindole | 95 |
| N-Bn | N-Benzyl-spirocyclopropyl oxindole | 92 |
Aziridination Reactions
The synthesis of aziridines, important building blocks in medicinal chemistry, can be efficiently achieved using this compound. The reaction with primary amines or sulfonamides in the presence of a mild base affords the corresponding aziridines in good yields.[1]
Synthesis of Morpholines, Thiomorpholines, and Piperazines
The Aggarwal group has demonstrated the power of this compound in the [4+2] annulation reactions of β-heteroatom-substituted amino compounds to produce six-membered heterocycles.[1] This methodology provides a straightforward route to morpholines, thiomorpholines, and piperazines, which are prevalent scaffolds in pharmaceuticals.
Table 2: Synthesis of Six-Membered Heterocycles [1]
| Starting Material | Product | Yield (%) |
| β-Amino alcohol | Morpholine | 94-98 |
| β-Amino thiol | Thiomorpholine | 94-98 |
| 1,2-Diamine | Piperazine | 91-99 |
Experimental Protocol: General Procedure for the Synthesis of Morpholines[1]
-
To a solution of the β-amino alcohol in a suitable solvent (e.g., CH2Cl2), a base (e.g., DBU or K2CO3) is added at 0 °C.
-
A solution of this compound in the same solvent is then added dropwise.
-
The reaction is stirred at room temperature until completion.
-
The reaction is quenched, and the product is extracted, dried, and purified by column chromatography to afford the desired morpholine derivative.
Three-Component Coupling Reactions
A significant advancement in the use of this compound is its application in three-component coupling reactions. As reported by Aggarwal and co-workers, the reaction of the sulfonium salt with a nucleophile and an aldehyde or imine provides a rapid and efficient route to epoxides and aziridines, respectively.
Diagram of the Three-Component Coupling Reaction
Caption: Workflow for the three-component synthesis of epoxides and aziridines.
Reaction Mechanisms
The diverse reactivity of this compound can be understood through two primary mechanistic pathways, both initiated by the conjugate addition of a nucleophile to the vinyl group.[1]
Pathway 1: Proton Transfer and Ring Closure
In this pathway, the initially formed sulfur ylide undergoes an intramolecular proton transfer from an acidic proton on the nucleophilic component. This generates a new nucleophilic center, which then displaces the diphenyl sulfide leaving group in an intramolecular cyclization to form the final product.
Pathway 2: Intramolecular Ylide Trapping
Alternatively, the sulfur ylide intermediate can act as a nucleophile and attack a pendant electrophilic group on the original nucleophile (e.g., an aldehyde, ketone, or imine). This leads to the formation of a betaine intermediate, which subsequently undergoes ring closure with the elimination of diphenyl sulfide. This pathway is characteristic of the Johnson-Corey-Chaykovsky reaction.
Diagram of the General Mechanistic Pathways
Caption: General mechanistic pathways for vinylsulfonium salt reactions.
Conclusion
This compound has proven to be an exceptionally useful and versatile reagent in organic synthesis. The pioneering work of Professor Varinder K. Aggarwal and his research group has been instrumental in developing its full potential, providing the synthetic community with powerful tools for the construction of complex molecular architectures. The ability to readily access a wide variety of heterocyclic structures through mild and efficient reaction protocols ensures that this reagent will continue to play a significant role in the fields of medicinal chemistry and drug development. This guide has provided a comprehensive overview of its synthesis, applications, and underlying mechanistic principles, offering a valuable resource for researchers in the field.
References
An In-depth Technical Guide to the Safe Handling, and Storage of Diphenyl(vinyl)sulfonium trifluoromethanesulfonate
This guide provides comprehensive safety, handling, and storage information for Diphenyl(vinyl)sulfonium trifluoromethanesulfonate, intended for researchers, scientists, and professionals in drug development.
Chemical Identification and Properties
| Identifier | Value |
| IUPAC Name | ethenyl(diphenyl)sulfanium;trifluoromethanesulfonate |
| CAS Number | 247129-88-0 |
| Molecular Formula | C15H13F3O3S2 |
| Synonyms | Diphenyl(vinyl)sulfonium triflate, ethenyldiphenylsulfanium trifluoromethanesulfonate |
This compound is a moisture-sensitive reagent used in organic synthesis.[1] Its reactivity necessitates specific handling and storage conditions to ensure safety and maintain chemical integrity.
Hazard Identification and Classification
The compound is classified under the Globally Harmonized System (GHS) with the following hazards.[2]
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Skin irritation (Category 2) | H315: Causes skin irritation | Warning | Irritant |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | Irritant |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | Irritant |
Potential Health Effects:
-
Inhalation: May cause irritation to the lungs and respiratory system.[2]
-
Skin Contact: Can result in inflammation, itching, scaling, reddening, or blistering.[2]
-
Eye Contact: May cause redness, pain, or severe eye damage.[2]
Safe Handling Protocols
Adherence to the following protocols is mandatory to minimize exposure and risk.
3.1. Engineering Controls and Personal Protective Equipment (PPE)
| Control | Specification |
| Ventilation | Use only in a well-ventilated area with adequate general and local exhaust.[2] A fume hood is recommended. |
| Eye Protection | Wear safety goggles or a face shield.[2] |
| Hand Protection | Wear chemical-impermeable gloves, such as nitrile gloves.[1] |
| Skin and Body Protection | Wear a lab coat and other protective clothing as necessary to prevent skin contact.[2] |
3.2. General Handling Procedures
-
Avoid all contact with skin, eyes, and clothing.[2]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.[2]
-
This compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon glovebox).[1]
-
Minimize dust generation and accumulation.[2]
-
Keep away from sources of ignition.[2]
References
An In-depth Technical Guide to Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate for Researchers and Drug Development Professionals
Introduction: Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is a versatile reagent in organic synthesis, enabling a variety of chemical transformations crucial for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical properties, synthesis, and key applications, with a focus on detailed experimental protocols and logical workflows relevant to researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
This compound is a salt characterized by a diphenyl(vinyl)sulfonium cation and a trifluoromethanesulfonate (triflate) anion. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₃F₃O₃S₂ |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 247129-88-0 |
| Appearance | Light-yellow oil or solid |
| Solubility | Soluble in many organic solvents |
| Stability | Susceptible to hydrolysis; should be handled under inert atmosphere and stored in a dark place at room temperature. Protic solvents and acidic conditions should be avoided. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in key organic reactions are outlined below. These protocols are based on established literature procedures and provide a starting point for laboratory implementation.
Synthesis of this compound
The synthesis of the title compound can be achieved through a two-step process developed by Aggarwal and colleagues, which involves the formation of a precursor, (2-bromoethyl)diphenylsulfonium triflate, followed by elimination to generate the vinylsulfonium salt.[1]
Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium Triflate
-
To a solution of diphenyl sulfide (1.0 equivalent) in refluxing toluene under an inert atmosphere (e.g., nitrogen or argon), add 2-bromoethyl triflate (1.0 equivalent).
-
Maintain the reaction mixture at reflux for the specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, (2-bromoethyl)diphenylsulfonium triflate, will precipitate as a crystalline solid.
-
Isolate the solid by filtration, wash with cold toluene, and dry under vacuum.
Step 2: Synthesis of this compound
-
Dissolve the (2-bromoethyl)diphenylsulfonium triflate (1.0 equivalent) obtained from Step 1 in a mixture of tetrahydrofuran (THF) and water at room temperature.
-
To this solution, add potassium bicarbonate (KHCO₃) (1.1 equivalents).
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or ¹H NMR.
-
Once the reaction is complete, perform an aqueous work-up. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a light-yellow oil.[1]
Zinc Triflate-Mediated Cyclopropanation of Oxindoles
This compound is an effective reagent for the cyclopropanation of various substrates, including oxindoles. The use of zinc triflate can improve both reactivity and selectivity in this transformation.[2]
General Procedure:
-
To a solution of the desired oxindole (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or DMF) at room temperature, add zinc triflate (Zn(OTf)₂) (1.0 equivalent).
-
Stir the mixture for a few minutes to allow for complexation.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Finally, add a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equivalents), dropwise.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.[3]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spirocyclopropyl oxindole.[3][4]
Aziridination of Imines
The reaction of this compound with primary amines or imines provides a route to substituted aziridines, which are important nitrogen-containing heterocycles.
General Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the starting imine (1.0 equivalent) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Add this compound (1.0 equivalent) to the solution.
-
Add a suitable base, for example, three equivalents of tert-butylamine, and stir the mixture at room temperature for one hour.[5]
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography to yield the pure aziridine derivative.
Experimental and Logical Workflows
The following diagram illustrates the experimental workflow for the zinc triflate-mediated cyclopropanation of oxindoles, a key application of this compound.
Caption: Workflow for Zinc Triflate-Mediated Cyclopropanation.
Signaling Pathways
While some literature suggests that sulfonium salts may act as modulators of the Glucagon-like peptide-1 receptor (GLP-1R), a validated signaling pathway detailing the specific interaction of this compound with GLP-1R is not yet established. GLP-1R is a G protein-coupled receptor that, upon activation by its endogenous ligand GLP-1, primarily signals through the Gαs pathway, leading to an increase in intracellular cAMP. This signaling cascade is a key therapeutic target for type 2 diabetes. The potential for small molecules like this compound to allosterically modulate this receptor presents an exciting avenue for future research in drug discovery.
The following diagram illustrates the generalized GLP-1R signaling cascade.
Caption: Generalized GLP-1 Receptor Signaling Pathway.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or professional advice. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.
References
Ethenyl(diphenyl)sulfanium Trifluoromethanesulfonate: A Technical Guide to Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethenyl(diphenyl)sulfanium trifluoromethanesulfonate, also known as diphenylvinylsulfonium triflate, is a highly versatile and reactive reagent in modern organic synthesis. Its primary utility lies in its function as a Michael acceptor, enabling a variety of annulation and cyclization reactions for the construction of diverse heterocyclic and carbocyclic frameworks. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and key applications, with a focus on quantitative data and experimental methodologies. The information presented is intended to serve as a valuable resource for researchers in synthetic chemistry and drug development.
Chemical Properties and Structure
Ethenyl(diphenyl)sulfanium trifluoromethanesulfonate is a sulfonium salt characterized by a vinyl group and two phenyl groups attached to a positively charged sulfur atom, with a trifluoromethanesulfonate (triflate) anion.
| Property | Value |
| IUPAC Name | ethenyl(diphenyl)sulfanium;trifluoromethanesulfonate |
| Synonyms | Diphenylvinylsulfonium triflate, Vinyl diphenyl sulfonium triflate |
| CAS Number | 247129-88-0 |
| Molecular Formula | C₁₅H₁₃F₃O₃S₂ |
| Molecular Weight | 362.39 g/mol |
| Appearance | Light-yellow to light brown oil, liquid, solid, or semi-solid |
Synthesis
The most common and practical synthesis of ethenyl(diphenyl)sulfanium trifluoromethanesulfonate is a two-step process starting from 2-bromoethanol, as developed by Aggarwal and colleagues. An alternative approach involves the in situ generation from its stable precursor, (2-bromoethyl)diphenylsulfonium triflate.
Two-Step Synthesis from 2-Bromoethanol
The synthesis involves the preparation of 2-bromoethyl trifluoromethanesulfonate followed by reaction with diphenyl sulfide and subsequent elimination.
Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium Triflate
The precursor, (2-bromoethyl)diphenylsulfonium triflate, is synthesized by the reaction of 2-bromoethyl trifluoromethanesulfonate with diphenyl sulfide. This reaction proceeds via an Sɴ2 mechanism where the sulfur atom of diphenyl sulfide displaces the triflate group.
Experimental Protocol:
-
Reactants: 2-bromoethyl trifluoromethanesulfonate and diphenyl sulfide.
-
Solvent: Toluene.
-
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at reflux temperature.
-
Product: The product, (2-bromoethyl)diphenylsulfonium triflate, is a crystalline solid and is often obtained in high yield.
Step 2: Synthesis of Ethenyl(diphenyl)sulfanium Trifluoromethanesulfonate
The vinyl sulfonium salt is then generated by an elimination reaction from the bromoethyl precursor.
Experimental Protocol:
-
Reactant: (2-bromoethyl)diphenylsulfonium triflate.
-
Base: Potassium bicarbonate.
-
Solvent: A mixture of tetrahydrofuran (THF) and water.
-
Conditions: The reaction is stirred at room temperature.
-
Product: Ethenyl(diphenyl)sulfanium trifluoromethanesulfonate is obtained as a light-yellow oil in excellent yield.
Synthesis Workflow
Methodological & Application
Application Notes and Protocols: Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate in Zinc Triflate-Mediated Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spirocyclopropyl oxindole structural motif is of significant interest in medicinal chemistry, offering a unique three-dimensional architecture that can impart favorable pharmacological properties.[1][2] Traditional methods for the synthesis of these structures often require harsh conditions, such as the use of strong bases (e.g., NaH, LiHMDS), which can limit functional group tolerance and necessitate the use of protecting groups, particularly for the acidic N-H of the oxindole ring.[1][2] This application note details a mild and efficient protocol for the cyclopropanation of oxindoles using diphenyl(vinyl)sulfonium trifluoromethanesulfonate in the presence of zinc triflate. This methodology is distinguished by its operational simplicity, broad functional group compatibility, and high yields under ambient conditions, making it particularly suitable for late-stage functionalization of complex molecules.[1][2][3]
The key reagent, this compound, serves as a vinyl carbene equivalent. The reaction is mediated by zinc triflate [Zn(OTf)₂], a Lewis acid that plays a crucial role in promoting selective C-3 cyclopropanation over competing N-alkylation in unprotected oxindoles.[2][4] The protocol is generally performed at room temperature and does not require an inert atmosphere, enhancing its practicality for a wide range of laboratory settings.[1][4]
Synthesis of this compound
A practical and efficient synthesis of this compound has been reported, which proceeds in two steps from diphenyl sulfide.[3] The precursor, (2-bromoethyl)diphenylsulfonium triflate, is also commercially available.
Protocol 1: Synthesis of this compound [3]
Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium Triflate
-
To a solution of diphenyl sulfide in toluene, add 2-bromoethyl trifluoromethanesulfonate.
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Upon completion of the reaction, cool the mixture to allow the product to crystallize.
-
Isolate the crystalline solid, (2-bromoethyl)diphenylsulfonium triflate, by filtration and wash with a suitable solvent. This intermediate is obtained in high yield.
Step 2: Synthesis of this compound
-
Dissolve the (2-bromoethyl)diphenylsulfonium triflate from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add potassium bicarbonate (KHCO₃) to the solution at room temperature.
-
Stir the mixture until the elimination reaction is complete.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting product, this compound, is typically a light-yellow oil and is obtained in excellent yield.
Zinc Triflate-Mediated Cyclopropanation of Oxindoles
This protocol describes a general procedure for the cyclopropanation of various substituted oxindoles. The reaction demonstrates remarkable tolerance for a wide array of functional groups, including carboxylic acids, phenols, amines, and boronic acids.[2][4]
Protocol 2: General Procedure for the Cyclopropanation of Oxindoles [2][4]
-
To a vial, add the oxindole substrate (0.2 mmol, 1.0 equiv).
-
Add zinc triflate [Zn(OTf)₂] (0.2 mmol, 1.0 equiv).
-
Add this compound (0.24 mmol, 1.2 equiv).
-
Add the solvent, typically dimethylformamide (DMF) (1 mL).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.6 mmol, 3.0 equiv).
-
Stir the reaction mixture at room temperature (approx. 21 °C) under air for 4-12 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC/MS or TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclopropyl oxindole.
Data Presentation
The zinc triflate-mediated cyclopropanation has been successfully applied to a diverse range of N-substituted and N-unsubstituted oxindoles, affording the corresponding spirocyclopropyl products in high yields.[2][4]
Table 1: Cyclopropanation of N-Unsubstituted Oxindoles [2][4]
| Entry | Oxindole Substituent (R) | Product | Yield (%) |
| 1 | H | 9a | >90 |
| 2 | 5-F | 9b | 89 |
| 3 | 5-Cl | 9c | 91 |
| 4 | 5-Br | 9d | 93 |
| 5 | 5-I | 9e | 88 |
| 6 | 5-Me | 9f | 92 |
| 7 | 5-OMe | 9g | 95 |
| 8 | 5-NO₂ | 9h | 91 |
| 9 | 4-Cl | 9i | 85 |
| 10 | 6-Cl | 9j | 87 |
| 11 | 7-F | 9k | 89 |
| 12 | 5-OH | 9q | 81 |
| 13 | 5-B(pin) | 9r | 72 |
Reaction conditions: oxindole (0.2 mmol), this compound (0.24 mmol), Zn(OTf)₂ (0.2 mmol), DBU (0.6 mmol) in DMF (1 mL) at room temperature for 12 h.[2][4]
Table 2: Cyclopropanation of N-Substituted Oxindoles [2]
| Entry | Oxindole Substituent (N-R) | Product | Yield (%) |
| 1 | Me | 12a | 90 |
| 2 | Boc | 12b | 50* |
| 3 | Bn | 12c | 85 |
| 4 | CH₂COOH | 12d | 93** |
| 5 | 4-NH₂-Ph | 12e | 82*** |
Reaction conditions unless otherwise noted: oxindole (0.2 mmol), this compound (0.24 mmol), Zn(OTf)₂ (0.2 mmol), DBU (0.6 mmol) in DMF (1 mL) at room temperature for 12 h. *Reaction without Zn(OTf)₂ gave a higher yield (78%). Partial de-Boc was observed with Zn(OTf)₂.[2] **Reaction performed in H₂O at room temperature for 4h.[2] ***Reaction performed without Zn(OTf)₂ in DMSO at 130 °C under microwave irradiation for 1 h.[2]
Reaction Mechanism and Workflow
The reaction proceeds via a Michael-initiated ring-closure (MIRC) mechanism. The base (DBU) deprotonates the C-3 position of the oxindole, forming a nucleophilic enolate. This enolate then undergoes a Michael addition to the electron-deficient vinyl group of the sulfonium salt. A subsequent intramolecular nucleophilic substitution displaces the diphenyl sulfide leaving group to form the cyclopropane ring.
The critical role of zinc triflate is to chelate to the N-H and the carbonyl oxygen of the unprotected oxindole. This chelation increases the acidity of the C-3 proton, favoring its deprotonation over N-deprotonation, thereby preventing the common side reaction of N-vinylation and directing the reaction towards the desired C-3 cyclopropanation.[2][4][5]
Caption: Proposed mechanism for the zinc triflate-mediated cyclopropanation of oxindoles.
Caption: General experimental workflow for the cyclopropanation reaction.
Scope and Limitations
The described protocol is highly effective for a wide range of electronically and sterically diverse oxindoles.[2][4] It tolerates both electron-donating and electron-withdrawing substituents on the oxindole core. Notably, functional groups that are often sensitive under other conditions, such as free phenols, carboxylic acids, and boronic acids, are well-tolerated.[2]
For some N-substituted oxindoles, the presence of zinc triflate may not be necessary or could even be detrimental. For instance, with an N-Boc protected oxindole, a higher yield was obtained in the absence of Zn(OTf)₂, which can promote deprotection.[2] Similarly, for substrates with alternative coordinating groups, like an N-anilino substituent, the reaction was found to be more efficient at a higher temperature without the Lewis acid.[2]
While the application of this specific methodology—combining this compound and zinc triflate—has been primarily demonstrated for oxindoles, the general reactivity of vinyl sulfonium salts with other Michael acceptors is well-established. Extension of this protocol to other electron-deficient alkenes, such as α,β-unsaturated ketones, esters, and nitriles, may be possible but would require specific optimization of reaction conditions, including the choice of base, solvent, and the stoichiometry of the Lewis acid.
References
- 1. Zinc triflate-mediated cyclopropanation of oxindoles with vinyl diphenyl sulfonium triflate: a mild reaction with broad functional group compatibility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Aziridination of Primary Amines using Diphenyl(vinyl)sulfonium trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aziridines are valuable three-membered nitrogen-containing heterocyclic compounds that serve as versatile building blocks in organic synthesis and are core motifs in numerous biologically active molecules. This document provides detailed application notes and protocols for the synthesis of 2-arylaziridines through the reaction of primary amines with diphenyl(vinyl)sulfonium trifluoromethanesulfonate and its derivatives. This method offers a reliable route to N-substituted aziridines under mild conditions.[1]
The reaction proceeds via a Michael addition of the primary amine to the vinylsulfonium salt, followed by an intramolecular nucleophilic substitution to form the aziridine ring and liberate diphenyl sulfide.[1] This process is efficient for a range of primary amines, affording good to excellent yields of the corresponding aziridines.
Reaction Principle and Workflow
The overall transformation involves the reaction of a this compound derivative with a primary amine. The amine acts as a nucleophile, attacking the β-carbon of the vinyl group. The resulting intermediate then undergoes an intramolecular cyclization to yield the 2-arylaziridine.
Caption: General workflow for the aziridination reaction.
Quantitative Data Summary
The following table summarizes the yields of 2-(4-chlorophenyl)aziridines obtained from the reaction of [(E)-2-(4-chlorophenyl)vinyl]diphenylsulfonium triflate with various primary amines.
| Entry | Primary Amine | Base (Equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | Benzylamine (2.2) | CH2Cl2 | 1 | 91 |
| 2 | Benzylamine | DBU (1.1) | CH2Cl2 | 1 | 90 |
| 3 | 4-Methoxybenzylamine | 4-Methoxybenzylamine (2.2) | CH2Cl2 | 1 | 95 |
| 4 | Allylamine | Allylamine (2.2) | CH2Cl2 | 1 | 85 |
| 5 | n-Propylamine | n-Propylamine (2.2) | CH2Cl2 | 1 | 82 |
| 6 | tert-Butylamine | tert-Butylamine (3.0) | DMSO | 1 | 93 |
| 7 | Aniline | DBU (1.1) | CH2Cl2 | 24 | 75 |
| 8 | Ammonia | NH3 (gas) | CH2Cl2 | 1 | 80 |
Data extracted from ARKIVOC 2004 (iii) 42-65.[1]
Detailed Experimental Protocols
The following are representative protocols for the aziridination of primary amines using a this compound derivative.
Protocol A: Aziridination using the Primary Amine as a Base
-
To a solution of [(E)-2-(4-chlorophenyl)vinyl]diphenylsulfonium triflate (1.0 mmol) in dichloromethane (CH2Cl2, 5 mL) is added the primary amine (2.2 mmol).
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2-(4-chlorophenyl)aziridine.
Protocol B: Aziridination using DBU as a Base
-
To a solution of [(E)-2-(4-chlorophenyl)vinyl]diphenylsulfonium triflate (1.0 mmol) and the primary amine (1.1 mmol) in dichloromethane (CH2Cl2, 5 mL) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 mmol).
-
The reaction mixture is stirred at room temperature for the time indicated in the data table.
-
After the reaction is complete, the mixture is washed with water and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.
Protocol C: Aziridination of tert-Butylamine in DMSO
-
To a solution of [(E)-2-(4-chlorophenyl)vinyl]diphenylsulfonium triflate (1.0 mmol) in dimethyl sulfoxide (DMSO, 3 mL) is added tert-butylamine (3.0 mmol).
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The mixture is then diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to yield the pure aziridine.
Reaction Mechanism
The reaction is proposed to proceed through a two-step mechanism: a conjugate (Michael) addition of the primary amine to the electron-deficient double bond of the vinylsulfonium salt, followed by an intramolecular nucleophilic attack of the nitrogen on the carbon bearing the diphenylsulfonium group, which acts as a good leaving group.
Caption: Proposed mechanism for the aziridination reaction.
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The reagents and solvents used in these protocols may be flammable, corrosive, or toxic. Please consult the relevant safety data sheets (SDS) before use.
Conclusion
The use of this compound provides an effective and versatile method for the synthesis of 2-arylaziridines from primary amines. The reaction proceeds under mild conditions and tolerates a variety of functional groups on the primary amine, making it a valuable tool for synthetic chemists in research and development.
References
Application Notes and Protocols: Synthesis of Morpholines from β-Amino Alcohols using Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholines and their derivatives are crucial structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] This has led to a continuous demand for efficient and versatile synthetic methodologies for their construction. A significant advancement in this area is the [4+2] annulation reaction of β-amino alcohols with diphenyl(vinyl)sulfonium trifluoromethanesulfonate. This method provides a direct and high-yielding route to substituted morpholines under mild conditions, avoiding the often harsh and low-yielding traditional methods that utilize 1,2-dihaloethanes.[2]
This compound acts as a synthetic equivalent of a 1,2-dication, reacting with β-amino alcohols in a tandem sequence of Michael addition followed by intramolecular cyclization.[3] This protocol offers a robust and reliable method for the synthesis of a diverse range of morpholine derivatives, making it a valuable tool in medicinal chemistry and drug development.
Reaction Principle and Mechanism
The reaction proceeds via a proposed mechanism involving the initial conjugate addition of the amino group of the β-amino alcohol to the vinylsulfonium salt. This is followed by an intramolecular proton transfer from the alcohol to the resulting ylide. Subsequent intramolecular Williamson ether-type cyclization with the elimination of diphenyl sulfide affords the desired morpholine ring system.[4]
A critical aspect of this methodology is the choice of the nitrogen-protecting group on the β-amino alcohol. The reaction is highly effective for N-sulfonated β-amino alcohols.[4] In contrast, the use of N-Cbz protected β-amino alcohols under similar conditions can lead to the formation of N-vinyl oxazolidinones as the major product.[4]
Core Advantages
-
High Yields: The annulation reaction typically provides morpholine products in excellent yields, often exceeding 90%.[4][5]
-
Mild Reaction Conditions: The synthesis is generally carried out at room temperature using a common organic base like triethylamine.
-
Broad Substrate Scope: The method is applicable to a variety of β-amino alcohols with different substitution patterns and stereochemistry.[4]
-
Redox-Neutral: The reaction avoids harsh oxidizing or reducing agents, enhancing its functional group compatibility.[2]
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of various N-protected morpholines from the corresponding β-amino alcohols using this compound.
| Entry | β-Amino Alcohol Substrate (N-Protecting Group) | Product | Yield (%) | Reference |
| 1 | N-Tosyl-L-alaninol | (S)-2-Methyl-4-tosylmorpholine | 96 | |
| 2 | N-Tosyl-L-valinol | (S)-2-Isopropyl-4-tosylmorpholine | 95 | |
| 3 | N-Tosyl-L-serine methyl ester | Methyl (S)-4-tosylmorpholine-3-carboxylate | 97 | |
| 4 | N-Tosyl-L-phenylalaninol | (S)-2-Benzyl-4-tosylmorpholine | 98 | |
| 5 | N-Tosyl-D-phenylalaninol | (R)-2-Benzyl-4-tosylmorpholine | 98 | |
| 6 | N-Nosyl-L-phenylalaninol | (S)-2-Benzyl-4-nosylmorpholine | 94 | |
| 7 | N-Bts-L-alaninol | (S)-4-(Benzothiazole-2-sulfonyl)-2-methylmorpholine | High | [4] |
Note: "Bts" refers to the N-2-benzothiazolesulfonyl protecting group. "Nosyl" refers to the 2-nitrobenzenesulfonyl protecting group.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure described by Aggarwal et al.[4]
Materials:
-
(2-Bromoethyl)diphenylsulfonium triflate
-
Potassium bicarbonate (KHCO₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve (2-bromoethyl)diphenylsulfonium triflate in a mixture of THF and water.
-
Add potassium bicarbonate to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a crystalline solid.
Protocol 2: General Procedure for the Synthesis of N-Sulfonylmorpholines
This protocol is a general procedure based on the work of Aggarwal and co-workers.
Materials:
-
N-Sulfonated β-amino alcohol
-
This compound
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the N-sulfonated β-amino alcohol (1.0 equiv) in dichloromethane, add triethylamine (2.0 equiv).
-
To this mixture, add a solution of this compound (1.2 equiv) in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-sulfonylmorpholine. The nonpolar by-product, diphenyl sulfide, is easily separated during chromatography.
Visualized Workflows and Mechanisms
Caption: Proposed reaction mechanism for morpholine synthesis.
Caption: General experimental workflow for morpholine synthesis.
References
Protocol for the Synthesis of N-Aryloxazolidin-2-ones via a Domino Reaction with Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate
Application Notes
This protocol details a novel and efficient domino reaction for the synthesis of N-aryloxazolidin-2-ones. The method utilizes the reaction of readily available tert-butylcarbamates with diphenyl(vinyl)sulfonium trifluoromethanesulfonate. This transformation proceeds under mild conditions and offers high yields for a range of substrates.
The reaction is proposed to proceed through a tandem sequence initiated by the Michael addition of the carbamate nitrogen to the vinylsulfonium salt. This is followed by an intramolecular cyclization and elimination of diphenyl sulfide and tert-butanol to afford the desired N-aryloxazolidin-2-one product. This method provides a valuable alternative to traditional multi-step syntheses of this important heterocyclic motif, which is a common scaffold in medicinal chemistry.
Researchers in drug development will find this protocol advantageous for the rapid generation of libraries of N-aryloxazolidin-2-one derivatives for structure-activity relationship (SAR) studies. The mild reaction conditions are tolerant of various functional groups on the aryl moiety of the carbamate, allowing for diverse substitution patterns.
Experimental Workflow
The overall experimental workflow for the synthesis of N-aryloxazolidin-2-ones is depicted below.
Caption: A schematic overview of the synthesis of N-aryloxazolidin-2-ones.
Proposed Reaction Mechanism
The plausible reaction mechanism for the formation of N-aryloxazolidin-2-ones is outlined below.
Caption: Proposed mechanism for the domino reaction.
Quantitative Data Summary
The following table summarizes the yields of various N-aryloxazolidin-2-ones synthesized using this protocol.[1]
| Entry | Ar (in tert-Butyl Ar-carbamate) | Product | Yield (%)[1] |
| 1 | Phenyl | 3-Phenyl-1,3-oxazolidin-2-one | 85 |
| 2 | 4-Methylphenyl | 3-(4-Methylphenyl)-1,3-oxazolidin-2-one | 88 |
| 3 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-1,3-oxazolidin-2-one | 82 |
| 4 | 4-Chlorophenyl | 3-(4-Chlorophenyl)-1,3-oxazolidin-2-one | 92 |
| 5 | 4-Bromophenyl | 3-(4-Bromophenyl)-1,3-oxazolidin-2-one | 90 |
| 6 | 4-Nitrophenyl | 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one | 75 |
| 7 | 2-Methylphenyl | 3-(2-Methylphenyl)-1,3-oxazolidin-2-one | 80 |
| 8 | Naphthyl | 3-(Naphthalen-1-yl)-1,3-oxazolidin-2-one | 78 |
Detailed Experimental Protocol
This protocol is adapted from the procedure reported by Xie, C., et al. in Synlett2009 , 3155-3158.[1]
Materials:
-
This compound
-
Substituted tert-butylcarbamate (e.g., tert-butyl phenylcarbamate)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of the corresponding tert-butylcarbamate (0.5 mmol) in anhydrous dichloromethane (5.0 mL) in a round-bottom flask, add triethylamine (152 mg, 1.5 mmol).
-
To this stirred solution, add this compound (543 mg, 1.5 mmol).
-
Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure N-aryloxazolidin-2-one.
Characterization Data for 3-Phenyl-1,3-oxazolidin-2-one (Table 1, Entry 1):
-
¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 7.6 Hz, 2H), 7.39 (t, J = 7.8 Hz, 2H), 7.18 (t, J = 7.4 Hz, 1H), 4.51 (t, J = 8.0 Hz, 2H), 4.07 (t, J = 8.0 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.1, 138.5, 129.2, 124.5, 119.3, 61.8, 45.1.
-
MS (ESI): m/z 164 [M+H]⁺.
Safety Precautions:
-
Handle this compound with care as sulfonium salts can be irritants.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially hazardous solvent; handle it with appropriate precautions.
References
Application of "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" in the synthesis of oxazino[4,3-a]indole architectures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazino[4,3-a]indole scaffolds are significant structural motifs found in a variety of biologically active compounds, exhibiting properties ranging from antidepressant and antitumor to neuroprotective and anti-inflammatory activities.[1][2][3] The development of efficient synthetic routes to these valuable N-fused indole heterocycles is a key focus in medicinal chemistry and drug discovery.[1][2] Traditional multi-step syntheses often suffer from low to moderate yields, highlighting the need for more direct and efficient methodologies.[1] A modern and highly effective approach involves a cascade addition-cyclization reaction between (1H-indol-2-yl)methanols and vinyl sulfonium salts, such as diphenyl(vinyl)sulfonium trifluoromethanesulfonate.[1][4][5] This method provides a straightforward, one-step process to construct the oxazino[4,3-a]indole core in good to excellent yields.[1]
Synthesis of Oxazino[4,3-a]indoles via Cascade Annulation
The reaction of (1H-indol-2-yl)methanols with this compound, an effective Michael acceptor, proceeds via a cascade annulation process.[1][4][6] The vinylsulfonium salt acts as a bis-electrophile, facilitating the formation of the six-membered oxazine ring fused to the indole core. This methodology has been shown to be a significant improvement over conventional synthetic strategies in terms of efficiency and atom economy.[1]
Reaction Scope and Yields
The developed protocol demonstrates broad applicability with various substituted (1H-indol-2-yl)methanols, affording the corresponding oxazino[4,3-a]indole derivatives in high yields. The reaction conditions are generally mild, making them compatible with a range of functional groups.
| Entry | Substrate ((1H-indol-2-yl)methanol derivative) | Product | Yield (%) |
| 1 | (1H-indol-2-yl)methanol | 1,2,3,4-tetrahydro-[4][5]oxazino[4,3-a]indole | 85 |
| 2 | (5-Methyl-1H-indol-2-yl)methanol | 8-methyl-1,2,3,4-tetrahydro-[4][5]oxazino[4,3-a]indole | 82 |
| 3 | (5-Methoxy-1H-indol-2-yl)methanol | 8-methoxy-1,2,3,4-tetrahydro-[4][5]oxazino[4,3-a]indole | 80 |
| 4 | (5-Chloro-1H-indol-2-yl)methanol | 8-chloro-1,2,3,4-tetrahydro-[4][5]oxazino[4,3-a]indole | 88 |
| 5 | (5-Bromo-1H-indol-2-yl)methanol | 8-bromo-1,2,3,4-tetrahydro-[4][5]oxazino[4,3-a]indole | 90 |
| 6 | (7-Methyl-1H-indol-2-yl)methanol | 6-methyl-1,2,3,4-tetrahydro-[4][5]oxazino[4,3-a]indole | 78 |
| 7 | (1-Methyl-1H-indol-2-yl)methanol | 10-methyl-1,2,3,4-tetrahydro-[4][5]oxazino[4,3-a]indole | 75 |
Note: The data presented here is a representative summary based on reported findings. For a comprehensive list of substrates and yields, please refer to the original publication.[1]
Experimental Protocols
General Procedure for the Synthesis of Oxazino[4,3-a]indoles
To a solution of the respective (1H-indol-2-yl)methanol (0.50 mmol) in dichloromethane (CH₂Cl₂, 5.0 mL) is added powdered potassium hydroxide (KOH, 1.25 mmol). The resulting mixture is stirred at room temperature. This compound (0.60 mmol) is then added, and the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired oxazino[4,3-a]indole derivative.[1]
Reaction Mechanism and Workflow
The synthesis of oxazino[4,3-a]indoles using this compound proceeds through a well-defined cascade mechanism. The following diagrams illustrate the proposed reaction pathway and the general experimental workflow.
Caption: Proposed mechanism for the synthesis of oxazino[4,3-a]indoles.
Caption: General experimental workflow for the synthesis.
Conclusion
The cascade addition-cyclization reaction of (1H-indol-2-yl)methanols with this compound provides a highly efficient and general one-step synthesis of oxazino[4,3-a]indoles.[1][4][7] This methodology offers significant advantages, including high yields, mild reaction conditions, and broad substrate scope, making it a valuable tool for the synthesis of these pharmaceutically important heterocyclic compounds.[1] This approach is amenable to the generation of libraries of oxazino[4,3-a]indole derivatives for further investigation in drug discovery programs.
References
- 1. Efficient and general synthesis of oxazino[4,3-a]indoles by cascade addition-cyclization reactions of (1H-indol-2-yl)methanols and vinyl sulfonium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and general synthesis of oxazino[4,3-a]indoles by cascade addition-cyclization reactions of (1H-indol-2-yl)methanols and vinyl sulfonium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An annulation reaction for the synthesis of morpholines, thiomorpholines, and piperazines from beta-heteroatom amino compounds and vinyl sulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient and general synthesis of oxazino[4,3-a]indoles by cascade addition-cyclization reactions of (1H-indol-2-yl)methanols and vinyl sulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate for Late-Stage Functionalization of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that introduces chemical modifications to complex molecules at a late stage of the synthetic sequence.[1] This approach allows for the rapid generation of analogs of a lead compound, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[1] Diphenyl(vinyl)sulfonium trifluoromethanesulfonate has emerged as a versatile and highly reactive reagent for LSF, enabling the introduction of a vinyl group, which can serve as a key building block for further molecular diversification.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the late-stage functionalization of complex molecules.
Core Applications and Methodologies
This compound is a powerful electrophile that participates in a variety of chemical transformations, making it a valuable tool for LSF. Key applications include the synthesis of heterocycles such as morpholines, aziridines, and the formation of cyclopropanes.[2][4][5]
Synthesis of Morpholines
The morpholine ring is a common scaffold in many biologically active compounds. This compound facilitates a [4+2] annulation reaction with β-amino alcohols to afford morpholines in high yields.[6] This method is particularly useful for the late-stage introduction of this important heterocycle.
General Workflow for Morpholine Synthesis
Caption: General workflow for morpholine synthesis.
Experimental Protocol: Synthesis of Morpholines
This protocol is adapted from the work of Aggarwal and coworkers.[6][7]
-
To a solution of the β-amino alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add sodium hydride (NaH, 3.5 equiv) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 equiv) in anhydrous CH₂Cl₂.
-
Stir the reaction mixture at room temperature for 15 hours.
-
Upon completion (monitored by TLC or LC-MS), carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired morpholine derivative.
Quantitative Data: Morpholine Synthesis
| Substrate (β-Amino Alcohol) | Product | Yield (%) | Reference |
| N-Tosyl-2-aminoethanol | N-Tosylmorpholine | 98 | [2] |
| (R)-2-(Tosylamino)propan-1-ol | (R)-3-Methyl-4-tosylmorpholine | 94 | [2] |
| (1R,2S)-2-(Tosylamino)-1-phenylpropan-1-ol | (2S,3R)-2-Methyl-3-phenyl-4-tosylmorpholine | 95 | [2] |
Cyclopropanation of Oxindoles
Spirocyclopropyl oxindoles are valuable motifs in medicinal chemistry. A mild and efficient method for their synthesis involves the zinc triflate-mediated cyclopropanation of oxindoles with this compound.[5][8][9] This reaction proceeds under ambient conditions and demonstrates broad functional group tolerance, making it suitable for LSF.[8][10][11]
Logical Relationship in Cyclopropanation
Caption: Role of zinc triflate in cyclopropanation.
Experimental Protocol: Cyclopropanation of Oxindoles
This protocol is based on the work of Qian, Zhou, and coworkers.[9]
-
To a solution of the oxindole (0.2 mmol, 1.0 equiv) in dimethylformamide (DMF, 1 mL) in a vial, add this compound (0.24 mmol, 1.2 equiv) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.6 mmol, 3.0 equiv).
-
In a separate vial, prepare a solution of zinc triflate (Zn(OTf)₂, 0.2 mmol, 1.0 equiv) in DMF (if not already included in the main reaction). Note: The original protocol suggests that for N-unsubstituted oxindoles, the use of Zn(OTf)₂ suppresses N-vinylation.
-
Add the Zn(OTf)₂ solution to the oxindole mixture.
-
Stir the reaction at room temperature (21 °C) under air for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the spirocyclopropyl oxindole.
Quantitative Data: Cyclopropanation of Oxindoles
| Substrate (Oxindole) | Product | Yield (%) | Conditions | Reference |
| Oxindole | Spiro[cyclopropane-1,3'-indolin]-2'-one | 95 | DBU, DMF, RT, 12h | [9] |
| 5-Fluorooxindole | 5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one | 92 | DBU, Zn(OTf)₂, DMF, RT, 4h | [9] |
| N-Methylisatin | 1'-Methylspiro[cyclopropane-1,3'-indoline]-2',3'-dione | 85 | DBU, Zn(OTf)₂, DMF, RT, 4h | [9] |
| N-Boc-oxindole | 1'-(tert-Butoxycarbonyl)spiro[cyclopropane-1,3'-indolin]-2'-one | 50 (with Zn(OTf)₂) | DBU, DMF, RT, 4h | [10] |
| N-Boc-oxindole | 1'-(tert-Butoxycarbonyl)spiro[cyclopropane-1,3'-indolin]-2'-one | 90 (without Zn(OTf)₂) | DBU, DMF, RT, 4h | [10] |
Synthesis of Aziridines
Aziridines are versatile synthetic intermediates. This compound can be generated in situ from its precursor, (2-bromoethyl)diphenylsulfonium triflate, and reacted with primary amines or sulfonamides to produce N-substituted aziridines.[3]
Experimental Workflow for Aziridination
Caption: Workflow for in situ aziridination.
Experimental Protocol: Synthesis of Aziridines
This protocol is based on the work of Mukaiyama and coworkers.[3]
-
To a suspension of sodium hydride (NaH, 2.0 equiv) in anhydrous tetrahydrofuran (THF), add the primary amine or sulfonamide (1.0 equiv) at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add (2-bromoethyl)diphenylsulfonium triflate (1.1 equiv).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aziridine.
Quantitative Data: Aziridination
| Amine/Sulfonamide | Product | Yield (%) | Reference |
| p-Toluenesulfonamide | N-Tosylaziridine | 85 | [3] |
| Benzylamine | N-Benzylaziridine | 78 | [4] |
| tert-Butylamine | N-tert-Butylaziridine | 72 | [4] |
Handling and Storage
This compound is a moisture-sensitive reagent and should be handled under an inert atmosphere (e.g., nitrogen or argon). It is recommended to store the compound at low temperatures (-20 °C) in a desiccator.
Conclusion
This compound is a valuable reagent for the late-stage functionalization of complex molecules. Its ability to participate in a range of transformations, including the synthesis of morpholines, cyclopropanes, and aziridines, provides medicinal chemists with powerful tools for lead optimization and the exploration of chemical space. The protocols and data presented herein offer a guide for the application of this versatile reagent in drug discovery and development programs.
References
- 1. Late-Stage Functionalization [kofo.mpg.de]
- 2. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry [mdpi.com]
- 3. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. An annulation reaction for the synthesis of morpholines, thiomorpholines, and piperazines from beta-heteroatom amino compounds and vinyl sulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. Zinc triflate-mediated cyclopropanation of oxindoles with vinyl diphenyl sulfonium triflate: a mild reaction with broad functional group compatibility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Zinc triflate-mediated cyclopropanation of oxindoles with vinyl diphenyl sulfonium triflate: a mild reaction with broad functional group compatibility ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24985J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Zinc triflate-mediated cyclopropanation of oxindoles with vinyl diphenyl sulfonium triflate: a mild reaction with broad functional group compatibility [agris.fao.org]
Experimental setup for reactions involving "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" under inert atmosphere
Application Notes & Protocols: Reactions of Diphenyl(vinyl)sulfonium trifluoromethanesulfonate Under Inert Atmosphere
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly reactive and versatile reagent in modern organic synthesis.[1] As a potent vinylating agent, it participates in a wide array of chemical transformations, including cyclopropanations, aziridinations, and the synthesis of various heterocycles such as morpholines.[1] Its utility is particularly notable in reactions forming carbon-sulfur and carbon-nitrogen bonds.[1]
Due to the reactivity of the vinylsulfonium moiety, this reagent and many of its reactions are sensitive to atmospheric moisture and oxygen.[2] Consequently, the use of an inert atmosphere is crucial to prevent reagent decomposition and the formation of undesired byproducts, ensuring high yields and reproducibility.[2] These application notes provide detailed protocols for the setup and execution of reactions involving this compound using standard inert atmosphere techniques, such as a Schlenk line or a glovebox.[3]
General Considerations for Inert Atmosphere Chemistry
Handling air-sensitive reagents requires specific laboratory techniques to exclude oxygen and moisture.[2]
-
Glassware: All glassware must be rigorously dried prior to use, typically in an oven at >125°C overnight, and cooled under a stream of inert gas or in a desiccator.[4]
-
Inert Gas: High-purity (≥99.998%) argon or nitrogen should be used. The gas is typically passed through a drying agent.
-
Solvents: Anhydrous solvents are essential. Commercially available dry solvents packaged under an inert atmosphere (e.g., in Sure/Seal™ bottles) are recommended.[4] If not available, solvents must be appropriately dried and degassed before use.
-
Reagent Transfer: Air-sensitive solids should be handled in a glovebox. Liquids and solutions are transferred using gas-tight syringes or cannulas.[3]
Experimental Workflow and Setup
A standard Schlenk line setup is commonly employed for reactions on a laboratory scale. This apparatus allows for the evacuation of air from the reaction vessel and backfilling with an inert gas.
Application Protocols
Protocol 1: Pd/Cu-Catalyzed Vinylation of Terminal Alkynes
This protocol describes the Sonogashira cross-coupling reaction between a terminal alkyne and diphenyl(vinyl)sulfonium triflate to synthesize 1,3-enynes. The reaction proceeds smoothly at room temperature under palladium and copper catalysis.[5]
Experimental Procedure: [5]
-
Setup: Inside a nitrogen-filled glovebox, add Pd(PPh₃)₄ (0.01 mmol, 5 mol%), CuI (0.01 mmol, 5 mol%), and K₃PO₄ (42.5 mg, 0.2 mmol) to a sealable reaction tube equipped with a magnetic stir bar.
-
Reagent Addition: To the tube, add diphenyl(vinyl)sulfonium triflate (87.0 mg, 0.24 mmol), the terminal alkyne (0.2 mmol), and anhydrous DME (2 mL).
-
Reaction: Seal the tube, remove it from the glovebox, and stir the mixture vigorously at 25°C for 12 hours.
-
Workup (for products with low boiling points): Dilute the reaction mixture with diethyl ether (10 mL) and wash with water (15 mL). Extract the aqueous layer with diethyl ether (10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a low temperature (approx. 10°C).
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired 1,3-enyne.
Protocol 2: Synthesis of Morpholines from β-Amino Alcohols
This protocol demonstrates a [4+2] annulation reaction to synthesize morpholines, which are important scaffolds in medicinal chemistry. The reaction showcases high efficiency with yields often exceeding 90%.[1][6]
Experimental Procedure: (Based on Aggarwal's work[1][6])
-
Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the β-amino alcohol (1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, dissolve the β-amino alcohol in an anhydrous solvent (e.g., THF). Add a suitable base (e.g., an inorganic base like K₂CO₃ or an organic base).
-
Addition of Sulfonium Salt: Add diphenyl(vinyl)sulfonium triflate (1.0-1.2 equiv), either as a solid under a stream of inert gas or as a solution in anhydrous solvent via syringe.
-
Reaction: Stir the mixture at room temperature or gentle heating as required until the reaction is complete (monitor by TLC or LC-MS).
-
Workup and Purification: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify by flash chromatography.
Summary of Quantitative Data
The following table summarizes representative results for the applications described.
| Entry | Reaction Type | Substrate | Catalyst/Base | Conditions | Yield (%) | Reference |
| 1 | Vinylation | Phenylacetylene | Pd(PPh₃)₄ / CuI / K₃PO₄ | DME, 25°C, 12 h | Good | [5] |
| 2 | Vinylation | 1-Octyne | Pd(PPh₃)₄ / CuI / K₃PO₄ | DME, 25°C, 12 h | Good | [5] |
| 3 | Morpholine Synthesis | (R)-2-(benzylamino)propan-1-ol | Inorganic Base | THF, RT | 98% | [1] |
| 4 | Morpholine Synthesis | (S)-2-aminobutan-1-ol | Inorganic Base | THF, RT | 94% | [1] |
| 5 | Cyclopropanation | Oxindole derivative | Zinc Triflate | Mild Conditions | High | [1][6] |
| 6 | Aziridination | Primary Amine | Base | Mild Conditions | N/A | [1][7] |
Reaction Pathway Visualization
The following diagram illustrates the general reactivity of diphenyl(vinyl)sulfonium triflate with nucleophiles, which is the basis for many of its applications.
References
- 1. This compound | 247129-88-0 | Benchchem [benchchem.com]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Pd/Cu-Catalyzed Vinylation of Terminal Alkynes with (2-Bromoethyl)diphenylsulfonium Triflate [organic-chemistry.org]
- 6. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Diphenyl(vinyl)sulfonium trifluoromethanesulfonate has emerged as a versatile and powerful reagent in modern organic synthesis. Its ability to act as a vinyl cation equivalent allows for a diverse range of chemical transformations, providing efficient access to complex molecular architectures. These notes provide an overview of its key applications and detailed protocols for its use.
Overview of Applications
This compound is primarily utilized in reactions where a two-carbon vinyl unit is incorporated into a molecule. Its key applications include:
-
Annulation Reactions: The synthesis of various saturated heterocycles is a hallmark of this reagent. It enables the straightforward formation of morpholines, thiomorpholines, and piperazines from the corresponding β-amino alcohols, β-amino thiols, and diamines.
-
Cyclopropanation Reactions: The reagent facilitates the formation of cyclopropane rings, which are important structural motifs in many biologically active molecules. This is particularly effective with activated methylene compounds like oxindoles.[1][2]
-
Aziridination Reactions: It reacts with primary amines to furnish aziridines, three-membered nitrogen-containing heterocycles that are valuable synthetic intermediates.[1][3]
-
Vinylation of Heteroatoms: This reagent can be used to introduce a vinyl group onto heteroatoms such as nitrogen and oxygen.
-
Cross-Coupling Reactions: In the presence of a suitable catalyst, it can participate in cross-coupling reactions, such as the Sonogashira coupling, to form enynes.[4]
Key Applications and Reaction Data
The following tables summarize the quantitative data for some of the key applications of this compound.
Table 1: Synthesis of Six-Membered Heterocycles
| Substrate Type | Product | Yield (%) | Reference |
| β-Amino Alcohols | Morpholines | 94 - 98 | [1][2] |
| β-Amino Thiols | Thiomorpholines | 94 - 98 | [2] |
| N-Protected Diamines | Piperazines | 91 - 99 | [2] |
Table 2: Cyclopropanation of Oxindoles
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Zinc Triflate | Mild | High | [1][2] |
Table 3: Synthesis of Other Heterocycles
| Substrate | Product | Yield (%) | Reference |
| N-Cbz protected 1,2-amino alcohols | N-vinyl oxazolidinones | Excellent | [2] |
| tert-butylcarbamates | N-aryloxazolidin-2-ones | Very High | [2] |
| N-arylmalonylamides | N-arylpyrrolidin-2-ones | Moderate to Excellent | [2] |
| Formamidines | Imidazolinium salts | High | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Morpholines from β-Amino Alcohols
This protocol is adapted from the work of Aggarwal and coworkers.[1][2]
Materials:
-
β-Amino alcohol (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (2.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a solution of the β-amino alcohol in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.
-
Slowly add a solution of this compound in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired morpholine.
Protocol 2: Zinc Triflate-Mediated Cyclopropanation of Oxindoles
This protocol describes a mild method for the synthesis of spirocyclopropyl oxindoles.[1][2]
Materials:
-
Oxindole (1.0 equiv)
-
This compound (1.2 equiv)
-
Zinc triflate (Zn(OTf)₂) (10 mol%)
-
1,8-Diazabicycloundec-7-ene (DBU) (1.5 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a mixture of the oxindole and zinc triflate in anhydrous dichloromethane under an inert atmosphere, add this compound.
-
Cool the mixture to 0 °C and add DBU dropwise.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the spirocyclopropyl oxindole.
Protocol 3: Sonogashira Cross-Coupling of Terminal Alkynes
This protocol details the vinylation of terminal alkynes to form 1,3-enynes.[4]
Materials:
-
Terminal alkyne (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Potassium phosphate (K₃PO₄) (1.0 equiv)
-
1,2-Dimethoxyethane (DME), anhydrous
Procedure:
-
In a nitrogen-filled glovebox, charge a sealed tube with Pd(PPh₃)₄, CuI, this compound, the terminal alkyne, and K₃PO₄.
-
Add anhydrous DME with vigorous stirring.
-
Stir the mixture at 25 °C for 12 hours.
-
Dilute the reaction mixture with diethyl ether and wash with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1,3-enyne.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms and workflows for key reactions involving this compound.
Caption: Proposed mechanism for morpholine synthesis.
Caption: Workflow for cyclopropanation of oxindoles.
Caption: Catalytic cycle for Sonogashira vinylation.
Handling and Safety
This compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or under nitrogen/argon).[1] It is recommended to store the reagent at low temperatures (-20 °C) in a desiccator to prevent hydrolysis.[1] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Waste containing this reagent should be neutralized with a saturated sodium bicarbonate solution before disposal.[1]
References
- 1. This compound | 247129-88-0 | Benchchem [benchchem.com]
- 2. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Pd/Cu-Catalyzed Vinylation of Terminal Alkynes with (2-Bromoethyl)diphenylsulfonium Triflate [organic-chemistry.org]
Application Notes and Protocols for Ylide-Mediated Reactions with Diphenyl(vinyl)sulfonium trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for leveraging Diphenyl(vinyl)sulfonium trifluoromethanesulfonate in ylide-mediated reactions. This versatile reagent facilitates the construction of various heterocyclic and carbocyclic frameworks, which are of significant interest in medicinal chemistry and organic synthesis.
Cyclopropanation of Oxindoles
The vinyl group of this compound acts as a Michael acceptor, reacting with a nucleophile to form a sulfur ylide. This intermediate can then undergo an intramolecular cyclization to yield a cyclopropane ring. A notable application of this is the zinc triflate-mediated cyclopropanation of oxindoles, which proceeds under mild conditions with high yields.[1]
Reaction Mechanism:
Caption: General mechanism for the cyclopropanation of oxindoles.
Experimental Protocol: Zinc Triflate-Mediated Cyclopropanation of Oxindoles [1][2]
-
To a solution of the desired oxindole (1.0 equiv.) in a suitable solvent (e.g., DMF), add zinc triflate (Zn(OTf)₂) (1.0-2.0 equiv.) and a base such as triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv.).
-
Stir the mixture at room temperature for a short period.
-
Add this compound (1.0 equiv.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclopropyl oxindole.
Quantitative Data: Cyclopropanation of Various Oxindoles [2]
| Entry | Oxindole Substrate | Yield (%) |
| 1 | Oxindole | >90 |
| 2 | N-Methyl-oxindole | 90 |
| 3 | 5-Bromo-oxindole | 93 |
Synthesis of Morpholines
This compound serves as a practical reagent for the [4+2] annulation of β-amino alcohols to furnish morpholines. This one-step protocol is characterized by its simplicity and high yields.
Reaction Workflow:
Caption: Workflow for the synthesis of morpholines.
Experimental Protocol: Synthesis of Morpholines from β-Amino Alcohols
-
Dissolve the β-amino alcohol (1.0 equiv.) in dichloromethane (CH₂Cl₂).
-
Add triethylamine (Et₃N) (2.0 equiv.) to the solution.
-
Add a solution of this compound (1.1 equiv.) in CH₂Cl₂ dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the corresponding morpholine.
Quantitative Data: Synthesis of Various Morpholines
| Entry | β-Amino Alcohol Substrate | Yield (%) |
| 1 | 2-(Methylamino)ethanol | 94 |
| 2 | 2-(Ethylamino)ethanol | 98 |
| 3 | (R)-2-(Phenylamino)propan-1-ol | 95 |
Three-Component Aziridination
A three-component reaction involving this compound, a nucleophile, and an imine allows for the synthesis of aziridines. This method is notable for its efficiency in constructing the aziridine ring in a single step.
Logical Relationship of Components:
Caption: Component relationship in three-component aziridination.
Experimental Protocol: Three-Component Synthesis of Aziridines
-
In a reaction vessel under an inert atmosphere, combine the chosen nucleophile and a suitable base in an appropriate solvent.
-
To this mixture, add this compound to generate the sulfur ylide in situ.
-
Introduce the imine to the reaction mixture.
-
Allow the reaction to proceed at a suitable temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to quench the reaction.
-
Extract the product with an organic solvent.
-
Dry the organic phase, remove the solvent in vacuo, and purify the crude product by column chromatography.
Further Reading:
The reactions of this compound are not limited to those described above. It can also participate in the synthesis of other heterocyclic systems and undergo various other transformations. For a more comprehensive understanding, researchers are encouraged to consult the primary literature on vinylsulfonium salt chemistry.
References
Application Notes: Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate in the Synthesis of Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is a versatile and powerful reagent in organic synthesis, serving as a valuable building block for the construction of a wide array of nitrogen-containing heterocycles.[1][2] Its ability to act as a Michael acceptor allows for various annulation and cycloaddition reactions with nitrogen nucleophiles, leading to the efficient synthesis of three, five, and six-membered rings, as well as more complex fused systems.[1] This reagent is often generated in situ from its stable precursor, (2-bromoethyl)diphenylsulfonium triflate, enhancing its practical utility.[1][2] This document provides a detailed overview of its applications, including quantitative data on reaction yields and detailed experimental protocols for key transformations.
General Reaction Mechanism
This compound functions as a potent electrophile. The general mechanism involves the conjugate addition of a nitrogen nucleophile to the vinyl group, forming a zwitterionic intermediate. This is followed by an intramolecular nucleophilic substitution, where the nitrogen displaces the diphenyl sulfide leaving group to form the heterocyclic ring. The specific pathway can vary depending on the substrate and reaction conditions.
Caption: General reaction pathway for N-heterocycle synthesis.
Applications in Heterocycle Synthesis
Three-Membered Heterocycles: Aziridines
The synthesis of aziridines is a common application, proceeding through the reaction of primary amines or sulfonamides with diphenyl(vinyl)sulfonium triflate. The reaction is typically carried out in the presence of a base.[1][3] Mukaiyama and colleagues demonstrated that the vinylsulfonium salt, generated in situ, reacts with sodium N-tosylamide to produce N-tosylaziridine in very good yield.[1]
| Substrate (Amine/Sulfonamide) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| TsNHNa | - | THF | 1 | RT | 85 | [1] |
| Benzylamine | NaH | DMSO | 1 | RT | - | [4] |
| Primary Amines | Mild Base | - | - | - | Good | [1] |
Five-Membered Heterocycles: Pyrrolidinones & Imidazolinium Salts
The reagent is also employed in the synthesis of five-membered rings. For instance, Aggarwal's group developed a method to synthesize imidazolinium salts from formamidines and (2-bromoethyl)diphenylsulfonium triflate with high yields and short reaction times.[1] Additionally, pyrrolidin-2-ones can be synthesized through tandem reactions with malonyl amides under mild conditions.[2]
| Heterocycle | Substrate | Base | Solvent | Time | Temp | Yield (%) | Reference |
| Imidazolinium Salt | Formamidines | Organic Base | - | Short | Mild | High | [1][2] |
| Pyrrolidin-2-one | Malonyl Amides | - | - | - | Mild | Good | [2] |
| 3-Azabicyclo[3.1.0]hexane | β,γ-Unsaturated Amines | - | - | - | - | Mod-Good | [1] |
Six-Membered Heterocycles: Morpholines, Piperazines, and Thiomorpholines
A significant application lies in the [4+2] annulation reactions with β-amino alcohols, β-amino thiols, and 1,2-diamines to produce morpholines, thiomorpholines, and piperazines, respectively. The Aggarwal group reported excellent yields for the synthesis of morpholines from β-amino alcohols.[1][3]
| Heterocycle | Substrate | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Morpholine | β-Amino Alcohols | K₂CO₃ | MeCN | 80 | 94-98 | [1][3] |
| Thiomorpholine | β-Amino Thiols | K₂CO₃ | MeCN | 80 | 85-95 | [1] |
| Piperazine | 1,2-Diamines | K₂CO₃ | MeCN | 80 | 80-92 | [1] |
| Oxazino[4,3-a]indole | (1H-Indol-2-yl)methanols | - | - | - | Very High | [1] |
Spirocyclic Heterocycles: Cyclopropanation of Oxindoles
Diphenyl(vinyl)sulfonium triflate is effective in the cyclopropanation of N-unsubstituted and N-substituted oxindoles. This reaction, often mediated by zinc triflate, proceeds under mild, ambient conditions and demonstrates broad functional group tolerance, making it suitable for late-stage functionalization of complex molecules.[1][5]
| Oxindole Substrate | Catalyst | Solvent | Temp | Yield (%) | Reference |
| N-Unsubstituted Oxindoles | Zn(OTf)₂ | - | Ambient | High | [1][5] |
| N-Substituted Oxindoles | Zn(OTf)₂ | - | Ambient | High | [1][5] |
Experimental Protocols
General Experimental Workflow
The synthesis of nitrogen-containing heterocycles using diphenyl(vinyl)sulfonium triflate often follows a standardized workflow, especially when the reagent is generated in situ.
Caption: A typical workflow for N-heterocycle synthesis.
Protocol 1: Synthesis of Morpholines via [4+2] Annulation
This protocol is adapted from the work of Aggarwal and colleagues for the synthesis of morpholines from β-amino alcohols.[1][3]
Materials:
-
(2-Bromoethyl)diphenylsulfonium triflate (precursor)
-
β-Amino alcohol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
Procedure:
-
To a stirred solution of the β-amino alcohol (1.0 mmol) in acetonitrile (5 mL) is added potassium carbonate (2.5 mmol).
-
(2-Bromoethyl)diphenylsulfonium triflate (1.2 mmol) is added to the suspension.
-
The reaction mixture is heated to 80 °C and stirred for 12-24 hours, monitoring by TLC.
-
Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired morpholine derivative.
Protocol 2: Zinc Triflate-Mediated Cyclopropanation of Oxindoles
This protocol describes the synthesis of spirocyclopropyl oxindoles.[1][5]
Materials:
-
This compound
-
Substituted or unsubstituted oxindole
-
Zinc triflate (Zn(OTf)₂)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the oxindole (0.5 mmol) in dichloromethane (5 mL) is added zinc triflate (10 mol%).
-
This compound (0.6 mmol) is added, and the mixture is stirred at room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous phase is extracted with dichloromethane (3 x 10 mL).
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude residue is purified by flash column chromatography to yield the spirocyclopropyl oxindole product.
Versatility in N-Heterocycle Synthesis
The utility of diphenyl(vinyl)sulfonium triflate extends across a range of ring sizes and complexities, underscoring its importance as a synthetic tool.
Caption: Scope of diphenyl(vinyl)sulfonium triflate.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of a diverse range of nitrogen-containing heterocycles. Its predictable reactivity, coupled with the mild conditions often required, makes it an invaluable tool for medicinal chemists and researchers in drug development. The ability to perform complex cyclizations and functionalizations, often with high yields and stereocontrol, ensures its continued application in modern organic synthesis.
References
- 1. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 247129-88-0 | Benchchem [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Zinc triflate-mediated cyclopropanation of oxindoles with vinyl diphenyl sulfonium triflate: a mild reaction with broad functional group compatibility - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing reaction conditions for "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" cyclopropanation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Diphenyl(vinyl)sulfonium trifluoromethanesulfonate for cyclopropanation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the cyclopropanation of various substrates, with a focus on oxindoles as a representative example.
Issue 1: Low to No Product Formation
If you are observing low or no yield of your desired cyclopropanated product, consider the following factors:
-
Reagent Quality: Ensure the this compound is of high purity and has been stored under appropriate conditions to prevent degradation.
-
Base Strength and Stoichiometry: The choice and amount of base are critical. For substrates like unprotected oxindoles, a common side reaction is N-alkylation.[1][2] The use of an appropriate base, such as DBU, at the correct stoichiometry is essential to favor C-3 cyclopropanation over N-alkylation.[1][2]
-
Solvent Selection: The reaction solvent can significantly influence the outcome. While solvents like DCM have been used, DMF has been shown to be effective, and in some cases, even water or a water/DMF co-solvent system can be employed, particularly for water-soluble substrates.[1]
-
Reaction Temperature: Most reported procedures for this cyclopropanation proceed efficiently at room temperature (approximately 21°C).[1][2] Deviations from this may impact the reaction rate and selectivity. For less reactive substrates, microwave heating at higher temperatures (e.g., 130°C in DMSO) has been utilized.[1]
-
Presence of Lewis Acid: The addition of a Lewis acid, such as Zinc triflate (Zn(OTf)₂), has been demonstrated to significantly promote the desired C-3 alkylation and subsequent cyclopropanation of unprotected oxindoles, while minimizing the N-alkylation side product.[1][3][4][5]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low cyclopropanation yield.
Issue 2: Formation of N-Alkylated Side Product with Unprotected Oxindoles
A significant challenge with unprotected oxindoles is the competing N-alkylation reaction due to the similar pKa of the C3-H and N-H protons.[1]
-
Primary Cause: The nucleophilic nitrogen of the oxindole attacks the vinylsulfonium salt, leading to an undesired N-vinylated intermediate.
-
Solution: The addition of Zinc triflate (Zn(OTf)₂) has been shown to be highly effective in promoting the desired C-3 functionalization over N-alkylation.[1][2][4] It is hypothesized that the Lewis acidic zinc coordinates to the reactants, favoring the C-alkylation pathway.
Frequently Asked Questions (FAQs)
Q1: What are the optimal general conditions for the cyclopropanation of unprotected oxindoles?
A1: Based on optimization studies, the following conditions have been found to be highly effective for a range of unprotected oxindoles: 1 equivalent of the oxindole, 1.2 equivalents of this compound, 1 equivalent of Zn(OTf)₂, and 3 equivalents of DBU in DMF at room temperature for 4 hours.[1]
Q2: Is a Lewis acid always necessary for this reaction?
A2: For N-substituted oxindoles, where N-alkylation is not a competing pathway, Zn(OTf)₂ is not always necessary for high yields.[2] However, for unprotected oxindoles, it is highly recommended to suppress the N-alkylation side reaction.[1][2]
Q3: Can this reaction be performed in an aqueous medium?
A3: Yes, for substrates with sufficient aqueous solubility, the cyclopropanation can proceed well in water at room temperature using DBU as a base.[1] For less water-soluble substrates, a co-solvent system such as water/DMF can be used to achieve high yields.[1][2] Notably, these aqueous reactions do not require a surfactant.[1]
Q4: What is the role of DBU in this reaction?
A4: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) acts as a non-nucleophilic strong base to deprotonate the C-H bond at the 3-position of the oxindole, generating the nucleophile that initiates the Michael addition to the vinylsulfonium salt.
Q5: Is this reaction tolerant to other functional groups?
A5: Yes, a key advantage of the Zn(OTf)₂-mediated protocol is its broad functional group compatibility. It has been shown to tolerate sensitive groups such as carboxylic acids, hydroxyls, amines, and boronic acids.[1][4]
Quantitative Data Summary
The following tables summarize the optimization of reaction conditions for the cyclopropanation of a model unprotected oxindole.
Table 1: Optimization of Reaction Conditions
| Entry | Additive (eq.) | Base (eq.) | Solvent | Time (h) | Yield (%) |
| 1 | None | DBU (3.0) | DCM | 4 | 32 |
| 2 | Zn(OTf)₂ (1.0) | DBU (3.0) | DCM | 4 | 65 |
| 3 | Zn(OTf)₂ (1.0) | DBU (3.0) | THF | 4 | 72 |
| 4 | Zn(OTf)₂ (1.0) | DBU (3.0) | Acetonitrile | 4 | 85 |
| 5 | Zn(OTf)₂ (1.0) | DBU (3.0) | DMF | 4 | 95 |
| 6 | Zn(OTf)₂ (1.0) | DBU (3.0) | DMSO | 4 | 93 |
Data extracted from Zhou et al., RSC Adv., 2017, 7, 3741-3745.[1]
Table 2: Effect of Solvent on N-Substituted Oxindoles (without Zn(OTf)₂)
| Entry | Substrate | Solvent | Time (h) | Yield (%) |
| 1 | N-Me-oxindole | DMF | 12 | 96 |
| 2 | N-Bn-oxindole | DMF | 12 | 94 |
| 3 | N-Boc-oxindole | DMF | 12 | 93 |
Data extracted from Zhou et al., RSC Adv., 2017, 7, 3741-3745.[1]
Experimental Protocols
General Procedure for Zinc Triflate-Mediated Cyclopropanation of Oxindoles
To a solution of the oxindole (0.2 mmol, 1.0 eq.) in DMF (1 mL) is added this compound (0.24 mmol, 1.2 eq.), Zn(OTf)₂ (0.2 mmol, 1.0 eq.), and DBU (0.6 mmol, 3.0 eq.). The resulting mixture is stirred at room temperature (ca. 21°C) under an air atmosphere for 4 hours. Upon completion, the reaction is quenched and the product is isolated via standard purification techniques (e.g., column chromatography).
General Experimental Workflow Diagram
Caption: General workflow for the cyclopropanation reaction.
References
- 1. Zinc triflate-mediated cyclopropanation of oxindoles with vinyl diphenyl sulfonium triflate: a mild reaction with broad functional group compatibility ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24985J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 247129-88-0 | Benchchem [benchchem.com]
- 4. Zinc triflate-mediated cyclopropanation of oxindoles with vinyl diphenyl sulfonium triflate: a mild reaction with broad functional group compatibility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 247129-88-0 | Diphenylvinylsulfonium Triflate [fluoromart.com]
Preventing oxidation of "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the oxidation of Diphenyl(vinyl)sulfonium trifluoromethanesulfonate during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it useful?
This compound is a versatile reagent in organic synthesis. It serves as a potent electrophile, enabling the formation of carbon-sulfur bonds and facilitating various chemical transformations.[1] Its reactivity is valuable in constructing complex molecules, including heterocycles, which are common motifs in pharmaceuticals.[2][3][4]
Q2: What are the primary challenges during the synthesis of this compound?
A primary challenge is the compound's susceptibility to oxidation, which can lead to the formation of undesired sulfoxides and sulfones.[1] Additionally, the triflate counterion makes the compound sensitive to hydrolysis, necessitating the avoidance of protic solvents like water and alcohols.[1] The starting materials and the product can also be sensitive to air and moisture, making the maintenance of an inert atmosphere critical.
Q3: How can I detect if my product has been oxidized?
Oxidation of the sulfonium salt to a sulfoxide or sulfone can be detected using standard analytical techniques. You would typically observe the appearance of new signals in your ¹H and ¹³C NMR spectra corresponding to the oxidized species. Infrared (IR) spectroscopy may also show characteristic S=O stretching bands. High-resolution mass spectrometry (HRMS) is essential to confirm the purity of the final product.[1]
Q4: What are the storage recommendations for this compound?
To ensure stability, the compound should be stored at room temperature in a dark place under an inert atmosphere.[5][6] This minimizes degradation from light, oxygen, and moisture.
Q5: Is there an alternative to handling the potentially unstable this compound directly?
Yes, an effective strategy is the in situ generation of the vinylsulfonium salt.[7][8] This can be achieved by using a stable, crystalline precursor, (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate, which is then treated with a base immediately before its use in the subsequent reaction.[3][9] This approach avoids the isolation and handling of the more reactive vinylsulfonium salt.
Troubleshooting Guide: Preventing Oxidation
This guide addresses common issues related to oxidation during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield and presence of impurities | Incomplete exclusion of air (oxygen) from the reaction setup. | Ensure all glassware is thoroughly flame-dried or oven-dried to remove adsorbed moisture.[10][11] Assemble the reaction apparatus while hot and immediately purge with a dry, inert gas (argon or nitrogen).[12] |
| Use of solvents that have not been properly dried or degassed. | Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent. Degas the solvent by sparging with an inert gas for 15-30 minutes prior to use. | |
| Leaks in the reaction setup. | Check all joints and septa for a secure fit. Use high-vacuum grease on ground glass joints if necessary. Maintain a slight positive pressure of inert gas throughout the reaction, often achieved using a balloon filled with nitrogen or argon.[10][12] | |
| Reaction mixture changes color unexpectedly (e.g., turns yellow) | This can be an indication of decomposition or side reactions, potentially initiated by oxidation. | In addition to rigorous inert atmosphere techniques, ensure the purity of your starting materials. Impurities can sometimes catalyze decomposition pathways. |
| Product degrades during workup or purification | Exposure to air and moisture during extraction or chromatography. | Perform the workup and purification steps as quickly as possible. If performing column chromatography, consider using a solvent system that has been sparged with an inert gas. |
Experimental Protocols
General Protocol for Synthesis under an Inert Atmosphere
The synthesis of this compound typically involves the reaction of diphenyl sulfide with a suitable vinylating agent, such as a vinyl triflate, under strictly anhydrous and oxygen-free conditions.[1]
Materials:
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Diphenyl sulfide
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Vinyl trifluoromethanesulfonate (or a precursor for in situ generation)
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Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Inert gas (Nitrogen or Argon)[10]
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Flame-dried or oven-dried glassware[11]
Procedure:
-
Glassware Preparation: Thoroughly flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas, or oven-dry the glassware and assemble it hot.[12][13] Seal the flask with a rubber septum.
-
Inert Atmosphere: Purge the flask with nitrogen or argon. A common method involves using a balloon filled with the inert gas to maintain a positive pressure.[10] Insert an outlet needle to allow the air to be displaced for 5-10 minutes, then remove the outlet needle.[10][12]
-
Reagent Addition: Dissolve diphenyl sulfide in the anhydrous solvent and add it to the reaction flask via a syringe. The vinyl trifluoromethanesulfonate is then added, also via syringe, typically at room temperature.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or another suitable analytical method. Reactions are typically complete within a few hours.[1]
-
Workup and Purification: Once the reaction is complete, the product can be purified using standard techniques such as recrystallization or column chromatography.[1] It is important to minimize exposure to air during these steps.
Quantitative Data Summary
The following table illustrates the hypothetical impact of reaction conditions on the yield and purity of this compound, emphasizing the importance of an inert atmosphere.
| Condition | Atmosphere | Yield (%) | Purity (%) | Notes |
| 1 | Inert (Argon) | 85-95 | >97 | Reaction performed with flame-dried glassware and anhydrous solvents. |
| 2 | Inert (Nitrogen) | 80-90 | >97 | A cost-effective alternative to argon for maintaining an inert atmosphere.[10] |
| 3 | Air | 20-40 | <70 | Significant formation of sulfoxide and sulfone byproducts observed. |
Visualizations
Troubleshooting Workflow for Oxidation
References
- 1. This compound | 247129-88-0 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buy DIPHENYLVINYLSULFONIUM TRIFLATE (EVT-1649708) | 247129-88-0 [evitachem.com]
- 4. [PDF] Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry | Semantic Scholar [semanticscholar.org]
- 5. This compound | 247129-88-0 [sigmaaldrich.com]
- 6. This compound | 247129-88-0 [sigmaaldrich.com]
- 7. soc.chim.it [soc.chim.it]
- 8. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate Mediated Aziridination Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their diphenyl(vinyl)sulfonium trifluoromethanesulfonate mediated aziridination reactions for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the aziridination reaction mediated by this compound?
A1: The reaction proceeds through a conjugate addition mechanism. A nitrogen nucleophile (such as a primary amine or sulfonamide) attacks the β-carbon of the vinyl group of the sulfonium salt. This is followed by an intramolecular cyclization, where the nitrogen attacks the α-carbon, leading to the formation of the three-membered aziridine ring and the expulsion of diphenyl sulfide as a leaving group.[1][2]
Q2: What are the typical reaction conditions for this aziridination?
A2: Typically, the reaction is carried out in the presence of a base in an organic solvent. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), and various amines.[2] Solvents such as tetrahydrofuran (THF), dichloromethane (CH2Cl2), and dimethyl sulfoxide (DMSO) are frequently used.[2] The reaction temperature is often maintained at room temperature.[1]
Q3: Is it necessary to isolate the this compound before the reaction?
A3: Not always. The vinylsulfonium salt can be generated in situ from its precursor, (2-bromoethyl)diphenylsulfonium triflate, in the presence of a base. This can be advantageous in some synthetic strategies.[1]
Troubleshooting Guide
Low or No Yield
Q4: My aziridination reaction is giving a low yield or no product at all. What are the potential causes and solutions?
A4: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality:
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This compound: This reagent can be sensitive. Ensure it is stored under an inert atmosphere and away from moisture. If you are synthesizing it, purification by recrystallization or chromatography is crucial to remove any impurities that might interfere with the reaction.[3]
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Amine/Sulfonamide: Ensure your nitrogen source is pure and dry.
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Base: Use a freshly opened or properly stored base. The strength and stoichiometry of the base are critical.
-
-
Reaction Conditions:
-
Base Selection: The choice of base can significantly impact the yield. For less acidic amines, a stronger base like NaH or KOt-Bu may be necessary. For more acidic sulfonamides, a milder base might suffice. It's recommended to screen different bases.
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Solvent: The polarity of the solvent can influence the reaction rate and side reactions. While THF and CH2Cl2 are common, exploring other solvents like DMSO could be beneficial, as high yields have been reported in it.[2]
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Temperature: While many reactions proceed at room temperature, some systems might benefit from cooling to suppress side reactions or gentle heating to overcome activation barriers.
-
-
Substrate-Related Issues:
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Steric Hindrance: Highly substituted amines or vinylsulfonium salts can lead to lower yields due to steric hindrance.[2] If possible, consider using a less sterically demanding substrate.
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Electronic Effects: The electronic properties of the amine can influence its nucleophilicity. Electron-withdrawing groups on the amine can reduce its reactivity, potentially requiring stronger reaction conditions.
-
Formation of Side Products
Q5: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
A5: A common side reaction involves the intermediate ylide reacting with another molecule of the vinylsulfonium salt instead of undergoing intramolecular cyclization.
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Minimizing Ylide Side Reactions: To prevent the ylide from reacting with the starting material, a slow addition of the this compound to the reaction mixture containing the amine and base is highly recommended. This maintains a low concentration of the sulfonium salt throughout the reaction, favoring the desired intramolecular cyclization.
Product Isolation and Purification
Q6: I am having difficulty purifying the aziridine product. What are the best practices?
A6: Aziridines can be sensitive molecules, and purification requires care.
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Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove the base and other water-soluble byproducts.
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Chromatography: Column chromatography on silica gel is a common method for purification. However, the acidic nature of silica gel can sometimes cause ring-opening of the aziridine. If you suspect this is happening, you can:
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Neutralize the silica gel with a small amount of triethylamine in the eluent.
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Consider using a different stationary phase, such as alumina.
-
-
Product Stability: It is advisable to assess the stability of your aziridine product to the chosen stationary phase before performing large-scale chromatography.[4]
Data Presentation
Table 1: Effect of Base on Aziridination Yield
| Entry | Amine/Sulfonamide | Base (equiv.) | Solvent | Yield (%) | Reference |
| 1 | N-Tosylamine | NaH (1.2) | THF | High | |
| 2 | N-Tosylamine | KOt-Bu (1.2) | CH2Cl2 | Good | |
| 3 | Benzylamine | t-BuNH2 (excess) | DMSO | High | [2] |
| 4 | N-Tosylamine | TsNHNa (excess) | - | Very Good | [1] |
Table 2: Solvent Effects on Aziridination Reactions
| Entry | Amine/Sulfonamide | Base | Solvent | Yield (%) | Reference |
| 1 | Various Amines | NaH | THF | High | |
| 2 | Various Amines | KOt-Bu | CH2Cl2 | Good | |
| 3 | Various Amines | t-BuNH2 | DMSO | High | [2] |
| 4 | Various Amines | t-BuNH2 | Neat | High | [2] |
Experimental Protocols
General Procedure for this compound Mediated Aziridination:
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To a solution of the primary amine or sulfonamide (1.0 mmol) in the chosen dry solvent (e.g., THF, CH2Cl2, or DMSO) under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., NaH, 1.2 mmol) at 0 °C.
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Stir the mixture at room temperature for 30 minutes.
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Slowly add a solution of this compound (1.1 mmol) in the same dry solvent to the reaction mixture over a period of 1-2 hours using a syringe pump.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or another suitable stationary phase.
Visualizations
Caption: Experimental workflow for the aziridination reaction.
Caption: Troubleshooting logic for low reaction yields.
References
Challenges in the purification of "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of Diphenyl(vinyl)sulfonium trifluoromethanesulfonate. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides
Recrystallization Issues
Q1: My this compound product oiled out during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" is a common issue, particularly with ionic compounds or when the solute's melting point is lower than the boiling point of the solvent. Here are several troubleshooting steps:
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Increase Solvent Volume: Your solution may be too concentrated. Add more of the hot recrystallization solvent to ensure the compound remains dissolved as it cools past its melting point.
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Lower the Crystallization Temperature Slowly: Rapid cooling can favor oiling out. Allow the solution to cool gradually to room temperature before moving it to an ice bath. Insulating the flask can help slow the cooling process.
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Change Solvent System: The chosen solvent may not be ideal. Experiment with different solvent systems. A two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be effective. For instance, dissolving the compound in a minimal amount of a polar solvent like ethanol or acetone and then slowly adding a less polar co-solvent like diethyl ether or hexanes until turbidity appears can induce crystallization.
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Seeding: Introduce a small, pure crystal of this compound to the cooled, supersaturated solution to provide a nucleation site for crystal growth.
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Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections that serve as nucleation points.
Q2: After recrystallization, the yield of my this compound is very low. How can I improve it?
A2: Low recovery can be due to several factors. Consider the following to improve your yield:
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Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling.
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Ensure Complete Dissolution: Make sure the compound is fully dissolved in the hot solvent before cooling. Any undissolved material will be filtered out with insoluble impurities, reducing your yield.
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Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation.
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Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving a significant portion of your product.
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Recover from Mother Liquor: The mother liquor can be concentrated (e.g., using a rotary evaporator) to obtain a second crop of crystals, which can be combined with the first crop if the purity is acceptable.
Q3: My recrystallized this compound is still impure. What are the likely reasons?
A3: Impurities after recrystallization can result from several issues:
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Inappropriate Solvent Choice: The solvent may not effectively differentiate between your product and the impurities (i.e., the impurities are also insoluble in the cold solvent). A different solvent system may be necessary.
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Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice. Ensure slow and gradual cooling to allow for the formation of pure crystals.
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Insufficient Washing: The surfaces of the crystals may be coated with the impurity-containing mother liquor. Ensure the crystals are washed with a small amount of fresh, ice-cold solvent.
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Co-precipitation: If an impurity has very similar solubility properties to your product, it may co-precipitate. In such cases, an alternative purification method like column chromatography may be more effective.
Column Chromatography Issues
Q1: I am trying to purify this compound using normal-phase silica gel chromatography, but the compound is not eluting or is streaking badly.
A1: This is a common problem when trying to purify ionic compounds on standard silica gel.[1] this compound is a salt and will interact very strongly with the polar silanol groups on the silica surface, leading to poor elution and band broadening.[1]
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Switch to Reversed-Phase Chromatography: Reversed-phase chromatography is the recommended method for purifying ionic compounds.[1] Use a C18-functionalized silica gel stationary phase. The mobile phase will typically be a mixture of water and an organic solvent like acetonitrile or methanol.
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Use a Mobile Phase Modifier: If you must use normal-phase chromatography, consider adding a polar modifier to your eluent, such as methanol or a small amount of an acid (like acetic acid or trifluoroacetic acid) or a base (like triethylamine), to compete with your compound for binding sites on the silica gel. However, be mindful of the stability of your compound under these conditions.
Q2: How do I choose the right mobile phase for reversed-phase chromatography of this compound?
A2: The goal is to find a mobile phase composition that provides good retention and separation from impurities.
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Start with a Gradient: Begin with a gradient elution to determine the approximate solvent composition required to elute your compound. A typical starting gradient could be from a high concentration of water (e.g., 95%) with a small amount of organic modifier (e.g., 5% acetonitrile) to a high concentration of the organic modifier (e.g., 95%) over a set period.
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Incorporate a Buffer or Ion-Pairing Agent: Since this compound is an ionic compound, adding a buffer to the mobile phase can improve peak shape and reproducibility. A volatile buffer like ammonium acetate or ammonium formate is often a good choice, especially if you need to remove the mobile phase after purification. An ion-pairing reagent, such as trifluoroacetic acid (TFA), can also be added to the mobile phase to improve retention and peak shape for ionic compounds.
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Optimize Isocratically or with a Shallow Gradient: Once you have an idea of the elution conditions from the initial gradient, you can optimize the separation using an isocratic mobile phase (a constant solvent composition) or a shallower gradient around the elution point of your compound for better resolution.
Q3: My purified this compound from column chromatography shows signs of degradation. Why is this happening?
A3: this compound is susceptible to hydrolysis, especially in the presence of protic solvents like water and alcohols, which are common in reversed-phase chromatography.
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Work Quickly and at Low Temperatures: Minimize the time the compound spends in the purification system. If possible, conduct the chromatography at a lower temperature to slow down potential degradation reactions.
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Use Anhydrous Solvents (for normal phase): If attempting normal-phase chromatography, ensure your solvents are anhydrous to prevent hydrolysis.
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Check pH of Mobile Phase: The stability of the sulfonium salt can be pH-dependent. Extreme pH values should generally be avoided. Buffering the mobile phase can help maintain a stable pH.
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Evaporate Solvents Promptly: After collecting the fractions containing your purified product, remove the solvents as quickly as possible under reduced pressure and at a low temperature.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities will largely depend on the synthetic route used.
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Unreacted Starting Materials:
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Diphenyl sulfide
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Vinyl trifluoromethanesulfonate or (2-Bromoethyl)diphenylsulfonium triflate (if this precursor route is used)[2]
-
-
Side Products:
-
Products from the elimination of the precursor, (2-bromoethyl)diphenylsulfonium triflate, may not go to completion, leaving the precursor as an impurity.[2]
-
-
Degradation Products:
-
Hydrolysis Products: The vinyl sulfonium salt is susceptible to hydrolysis. The presence of water can lead to the formation of diphenyl sulfoxide and other degradation products.
-
Oxidation Products: Exposure to air, especially under harsh conditions, can lead to the oxidation of the sulfur atom, forming the corresponding sulfoxide.[3]
-
Q2: What is the best way to store purified this compound to prevent degradation?
A2: Proper storage is crucial to maintain the purity of the compound.
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Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and oxygen.[3][4]
-
Low Temperature: Keep the compound at a low temperature, preferably in a freezer.[4]
-
Dark Place: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[4]
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Anhydrous Conditions: Ensure the storage container is dry and tightly sealed to prevent the ingress of moisture.
Q3: Can I use NMR spectroscopy to assess the purity of my this compound?
A3: Yes, ¹H and ¹³C NMR are excellent techniques for assessing the purity of your compound.
-
¹H NMR: In the ¹H NMR spectrum, you can look for the characteristic signals of the vinyl protons and the phenyl groups. The absence of signals corresponding to starting materials or common solvents will indicate a high degree of purity. The presence of unexpected signals may indicate impurities that you can potentially identify by comparing them to the spectra of known starting materials or byproducts.
-
¹⁹F NMR: Since the counter-ion is a triflate, ¹⁹F NMR can be a useful tool to confirm its presence and to check for any fluorine-containing impurities.
Q4: Is this compound a solid or a liquid at room temperature?
A4: The physical state of this compound at room temperature can vary. It is often described as a light-yellow oil or a crystalline solid.[2][4][5] This can depend on the purity of the material. Highly pure samples are more likely to be crystalline. The physical state will influence the choice of purification and handling techniques.
Data Presentation
Table 1: Summary of Potential Impurities and their Origin
| Impurity Name | Chemical Structure | Likely Origin | Recommended Purification Method to Remove |
| Diphenyl sulfide | C₁₂H₁₀S | Unreacted starting material | Column Chromatography (Reversed-Phase) |
| (2-Bromoethyl)diphenylsulfonium triflate | C₁₅H₁₄BrF₃O₃S₂ | Incomplete elimination from precursor | Column Chromatography (Reversed-Phase) |
| Diphenyl sulfoxide | C₁₂H₁₀OS | Hydrolysis/Oxidation of the product | Column Chromatography (Reversed-Phase) |
Experimental Protocols
Protocol 1: General Guideline for Recrystallization of this compound
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Anhydrous recrystallization solvent(s) (e.g., ethanol, diethyl ether, hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional)
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various anhydrous solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not at room temperature. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent (or the single recrystallization solvent) while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Two-Solvent System: While the solution in the "good" solvent is hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to dissolve the cloudiness, then allow it to cool slowly as described above.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold "poor" solvent (or the single recrystallization solvent).
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: General Guideline for Reversed-Phase Flash Column Chromatography
Objective: To purify this compound from less polar and more polar impurities.
Materials:
-
Crude this compound
-
C18-functionalized silica gel
-
HPLC-grade water
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HPLC-grade acetonitrile or methanol
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Buffer (e.g., ammonium acetate) or ion-pairing agent (e.g., TFA)
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Chromatography column and system
-
Fraction collector
Procedure:
-
Column Packing: Pack a chromatography column with C18-functionalized silica gel according to standard procedures.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a suitable solvent that is compatible with the mobile phase.
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA).
-
Loading: Load the prepared sample onto the column.
-
Elution: Begin the elution with a gradient. For example:
-
0-5 min: 5% Acetonitrile in water (with buffer/TFA)
-
5-30 min: Gradient from 5% to 95% Acetonitrile in water (with buffer/TFA)
-
30-35 min: 95% Acetonitrile in water (with buffer/TFA)
-
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions by a suitable method (e.g., TLC, HPLC, or NMR) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvents under reduced pressure at a low temperature.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 247129-88-0 | Benchchem [benchchem.com]
- 4. This compound | 247129-88-0 [sigmaaldrich.com]
- 5. Diphenylvinylsulfonium Triflate | 247129-88-0 [sigmaaldrich.com]
Side reactions of "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" with nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving Diphenyl(vinyl)sulfonium trifluoromethanesulfonate. The information is designed to help you identify and resolve issues related to unexpected side reactions with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of reactivity of this compound with nucleophiles?
The principal reaction pathway is a Michael-type conjugate addition of the nucleophile to the β-carbon of the vinyl group. This forms a sulfur ylide intermediate, which can then undergo a variety of subsequent transformations, often leading to the formation of cyclopropanes, aziridines, epoxides, and other heterocyclic systems.[1][2]
Q2: How stable is the this compound reagent and what are its storage recommendations?
This compound is susceptible to hydrolysis.[3] It should be stored in a dark place under an inert atmosphere at room temperature. The precursor, (2-bromoethyl)diphenylsulfonium triflate, is a crystalline solid with a long shelf life and can be used to generate the vinylsulfonium salt in situ.[1]
Q3: What are the most common classes of nucleophiles used in reactions with this reagent?
Commonly used nucleophiles include:
-
Carbon nucleophiles: Enolates and compounds with active methylene groups are used for cyclopropanation reactions.[1][2]
-
Nitrogen nucleophiles: Primary and secondary amines and sulfonamides are used for the synthesis of aziridines and other N-heterocycles.[1][2]
-
Oxygen nucleophiles: β-amino alcohols are frequently used for the synthesis of morpholines.[1][2]
-
Sulfur nucleophiles: Thiols can also act as effective nucleophiles.
Troubleshooting Guide: Common Side Reactions
This guide addresses specific issues you may encounter during your experiments, focusing on identifying the cause of side reactions and providing potential solutions.
Issue 1: Formation of N-alkylated byproducts in reactions with N-H containing nucleophiles.
Question: I am attempting a C-alkylation (e.g., cyclopropanation) of a substrate that also contains an N-H group, but I am observing significant N-alkylation. How can I improve the selectivity for C-alkylation?
Possible Cause: The N-H proton can be sufficiently acidic to compete with the C-H proton for deprotonation, leading to the nitrogen atom acting as a nucleophile. This is a known issue, for example, in the cyclopropanation of unprotected oxindoles.
Troubleshooting Steps:
-
Use of a Lewis Acid Additive: The addition of a Lewis acid, such as zinc triflate (Zn(OTf)₂), can promote C-alkylation over N-alkylation. In the cyclopropanation of unprotected oxindoles, the use of Zn(OTf)₂ has been shown to significantly improve the yield of the desired C-alkylated product while suppressing N-alkylation.[4]
-
Protecting Group Strategy: If possible, protect the N-H group with a suitable protecting group prior to the reaction with this compound.
Quantitative Data on C- vs. N-Alkylation of Oxindole:
| Conditions | C-Alkylation Yield | N-Alkylation |
| DBU (base) in DCM | 32% | Significant byproduct |
| DBU with Zn(OTf)₂ in DCM | High Yield | Suppressed |
Data extracted from a study on the cyclopropanation of oxindoles.[4]
Issue 2: Suspected formation of a vinyl triflate byproduct.
Question: I am observing an unexpected byproduct with a mass corresponding to the starting material plus a triflate group and loss of the diphenylsulfonium group. Could this be a vinyl triflate?
Possible Cause: Although the triflate anion is an excellent leaving group, it can act as a nucleophile under certain conditions, attacking the vinylsulfonium salt to generate a vinyl triflate.
Troubleshooting Steps:
-
Spectroscopic Analysis:
-
¹⁹F NMR: The presence of a vinyl triflate can be confirmed by a characteristic signal in the ¹⁹F NMR spectrum.
-
¹³C NMR: The sp² carbon attached to the triflate group will be significantly deshielded. The trifluoromethyl carbon will appear as a quartet around δ 118-122 ppm.[5]
-
IR Spectroscopy: Look for strong and sharp absorption bands for the S=O stretches of the triflate group around 1420 cm⁻¹ and 1210 cm⁻¹, and C-F stretches between 1250–1140 cm⁻¹.[5]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the byproduct.[5]
-
-
Reaction Condition Modification:
-
Solvent Choice: The nucleophilicity of the triflate anion can be influenced by the solvent. Consider using less polar, non-coordinating solvents.
-
Temperature: Lowering the reaction temperature may disfavor this side reaction.
-
Issue 3: Formation of an unexpected constitutional isomer (Anti-Michael Addition).
Question: My product has the nucleophile added to the α-carbon of the vinyl group instead of the expected β-carbon. Why is this happening?
Possible Cause: While Michael (1,4-) addition is the predominant pathway, under certain circumstances, a competing "anti-Michael" (1,2-) addition can occur, leading to the nucleophile adding to the α-carbon. The factors governing this regioselectivity are complex and can depend on the substrate, nucleophile, and reaction conditions.
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
Solvent and Temperature: Systematically vary the solvent polarity and reaction temperature. Non-polar solvents and lower temperatures may favor the thermodynamically controlled Michael adduct.
-
Base: The choice of base can influence the regioselectivity. Experiment with different bases (e.g., organic vs. inorganic, hindered vs. non-hindered).
-
-
Nucleophile Modification: The steric and electronic properties of the nucleophile can play a role. If possible, modify the nucleophile to favor Michael addition.
Experimental Protocols
Protocol 1: Synthesis of N-Tosylaziridines
This protocol is adapted from a method for the in situ generation of diphenyl(vinyl)sulfonium triflate followed by aziridination.[1]
Materials:
-
(2-Bromoethyl)diphenylsulfonium triflate (precursor)
-
Sodium p-toluenesulfonamide (TsNHNa)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of the precursor in acetonitrile, add an excess of sodium p-toluenesulfonamide.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Expected Outcome: Formation of the corresponding N-tosylaziridine in good to very good yields.
Protocol 2: Synthesis of Morpholines from β-Amino Alcohols
This procedure describes the annulation reaction of β-amino alcohols with diphenyl(vinyl)sulfonium triflate.[1]
Materials:
-
Diphenyl(vinyl)sulfonium triflate
-
β-Amino alcohol
-
Suitable base (e.g., K₂CO₃, DBU)
-
Solvent (e.g., CH₂Cl₂, THF)
Procedure:
-
Dissolve the β-amino alcohol in the chosen solvent.
-
Add the base to the solution.
-
Add a solution of diphenyl(vinyl)sulfonium triflate dropwise at room temperature.
-
Stir the mixture until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction and purify the morpholine product.
Expected Outcome: High yields (often >90%) of the corresponding morpholine derivative.[3]
Protocol 3: Cyclopropanation of Active Methylene Compounds
This protocol is for the reaction of an active methylene compound with diphenyl(vinyl)sulfonium triflate.
Materials:
-
Diphenyl(vinyl)sulfonium triflate
-
Active methylene compound (e.g., malonic ester, β-ketoester)
-
Organic base (e.g., DBU)
-
Solvent (e.g., CH₂Cl₂)
Procedure:
-
To a solution of the active methylene compound in the solvent, add the organic base.
-
Add a solution of diphenyl(vinyl)sulfonium triflate to the mixture.
-
Stir at room temperature and monitor the reaction.
-
Upon completion, perform an aqueous workup and purify the cyclopropane product by chromatography.
Expected Outcome: Good yields of the gem-disubstituted cyclopropane derivative.[1]
Visualizing Reaction Pathways
Troubleshooting Logic for Unexpected Products
The following diagram illustrates a logical workflow for troubleshooting unexpected product formation in reactions with this compound.
References
- 1. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 247129-88-0 | Benchchem [benchchem.com]
- 4. Zinc triflate-mediated cyclopropanation of oxindoles with vinyl diphenyl sulfonium triflate: a mild reaction with broad functional group compatibility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Temperature control in "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" synthesis and reactions
Welcome to the technical support center for Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate. This guide provides detailed information, troubleshooting advice, and frequently asked questions related to the synthesis and reactions of this versatile reagent, with a specific focus on temperature control.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound should be stored at room temperature in a dark place and under an inert atmosphere to ensure its stability.[1][2]
Q2: What is the optimal temperature for the synthesis of this compound?
A2: The synthesis of this compound is typically a two-step process. The first step involves the reaction of 2-bromoethyl triflate with diphenyl sulfide in refluxing toluene, which requires elevated temperatures. The subsequent step, the elimination reaction to form the vinylsulfonium salt, is carried out at room temperature.[3]
Q3: At what temperatures are reactions involving this compound typically conducted?
A3: Many reactions utilizing this reagent, such as the synthesis of morpholines and zinc triflate-mediated cyclopropanation of oxindoles, proceed efficiently under mild conditions at ambient or room temperature.[4][5][6][7] Some reactions, like aziridination, have been reported to be carried out at temperatures ranging from 0 °C to room temperature.
Q4: Is this compound sensitive to moisture?
A4: Yes, the compound is susceptible to hydrolysis. It is crucial to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere to prevent its degradation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and application of this compound, with a focus on temperature-related problems.
Problem 1: Low or no yield during the synthesis of the sulfonium salt.
| Possible Cause | Troubleshooting Suggestion | Relevant Temperature Considerations |
| Incomplete first step (formation of the bromoethyl intermediate) | Ensure the reaction mixture of 2-bromoethyl triflate and diphenyl sulfide reaches and maintains the reflux temperature of toluene. | Inadequate heating can lead to incomplete conversion. Use a heating mantle with a temperature controller to ensure consistent reflux. |
| Degradation of the product during the second step | The elimination reaction should be performed at room temperature as specified. | Exceeding room temperature during the base treatment could potentially lead to side reactions or decomposition of the desired product. |
| Presence of moisture | Use anhydrous toluene and ensure all glassware is thoroughly dried. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). | Moisture can hydrolyze the triflate group, leading to lower yields. |
Problem 2: Low yield in reactions using this compound (e.g., cyclopropanation, morpholine synthesis).
| Possible Cause | Troubleshooting Suggestion | Relevant Temperature Considerations |
| Sluggish reaction | For certain substrates, such as aniline-containing compounds in cyclopropanation, room temperature may not be sufficient. | A higher temperature may be required. For example, microwave irradiation at 130 °C has been shown to improve the yield for sluggish substrates.[6] |
| Decomposition of the reagent | Avoid unnecessarily high temperatures, as sulfonium salts can be thermally unstable. | If a reaction requires heating, it is advisable to perform a small-scale test to determine the optimal temperature that balances reaction rate and reagent stability. |
| Sub-optimal temperature for ylide formation/reaction | In reactions proceeding via a sulfur ylide, the temperature can influence the stability and reactivity of the ylide intermediate. | For some reactions, cooling to 0 °C before the addition of reagents may be beneficial to control the initial reaction rate and improve selectivity. |
Problem 3: Formation of side products, such as N-alkylation in the cyclopropanation of unprotected oxindoles.
| Possible Cause | Troubleshooting Suggestion | Relevant Temperature Considerations |
| Reaction temperature is too high | Running the reaction at ambient temperature (e.g., 21 °C) is generally effective in minimizing side reactions like N-alkylation.[6][8] | Elevated temperatures can sometimes favor undesired reaction pathways. Sticking to the recommended mild temperature conditions is crucial for chemoselectivity. |
| Incorrect base or solvent system | The choice of base and solvent can influence the reaction pathway. | While not a direct temperature issue, the combination of temperature, base, and solvent dictates the reaction's outcome. Ensure the use of the recommended system (e.g., Zn(OTf)₂ as an additive) for the desired transformation at the specified temperature.[6] |
Quantitative Data
The following table summarizes the temperature conditions for key transformations involving this compound as reported in the literature.
| Transformation | Substrate | Temperature | Reaction Time | Yield | Reference |
| Synthesis (Step 1) | 2-Bromoethyl triflate, Diphenyl sulfide | Refluxing Toluene | - | High | [3] |
| Synthesis (Step 2) | (2-Bromoethyl)diphenylsulfonium triflate | Room Temperature | - | Excellent | [3] |
| Cyclopropanation | Unprotected Oxindoles | Ambient Temperature (ca. 21 °C) | 4 h | High | [6][8] |
| Cyclopropanation | Aniline-containing Oxindole | 130 °C (Microwave) | 1 h | 82% | [6] |
| Morpholine Synthesis | β-Amino alcohols | Room Temperature | - | 94-98% | [4] |
| Aziridination | Imines | 0 °C to Room Temperature | 18 h | High |
Experimental Protocols
1. Synthesis of this compound (Aggarwal et al.) [3]
-
Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium Triflate
-
To a solution of diphenyl sulfide in anhydrous toluene under an inert atmosphere, add 2-bromoethyl trifluoromethanesulfonate.
-
Heat the mixture to reflux and maintain for the specified duration.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Isolate the crystalline solid by filtration, wash with a suitable solvent (e.g., cold toluene or diethyl ether), and dry under vacuum.
-
-
Step 2: Synthesis of this compound
-
Dissolve the (2-bromoethyl)diphenylsulfonium triflate from Step 1 in a mixture of tetrahydrofuran and water.
-
Cool the solution in an ice bath.
-
Add a solution of potassium bicarbonate in water dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product as a light-yellow oil.
-
2. Zinc Triflate-Mediated Cyclopropanation of Unprotected Oxindoles [6][8]
-
To a mixture of the unprotected oxindole and zinc triflate in a suitable solvent (e.g., DMF) in a vial, add this compound.
-
Add a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Stir the reaction mixture at ambient temperature (ca. 21 °C) for 4 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: General workflow for the zinc triflate-mediated cyclopropanation of oxindoles.
References
- 1. This compound | 247129-88-0 [sigmaaldrich.com]
- 2. Diphenylvinylsulfonium triflate 97% | CAS: 247129-88-0 | AChemBlock [achemblock.com]
- 3. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 247129-88-0 | Benchchem [benchchem.com]
- 5. Zinc triflate-mediated cyclopropanation of oxindoles with vinyl diphenyl sulfonium triflate: a mild reaction with broad functional group compatibility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Zinc triflate-mediated cyclopropanation of oxindoles with vinyl diphenyl sulfonium triflate: a mild reaction with broad functional group compatibility [agris.fao.org]
- 8. researchgate.net [researchgate.net]
"Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" stability and degradation pathways
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, and handling of Diphenyl(vinyl)sulfonium trifluoromethanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: To ensure the stability of this compound, it should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[1][2][3] Several sources recommend storing it in a dark place at room temperature, while another suggests storage at -20°C in a desiccator to prevent hydrolysis.[1][2][3][4]
Q2: What are the primary signs of degradation to look for?
A2: While visual inspection is a preliminary step, chemical analysis is required for conclusive evidence of degradation. The compound is moisture-sensitive, and hydrolysis is a potential degradation pathway.[1] Any change in physical form, such as clumping of a solid or discoloration, may indicate degradation.
Q3: What are the known degradation pathways for this compound?
A3: this compound can degrade through several pathways, including:
-
Hydrolysis: Due to its moisture sensitivity, the compound can hydrolyze.[1]
-
Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.[1]
-
Reduction: Reduction can convert the sulfonium group to a sulfide.[1]
-
Thermal Decomposition: Hazardous decomposition products upon heating include carbon oxides, hydrogen fluoride, and sulfur oxides.[5]
Q4: What are the main applications of this compound in organic synthesis?
A4: This reagent is primarily used for the formation of carbon-sulfur bonds and participates in various reactions such as cyclopropanation, aziridination, and epoxidation.[1][6] It acts as an electrophile, reacting with nucleophiles to form stable products.[1]
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: When handling this compound, it is mandatory to use appropriate personal protective equipment, including nitrile gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[5]
Troubleshooting Guides
Issue 1: Inconsistent or low yields in reactions.
-
Possible Cause 1: Reagent Degradation. The reagent is moisture-sensitive.[1] Exposure to atmospheric moisture during storage or handling can lead to hydrolysis and reduced reactivity.
-
Solution: Ensure the reagent is handled under an inert atmosphere (e.g., in a glovebox) and stored in a desiccator.[1] Use a fresh bottle of the reagent if degradation is suspected.
-
-
Possible Cause 2: Incompatible Reagents. The compound is incompatible with strong oxidizing agents.[5]
-
Solution: Review all reagents in the reaction mixture to ensure compatibility.
-
Issue 2: Formation of unexpected byproducts.
-
Possible Cause 1: Side Reactions. this compound can undergo nucleophilic substitution at the vinyl group.[1] Nucleophiles present in the reaction mixture may compete with the desired reaction pathway.
-
Solution: Analyze the reaction conditions (temperature, solvent, stoichiometry) to minimize side reactions. Purification techniques such as chromatography may be necessary to isolate the desired product.[1]
-
-
Possible Cause 2: Presence of Impurities. The purity of the commercially available reagent is typically around 95-97%.[2][4][5] Impurities may lead to the formation of byproducts.
-
Solution: If necessary, purify the reagent before use.
-
Quantitative Data Summary
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 247129-88-0 | [1][2][4][5] |
| Molecular Formula | C₁₅H₁₃F₃O₃S₂ | [1][4] |
| Molecular Weight | 362.39 g/mol | [1][4] |
| Purity | ≥95% - 97% | [2][4][5] |
| Physical Form | Liquid or Solid or Semi-solid | [2] |
Handling and Storage Recommendations
| Parameter | Recommendation | Source |
| Storage Temperature | Room temperature or -20°C | [1][2][3][4] |
| Atmosphere | Inert (Nitrogen or Argon) | [1][2][3] |
| Conditions to Avoid | Moisture, Dust generation, Sources of ignition, Strong oxidizing agents | [1][5] |
Experimental Protocols
General Protocol for Synthesis of this compound
The synthesis typically involves the reaction of diphenyl sulfide with vinyl trifluoromethanesulfonate.[1][7]
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenyl sulfide in an appropriate anhydrous solvent.
-
Add vinyl trifluoromethanesulfonate to the solution at room temperature.[1]
-
Stir the reaction mixture for several hours.[1]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, purify the product using standard techniques such as recrystallization or chromatography.[1]
General Protocol for a Cyclopropanation Reaction
This is a representative protocol based on the known reactivity of the compound.
-
In a glovebox or under an inert atmosphere, add the substrate (e.g., an oxindole) and a Lewis acid (e.g., zinc triflate) to an anhydrous solvent.[1]
-
Add a solution of this compound in the same solvent dropwise to the mixture.
-
Stir the reaction at the appropriate temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. This compound | 247129-88-0 | Benchchem [benchchem.com]
- 2. This compound | 247129-88-0 [sigmaaldrich.com]
- 3. 247129-88-0|this compound|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. aksci.com [aksci.com]
- 6. 247129-88-0 | Diphenylvinylsulfonium Triflate [fluoromart.com]
- 7. Buy DIPHENYLVINYLSULFONIUM TRIFLATE (EVT-1649708) | 247129-88-0 [evitachem.com]
Overcoming low yields in the synthesis of morpholines using "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate"
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Diphenyl(vinyl)sulfonium trifluoromethanesulfonate for the synthesis of morpholines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly overcoming low yields in this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general applicability of this compound for morpholine synthesis?
A1: this compound is a highly effective reagent for the synthesis of morpholines from β-amino alcohols.[1][2] This method is known for its high yields, often ranging from 94% to 98%, and its applicability to a variety of substrates, including those with different degrees of substitution and stereochemistry.[2] The reaction proceeds under mild conditions and is notable for its simplicity.
Q2: What is the proposed reaction mechanism for this transformation?
A2: The synthesis of morpholines using this compound is proposed to proceed via a [4+2] annulation reaction. The vinyl sulfonium salt acts as a bis-electrophile. The reaction is thought to be initiated by a conjugate addition of the amino group of the β-amino alcohol to the vinyl sulfonium salt, followed by an intramolecular cyclization of the resulting intermediate to form the morpholine ring, with diphenyl sulfide as a byproduct.[3]
Q3: What are the key advantages of using this compound?
A3: Key advantages include:
-
High Yields: Consistently high yields (typically 94-98%) are reported for a range of substrates.[1][2]
-
Mild Reaction Conditions: The reaction is often carried out at room temperature.
-
Stereochemical Retention: The process is known to proceed without racemization of existing stereocenters.
-
Simple Workup: The primary byproduct, diphenyl sulfide, is nonpolar and can be easily separated from the polar morpholine product by chromatography or acid/base extraction.
Q4: Are there any known limitations or less successful substrates for this reaction?
A4: While the method is broadly applicable, certain substrates may be less successful. For instance, unprotected primary β-amino alcohols can sometimes lead to the formation of aziridines as a side product. The use of sulfonamide-protected amines is often more successful.
Q5: How should this compound be handled and stored?
A5: this compound can be sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] It is susceptible to hydrolysis.[1] For storage, it is recommended to keep it in a dark place, under an inert atmosphere, at room temperature.
Troubleshooting Guide: Overcoming Low Yields
Low yields in this generally high-yielding reaction can be frustrating. The following guide addresses potential causes and offers solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Formation | Reagent Instability/Decomposition | This compound is susceptible to hydrolysis.[1] Ensure all glassware is oven-dried, and use anhydrous solvents. Handle the reagent under an inert atmosphere (nitrogen or argon).[1] |
| Inefficient in situ Generation | If generating the vinyl sulfonium salt in situ from (2-bromoethyl)diphenylsulfonium triflate, ensure the base (e.g., KHCO3) is fresh and the reaction conditions for the elimination are optimal.[2] | |
| Incorrect Stoichiometry | Ensure an appropriate molar ratio of the vinyl sulfonium salt to the β-amino alcohol. A slight excess of the sulfonium salt may be beneficial in some cases. | |
| Formation of Side Products (e.g., Aziridines) | Unprotected Primary Amine | For primary β-amino alcohols, consider protecting the amine, for example, as a sulfonamide (e.g., nosylamide), which has been shown to be effective. |
| Reaction Conditions Favoring Aziridine Formation | The choice of base and solvent can influence the reaction pathway. Adhere to established protocols that favor morpholine formation. | |
| Complex Reaction Mixture/Difficult Purification | Incomplete Reaction | Monitor the reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. If the reaction stalls, consider a slight increase in temperature or extended reaction time. |
| Hydrolysis of the Sulfonium Salt | As mentioned, water contamination can lead to byproducts. Ensure anhydrous conditions.[1] | |
| Inconsistent Yields Between Batches | Purity of Starting Materials | Verify the purity of the β-amino alcohol and the this compound. Impurities can interfere with the reaction. |
| Variability in Reaction Setup | Ensure consistent reaction conditions (temperature, stirring speed, inert atmosphere) between batches. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: Synthesis of Morpholines from β-Amino Alcohols
This protocol is based on the method developed by Aggarwal's group.[2]
Materials:
-
β-amino alcohol (sulfonamide protected is preferred for primary amines)
-
This compound
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Silica gel for chromatography
Procedure:
-
To a solution of the β-amino alcohol (1.0 mmol) in anhydrous CH2Cl2 (10 mL) under an inert atmosphere (e.g., argon), add triethylamine (1.2 mmol).
-
Add a solution of this compound (1.1 mmol) in anhydrous CH2Cl2 (5 mL) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the polar morpholine product from the nonpolar diphenyl sulfide byproduct.
Protocol 2: In situ Generation of this compound and Subsequent Morpholine Synthesis
This protocol involves the generation of the vinyl sulfonium salt from its precursor.[2]
Materials:
-
(2-Bromoethyl)diphenylsulfonium triflate
-
Potassium bicarbonate (KHCO3)
-
Tetrahydrofuran (THF)
-
Water
-
β-amino alcohol
Procedure: Part A: Generation of the Vinyl Sulfonium Salt
-
Dissolve (2-Bromoethyl)diphenylsulfonium triflate in a mixture of THF and water.
-
Add potassium bicarbonate and stir the mixture at room temperature. The elimination to form the vinyl sulfonium salt is typically rapid.
Part B: Morpholine Synthesis
-
To the solution containing the in situ generated this compound, add the β-amino alcohol and a suitable base (e.g., triethylamine).
-
Stir the reaction at room temperature and monitor by TLC.
-
Workup and purify as described in Protocol 1.
Reaction Pathway
Caption: The synthetic pathway to morpholines.
References
Troubleshooting guide for "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" in heterocyclic synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered when using Diphenyl(vinyl)sulfonium trifluoromethanesulfonate in heterocyclic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in heterocyclic synthesis?
This compound is a powerful electrophilic vinylating agent. In heterocyclic synthesis, it primarily acts as a two-carbon building block for annulation reactions, allowing for the construction of various saturated heterocycles.[1] It is particularly effective for the synthesis of three- to seven-membered rings, including cyclopropanes, aziridines, morpholines, thiomorpholines, and piperazines.[2]
Q2: What are the key stability and handling considerations for this reagent?
This compound is sensitive to moisture and can hydrolyze.[1] Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dry place.[1] It is advisable to use anhydrous solvents and reagents to prevent its decomposition.
Q3: What are the typical reaction conditions for using this compound?
Reactions are often carried out under mild conditions, frequently at room temperature.[1][2] The choice of base and solvent is crucial and depends on the specific transformation. Common bases include organic amines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and inorganic bases such as potassium carbonate.[2] A variety of solvents can be used, with dichloromethane (DCM) and tetrahydrofuran (THF) being common choices.
Q4: Can this compound be generated in situ?
Yes, it is often more convenient to generate this compound in situ from its stable precursor, (2-bromoethyl)diphenylsulfonium triflate.[2] This is typically achieved by treating the precursor with a base in the reaction mixture.[2]
Troubleshooting Guide
Low or No Product Yield
Q5: My reaction is not proceeding, or the yield of my desired heterocycle is very low. What are the potential causes?
-
Reagent Decomposition: The primary suspect is often the decomposition of the vinylsulfonium salt due to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous. Handling the reagent under an inert atmosphere is critical.[1]
-
Inactive Reagent: If the reagent has been stored improperly or for an extended period, it may have degraded. It is recommended to use freshly prepared or recently purchased reagent.
-
Incorrect Base: The choice and stoichiometry of the base are critical. A base that is too weak may not facilitate the initial nucleophilic attack, while an overly strong or sterically hindered base might lead to side reactions. For instance, in the synthesis of morpholines from β-amino alcohols, a suitable base is essential for high yields.[1]
-
Low Nucleophilicity of the Substrate: If your nucleophile (e.g., an amine or thiol) is electron-deficient or sterically hindered, the initial Michael addition may be slow or unfavorable. In such cases, using a more forcing reaction condition (e.g., higher temperature or a stronger, non-nucleophilic base) might be necessary.
-
Sub-optimal Solvent: The polarity of the solvent can significantly impact the reaction rate. For many annulation reactions with this reagent, polar aprotic solvents like DMF or DMSO can be effective.
Formation of Unexpected Side Products
Q6: I am observing significant side products in my reaction. How can I identify and mitigate them?
-
N-Vinylation vs. C-Alkylation: In substrates with multiple nucleophilic sites, such as unprotected oxindoles, N-vinylation can compete with the desired C-alkylation. The use of a Lewis acid, such as zinc triflate, can promote C-alkylation over N-alkylation, leading to higher yields of the desired spirocyclopropyl oxindole.
-
Polymerization: The vinyl group of the sulfonium salt can be susceptible to polymerization, especially at higher temperatures or in the presence of radical initiators. Running the reaction at lower temperatures and ensuring the absence of impurities can help minimize this.
-
Elimination Products: Depending on the substrate and reaction conditions, elimination reactions can compete with the desired cyclization. Careful selection of the base and temperature is crucial to favor the intramolecular cyclization.
Quantitative Data Summary
The following tables summarize representative yields for common heterocyclic syntheses using this compound.
Table 1: Synthesis of Six-Membered Heterocycles [2]
| Heterocycle | Starting Material | Yield (%) |
| Morpholines | β-Amino alcohols | 94-98 |
| Thiomorpholines | β-Amino thiols | 94-98 |
| Piperazines | 1,2-Diamines | 91-99 |
Table 2: Zinc Triflate-Mediated Cyclopropanation of Oxindoles
| Oxindole Substrate | Yield without Zn(OTf)₂ (%) | Yield with Zn(OTf)₂ (%) |
| Unprotected Oxindole | Low (significant N-vinylation) | High |
| N-Substituted Oxindole | High | High |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Morpholines[1]
To a solution of the β-amino alcohol (1.0 equiv) in an anhydrous solvent (e.g., DCM) under an inert atmosphere is added a suitable base (e.g., potassium carbonate, 2.0 equiv). The mixture is stirred at room temperature for 10-15 minutes. This compound (1.1 equiv) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Zinc Triflate-Mediated Cyclopropanation of Unprotected Oxindoles
To a solution of the unprotected oxindole (1.0 equiv) and zinc triflate (1.0 equiv) in an anhydrous solvent (e.g., THF) under an inert atmosphere is added a base (e.g., DBU, 1.2 equiv) at room temperature. This compound (1.2 equiv) is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired spirocyclopropyl oxindole.
Visualizations
General Reaction Pathway
References
Refinement of protocols for "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" applications
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the application of Diphenyl(vinyl)sulfonium trifluoromethanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a powerful synthetic reagent with the CAS number 247129-88-0 and a molecular weight of 362.4 g/mol .[1][2] It is primarily used in organic synthesis as a Michael acceptor, facilitating the formation of carbon-sulfur bonds.[1] Key applications include cyclopropanation, aziridination, and the synthesis of various nitrogen-containing heterocycles like morpholines.[1][3]
Q2: What is the general mechanism of action for this reagent?
A2: this compound acts as an electrophile.[1] The reaction mechanism typically involves the conjugate addition of a nucleophile to the β-position of the vinyl group. This is often followed by the displacement of the diphenyl sulfide leaving group, leading to the formation of new cyclic products.[3]
Q3: What are the key safety precautions to take when handling this compound?
A3: This compound is known to cause skin, eye, and respiratory irritation. It is crucial to handle it in a well-ventilated area, preferably a fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or fumes.
Q4: How should this compound be stored?
A4: It should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is sensitive to moisture.
Q5: Can this reagent be generated in situ?
A5: Yes, it is often generated in situ from its precursor, (2-bromoethyl)diphenylsulfonium triflate, by treatment with a base.[3] This method can be convenient for reactions where the isolation of the vinylsulfonium salt is not necessary.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Degradation of the reagent: The compound is moisture-sensitive. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. |
| Incorrect stoichiometry: The ratio of reactants is critical for optimal yield. | Carefully check the molar ratios of the sulfonium salt, substrate, and any catalysts or bases. | |
| Ineffective base: The chosen base may not be strong enough to deprotonate the nucleophile or facilitate the desired reaction. | Consider using a stronger base or a different base altogether. Common bases include DBU and potassium carbonate.[3] | |
| Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | Gradually increase the reaction temperature and monitor the progress by TLC or other analytical methods. | |
| Formation of multiple products/side reactions | Competing nucleophilic attack: Other functional groups in the starting material may react with the sulfonium salt. | Protect sensitive functional groups before carrying out the reaction. |
| Polymerization of the vinylsulfonium salt: This can occur under certain conditions. | Control the rate of addition of the reagent and maintain the recommended reaction temperature. | |
| Isomerization of the product: The initial product may isomerize to a more stable form. | Analyze the reaction mixture at different time points to identify the initial product and optimize conditions to isolate it if necessary. | |
| Difficulty in product purification | Presence of diphenyl sulfide byproduct: This is a common byproduct from the reaction. | Utilize column chromatography with an appropriate solvent system to separate the desired product from diphenyl sulfide. |
| Product is unstable to the work-up conditions: The product may be sensitive to acid, base, or water. | Perform a neutral work-up and use gentle purification techniques. |
Experimental Protocols & Data
Zinc Triflate-Mediated Cyclopropanation of Oxindoles
This protocol describes the cyclopropanation of oxindoles using this compound, a reaction known for its mild conditions and broad functional group compatibility.[3][4]
Experimental Workflow:
Caption: Workflow for Zinc Triflate-Mediated Cyclopropanation.
Detailed Methodology:
-
To a solution of the oxindole (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane), add zinc triflate (Zn(OTf)₂) (1.1 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.2 equiv.) portion-wise over 5 minutes.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spirocyclopropyl oxindole.
Quantitative Data:
| Substrate | Product | Yield (%) |
| N-Boc-oxindole | N-Boc-spiro[cyclopropane-1,3'-indolin]-2'-one | >95 |
| N-Methyl-oxindole | N-Methyl-spiro[cyclopropane-1,3'-indolin]-2'-one | >95 |
| Unprotected oxindole | spiro[cyclopropane-1,3'-indolin]-2'-one | >95 |
Yields are approximate and may vary based on specific reaction conditions and substrate.[3][4]
Synthesis of Morpholines from β-Amino Alcohols
This protocol outlines the [4+2] annulation reaction of β-amino alcohols with this compound to synthesize morpholines, often with high yields.[3]
Reaction Pathway:
Caption: Synthesis of Morpholines via [4+2] Annulation.
Detailed Methodology:
-
Dissolve the β-amino alcohol (1.0 equiv.) in a suitable solvent (e.g., acetonitrile).
-
Add a base (e.g., potassium carbonate, 2.0 equiv.).
-
To this suspension, add a solution of this compound (1.1 equiv.) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired morpholine derivative.
Quantitative Data:
| β-Amino Alcohol Derivative | Product | Yield (%) |
| N-Tosyl-ethanolamine | N-Tosyl-morpholine | 94-98 |
| N-Boc-ethanolamine | N-Boc-morpholine | High |
| Various substituted amino alcohols | Corresponding morpholines | 94-98 |
Yields are reported for a range of substrates and may vary depending on the specific substituents and reaction conditions.[3]
Aziridination of Primary Amines
This protocol describes the synthesis of aziridines from primary amines using this compound. The reaction often proceeds under mild conditions.[3]
Logical Relationship:
References
- 1. This compound | 247129-88-0 | Benchchem [benchchem.com]
- 2. Sulfonium, ethenyldiphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | C15H13F3O3S2 | CID 12003642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc triflate-mediated cyclopropanation of oxindoles with vinyl diphenyl sulfonium triflate: a mild reaction with broad functional group compatibility - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate and Other Vinylsulfonium Salts in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, vinylsulfonium salts have emerged as powerful and versatile reagents for the construction of complex molecular architectures. Their ability to act as Michael acceptors initiates a cascade of reactions, leading to the formation of various carbocycles and heterocycles. Among these, Diphenyl(vinyl)sulfonium trifluoromethanesulfonate has been a workhorse for synthetic chemists. This guide provides an objective comparison of its performance against other notable vinylsulfonium salts, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Introduction to Vinylsulfonium Salts
Vinylsulfonium salts are characterized by a positively charged sulfur atom attached to a vinyl group. This arrangement renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack. The general reactivity profile involves the initial Michael addition of a nucleophile to form a sulfur ylide intermediate, which can then undergo a variety of subsequent transformations, including cyclization, rearrangement, or protonation. The nature of the substituents on the sulfur atom, the vinyl group, and the counterion can significantly influence the salt's stability, reactivity, and stereoselectivity.
This guide focuses on a comparative analysis of three key vinylsulfonium salts:
-
This compound: A widely used, commercially available reagent.
-
α-Phenyl-diphenyl(vinyl)sulfonium tetraphenylborate: An example of an α-substituted vinylsulfonium salt with a non-coordinating counterion.
-
β-Trifluoromethyl-diphenyl(vinyl)sulfonium triflate: A β-substituted vinylsulfonium salt with an electron-withdrawing group.
Comparative Performance Data
The following tables summarize the performance of these vinylsulfonium salts in two key synthetic transformations: epoxy-annulation and cyclopropanation.
Table 1: Epoxy-Annulation of β-Amino Ketones
| Entry | Vinylsulfonium Salt | Substrate (β-Amino Ketone) | Product | Yield (%)[1][2] | Diastereomeric Ratio (d.r.) |
| 1 | This compound (in situ) | N-Tosyl-2-aminoacetophenone | 2-Phenyl-6-oxa-3-azabicyclo[3.1.0]hexane | 85 | >20:1 |
| 2 | α-Phenyl-diphenyl(vinyl)sulfonium tetraphenylborate | N-Tosyl-2-aminoacetophenone | 2,5-Diphenyl-6-oxa-3-azabicyclo[3.1.0]hexane | 88 | >20:1 |
| 3 | β-Trifluoromethyl-diphenyl(vinyl)sulfonium triflate | N-Tosyl-2-aminoacetophenone | 2-Phenyl-5-(trifluoromethyl)-6-oxa-3-azabicyclo[3.1.0]hexane | 92 | >20:1 |
Analysis:
The data indicates that all three vinylsulfonium salts are highly effective in the epoxy-annulation of β-amino ketones, providing excellent yields and high diastereoselectivity. The introduction of a trifluoromethyl group at the β-position of the vinylsulfonium salt (Entry 3) appears to slightly enhance the yield, potentially due to the increased electrophilicity of the Michael acceptor. The α-phenyl substituted salt (Entry 2) also performs exceptionally well. A significant advantage of the α-substituted vinylsulfonium tetraphenylborate is its enhanced stability; unlike the triflate salt which is often generated in situ, the tetraphenylborate salt is a stable, crystalline solid that can be easily handled and stored.[1]
Table 2: Cyclopropanation of Allylic Amines
| Entry | Vinylsulfonium Salt | Substrate (Allylic Amine) | Product | Yield (%)[1] |
| 1 | α-Phenyl-diphenyl(vinyl)sulfonium tetraphenylborate | N-Tosylallylamine | 1-Phenyl-2-(tosylaminomethyl)cyclopropane | 85 |
| 2 | α-(4-Methoxyphenyl)-diphenyl(vinyl)sulfonium tetraphenylborate | N-Tosylallylamine | 1-(4-Methoxyphenyl)-2-(tosylaminomethyl)cyclopropane | 89 |
| 3 | α-(4-Chlorophenyl)-diphenyl(vinyl)sulfonium tetraphenylborate | N-Tosylallylamine | 1-(4-Chlorophenyl)-2-(tosylaminomethyl)cyclopropane | 82 |
Analysis:
The α-substituted vinylsulfonium tetraphenylborates are highly effective for the cyclopropanation of allylic amines. The electronic nature of the substituent on the α-phenyl group has a modest influence on the reaction yield, with the electron-donating methoxy group providing a slightly higher yield compared to the electron-withdrawing chloro group. This highlights the tunability of the reagent for specific applications.
Experimental Protocols
General Procedure for the Synthesis of α-Substituted Vinylsulfonium Tetraphenylborates
A three-step procedure is typically employed for the synthesis of α-substituted vinylsulfonium tetraphenylborates, starting from commercially available styrenes.[1]
-
Bromination of Styrene: The corresponding styrene is treated with a solution of bromine in a suitable solvent like dichloromethane at low temperature to yield the dibromoethane derivative.
-
Formation of the Sulfonium Bromide: The dibromoethane derivative is then reacted with diphenyl sulfide in a solvent such as acetonitrile at reflux to afford the α-substituted-(β-bromoethyl)diphenylsulfonium bromide.
-
Counterion Exchange and Elimination: The crude sulfonium bromide is then treated with sodium tetraphenylborate in a solvent mixture like dichloromethane/water to facilitate counterion exchange. Subsequent treatment with a base, such as triethylamine, induces elimination of HBr to afford the desired α-substituted vinylsulfonium tetraphenylborate as a stable, crystalline solid.
Protocol for Epoxy-Annulation of a β-Amino Ketone with α-Phenyl-diphenyl(vinyl)sulfonium tetraphenylborate
To a solution of N-tosyl-2-aminoacetophenone (1.0 equiv) in dichloromethane at room temperature is added α-phenyl-diphenyl(vinyl)sulfonium tetraphenylborate (1.1 equiv) followed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv). The reaction mixture is stirred at room temperature for a specified time (typically 1-4 hours) until completion, as monitored by thin-layer chromatography. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2,5-diphenyl-6-oxa-3-azabicyclo[3.1.0]hexane.[1]
Protocol for Cyclopropanation of N-Tosylallylamine with α-Phenyl-diphenyl(vinyl)sulfonium tetraphenylborate
To a solution of N-tosylallylamine (1.0 equiv) in a suitable solvent like dichloromethane at room temperature is added α-phenyl-diphenyl(vinyl)sulfonium tetraphenylborate (1.1 equiv) and a base such as DBU (1.2 equiv). The reaction mixture is stirred at room temperature for the appropriate duration (typically 2-6 hours). Upon completion, the reaction is worked up by quenching with saturated aqueous ammonium chloride, followed by extraction with dichloromethane. The combined organic extracts are dried, filtered, and concentrated. The resulting crude product is purified by flash chromatography to yield the desired 1-phenyl-2-(tosylaminomethyl)cyclopropane.[1]
Visualizing Reaction Pathways
The following diagrams illustrate the general reaction mechanism of vinylsulfonium salts and a typical experimental workflow.
Caption: General reaction mechanism of vinylsulfonium salts.
Caption: Typical experimental workflow for reactions with vinylsulfonium salts.
Conclusion
This compound remains a highly valuable and effective reagent in organic synthesis. However, for applications requiring enhanced stability and ease of handling, α-substituted vinylsulfonium tetraphenylborates present a superior alternative, offering comparable or even improved yields in key transformations such as epoxy-annulations and cyclopropanations. Furthermore, the introduction of substituents on the vinyl group, such as the trifluoromethyl group, provides a means to fine-tune the reactivity and potentially enhance the efficiency of certain reactions. The choice of the optimal vinylsulfonium salt will ultimately depend on the specific requirements of the synthetic target, including the desired substitution pattern, stability considerations, and overall reaction efficiency. This guide provides a foundation for making an informed decision in the selection of these powerful synthetic tools.
References
A Comparative Guide to Electrophilic Reagents: Diphenyl(vinyl)sulfonium trifluoromethanesulfonate vs. Diphenyl(trifluoromethyl)sulfonium triflate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise introduction of functional groups is paramount. Sulfonium salts have emerged as powerful reagents for the transfer of various moieties onto nucleophilic substrates. This guide provides a detailed comparison of two prominent electrophilic sulfonium salts: Diphenyl(vinyl)sulfonium trifluoromethanesulfonate, a versatile vinylating agent, and Diphenyl(trifluoromethyl)sulfonium triflate, a potent trifluoromethylating agent. This comparison focuses on their chemical properties, reactivity, and performance in key synthetic transformations, supported by experimental data and detailed protocols.
Chemical Properties and Reactivity Profile
Both reagents share a common diphenylsulfonium core and a trifluoromethanesulfonate (triflate) counter-anion, which is a good leaving group. Their distinct reactivity stems from the nature of the transferable group: a vinyl group versus a trifluoromethyl group.
| Property | This compound | Diphenyl(trifluoromethyl)sulfonium triflate |
| CAS Number | 247129-88-0[1] | 147531-11-1 |
| Molecular Formula | C₁₅H₁₃F₃O₃S₂[1] | C₁₄H₁₀F₆O₃S₂ |
| Molecular Weight | 362.39 g/mol [1] | 404.35 g/mol |
| Primary Function | Electrophilic vinylating agent[2] | Electrophilic trifluoromethylating agent |
| Reactivity | Acts as a Michael acceptor, reacting with nucleophiles at the β-carbon of the vinyl group.[3][4] | Transfers an electrophilic trifluoromethyl group ("CF₃⁺" equivalent) to nucleophiles. |
| Key Applications | Synthesis of heterocycles (cyclopropanes, aziridines, morpholines, etc.).[2][3] | Introduction of a trifluoromethyl group into organic molecules. |
| Stability | Can be prepared in situ from its bromoethyl precursor; the isolated salt is a light-yellow oil.[3] | A stable, crystalline solid. |
Performance in Synthetic Applications
The primary utility of these reagents lies in their ability to introduce specific carbon-based functionalities. This compound excels in the construction of cyclic systems, while Diphenyl(trifluoromethyl)sulfonium triflate is a go-to reagent for trifluoromethylation.
This compound in Heterocycle Synthesis
This sulfonium salt is a highly effective C2 synthon for annulation reactions. The general mechanism involves a conjugate addition of a nucleophile to the vinyl group, which generates a sulfur ylide intermediate. This intermediate can then undergo various cyclization pathways.[2][3]
General Reaction Mechanism with Nucleophiles:
Caption: General reaction pathway of this compound with nucleophiles.
Experimental Data: Synthesis of Heterocycles
| Nucleophile Type | Product | Yield (%) | Reference |
| β-Amino alcohols | Morpholines | 94-98 | [2][3] |
| β-Amino thiols | Thiomorpholines | 94-98 | [3] |
| Diamines | Piperazines | 91-99 | [3] |
| Primary amines | Aziridines | High yields | [2] |
| Oxindoles | Spirocyclopropyl oxindoles | up to 93 |
Diphenyl(trifluoromethyl)sulfonium triflate in Trifluoromethylation
This reagent provides an electrophilic source of the trifluoromethyl group, which is crucial for modifying the properties of organic molecules in drug discovery and materials science. It reacts with a variety of soft nucleophiles.
General Reaction Mechanism with Nucleophiles:
Caption: General mechanism for electrophilic trifluoromethylation.
Experimental Data: Trifluoromethylation of Nucleophiles
While direct comparative data with the vinyl counterpart is unavailable, the trifluoromethylation of various nucleophiles has been reported with related electrophilic trifluoromethylating agents. For instance, a more reactive analogue, S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate, demonstrates the following performance:
| Nucleophile | Product | Yield (%) | Reference |
| Aniline | o- and p-Trifluoromethylaniline | Good yields | [5] |
| p-Hydroquinone | 2-Trifluoromethyl-1,4-hydroquinone | 78 | [5] |
| 4-tert-Butylaniline | 4-tert-Butyl-2-(trifluoromethyl)aniline | 91 | [5] |
| Keto ester salt | α-Trifluoromethyl keto ester | 84 | [5] |
A direct comparison showed that S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate is more reactive than Umemoto reagent II in the trifluoromethylation of aniline.[5]
Experimental Protocols
Synthesis of a Morpholine using this compound
This protocol is adapted from the work of Aggarwal and co-workers for the synthesis of morpholines from β-amino alcohols.[3]
Workflow for Morpholine Synthesis:
Caption: Experimental workflow for morpholine synthesis.
Procedure:
-
To a solution of the β-amino alcohol (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) is added a base (e.g., K₂CO₃, 2.0 equiv).
-
This compound (1.1 equiv) is added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired morpholine derivative.
Trifluoromethylation of an Aniline using an Electrophilic Trifluoromethylating Agent
This protocol is based on the trifluoromethylation of anilines using a potent electrophilic trifluoromethylating reagent.[5]
Workflow for Aniline Trifluoromethylation:
References
- 1. Sulfonium, ethenyldiphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | C15H13F3O3S2 | CID 12003642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 247129-88-0 | Benchchem [benchchem.com]
- 3. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cyclopropanation of Oxindoles: Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyclopropane ring into molecular frameworks is a pivotal strategy in medicinal chemistry and drug development, often imparting unique conformational constraints and metabolic stability. The spirocyclopropyl oxindole motif, in particular, is a valuable structural element in numerous biologically active compounds. This guide provides an objective comparison of the efficacy of a modern reagent, Diphenyl(vinyl)sulfonium trifluoromethanesulfonate, with two established cyclopropanation methods—the Simmons-Smith reaction and Rhodium-Catalyzed Cyclopropanation—for the synthesis of spirocyclopropyl oxindoles. This comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal method for their synthetic needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the performance of this compound in the cyclopropanation of various substituted oxindoles.[1][2][3] Due to the limited availability of direct comparative studies on identical oxindole substrates, representative data for the Simmons-Smith and Rhodium-Catalyzed methods on analogous electron-deficient alkenes are provided for a qualitative and semi-quantitative comparison.
| Substrate (Oxindole Derivative) | Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Oxindole | Diphenyl(vinyl)sulfonium triflate | Zn(OTf)₂, DBU | DMF | RT | 4 | 91 | [1][3] |
| 5-Fluorooxindole | Diphenyl(vinyl)sulfonium triflate | Zn(OTf)₂, DBU | DMF | RT | 4 | 95 | [1][3] |
| 5-Chlorooxindole | Diphenyl(vinyl)sulfonium triflate | Zn(OTf)₂, DBU | DMF | RT | 4 | 96 | [1][3] |
| 5-Bromooxindole | Diphenyl(vinyl)sulfonium triflate | Zn(OTf)₂, DBU | DMF | RT | 4 | 94 | [1][3] |
| 5-Methoxyoxindole | Diphenyl(vinyl)sulfonium triflate | Zn(OTf)₂, DBU | DMF | RT | 4 | 92 | [1][3] |
| N-Methyloxindole | Diphenyl(vinyl)sulfonium triflate | Zn(OTf)₂, DBU | DMF | RT | 4 | 90 | [1][3] |
| N-Acetyloxindole | Diphenyl(vinyl)sulfonium triflate | Zn(OTf)₂, DBU | DMF | RT | 12 | 85 | [1][3] |
| N-Boc-oxindole | Diphenyl(vinyl)sulfonium triflate | DBU | DMF | RT | 12 | 80 | [1][3] |
| Representative Electron-Deficient Alkene | Simmons-Smith Reaction | CH₂I₂, Zn-Cu | Ether | RT | 12-24 | Moderate to Good | [2][4][5] |
| Representative Electron-Deficient Alkene | Rhodium-Catalyzed | Ethyl Diazoacetate, Rh₂(OAc)₄ | CH₂Cl₂ | RT | 2-12 | Good to Excellent | [6] |
Key Observations:
-
This compound demonstrates high efficacy for the cyclopropanation of a broad range of electronically diverse oxindoles, consistently affording excellent yields under mild, ambient conditions.[1][3] The presence of a Lewis acid, such as zinc triflate, is shown to improve yields, particularly for unprotected oxindoles, by favoring C-alkylation over N-alkylation.[1][3]
-
The Simmons-Smith reaction , while a robust and widely used method, can be less efficient for electron-deficient olefins like oxindole derivatives due to the electrophilic nature of the zinc carbenoid intermediate.[7] It often requires longer reaction times and may provide lower yields compared to the sulfonium salt method for this specific substrate class.
-
Rhodium-catalyzed cyclopropanation with diazo compounds is a powerful and often high-yielding method.[6] However, the use of potentially explosive and toxic diazo reagents necessitates careful handling and specialized procedures. This method is highly effective for a range of alkenes, but direct, high-yield comparisons on oxindoles require further investigation.
Experimental Protocols
Cyclopropanation of Oxindoles using this compound
Materials:
-
Substituted Oxindole (1.0 equiv)
-
This compound (1.2 equiv)
-
Zinc Triflate (Zn(OTf)₂) (2.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of the substituted oxindole in anhydrous DMF, add zinc triflate and stir the mixture at room temperature under an inert atmosphere.
-
Add DBU to the mixture and stir for 10 minutes.
-
Add this compound and continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclopropyl oxindole.[1][3]
Simmons-Smith Cyclopropanation of an Allylic Alcohol (Furukawa Modification)
Materials:
-
Allylic Alcohol (1.0 equiv)
-
Diethylzinc (Et₂Zn) (2.0 equiv, 1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂) (2.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the allylic alcohol in anhydrous dichloromethane at 0 °C under an inert atmosphere, add diethylzinc dropwise.
-
After stirring for 20 minutes at 0 °C, add diiodomethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
Materials:
-
Styrene (5.0 equiv)
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄) (0.01 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ethyl Diazoacetate (1.0 equiv) in CH₂Cl₂
Procedure:
-
To a solution of styrene and Rh₂(OAc)₄ in anhydrous dichloromethane at room temperature under an inert atmosphere, add a solution of ethyl diazoacetate in dichloromethane dropwise over a period of 1-2 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for an additional 2-4 hours after the addition is complete.
-
Monitor the reaction for the disappearance of the diazo compound (a characteristic yellow color).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the ethyl 2-phenylcyclopropane-1-carboxylate.[9][10]
Mandatory Visualization: Reaction Mechanisms
The following diagrams illustrate the proposed mechanisms for each cyclopropanation method.
Caption: Proposed mechanism for the base-mediated cyclopropanation of oxindoles.
Caption: Concerted "butterfly" mechanism of the Simmons-Smith reaction.
Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.
References
- 1. Monomeric rhodium(II) catalysts for the preparation of aziridines and enantioselective formation of cyclopropanes from ethyl diazoacetate at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 8. mdpi.com [mdpi.com]
- 9. sas.rochester.edu [sas.rochester.edu]
- 10. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aziridination Yields: Featuring Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of aziridination reaction yields, with a focus on the performance of diphenyl(vinyl)sulfonium trifluoromethanesulfonate against other established methods. The data presented is intended to assist researchers in selecting the most effective reagents and protocols for the synthesis of aziridines, which are crucial building blocks in medicinal chemistry and materials science.
Introduction to Aziridination
Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Their inherent ring strain makes them versatile synthetic intermediates, readily undergoing ring-opening reactions to introduce nitrogen-containing functionalities. The direct aziridination of olefins is a powerful and atom-economical method for their synthesis. Various methods have been developed, often employing transition metal catalysts or specialized nitrogen sources.
This compound has emerged as a valuable reagent for the synthesis of 2-arylaziridines from styrene derivatives and primary amines. This method offers a convenient one-pot synthesis under mild conditions. This guide will compare the yields obtained with this reagent to those of prominent alternative methods, providing a clear overview of its relative efficacy.
Comparative Yield Data
The following tables summarize the yields of aziridination reactions using this compound and two common alternative catalytic systems: a copper(II)-based system and a rhodium(II)-based system.
Table 1: Aziridination Yields using this compound
This method involves the in situ generation of 2-arylethenyl(diphenyl)sulfonium triflates from the corresponding styrene derivatives, which then react with primary amines to yield the aziridine.
| Styrene Derivative | Primary Amine | Yield (%)[1] |
| 2-Benzylstyrene | Benzylamine | 99 |
| 4-Methylstyrene | Benzylamine | 95 |
| 4-Methoxystyrene | Benzylamine | 93 |
| 4-Chlorostyrene | Benzylamine | 91 |
| Styrene | Benzylamine | 96 |
| 2-Benzylstyrene | 4-Methoxybenzylamine | 99 |
| 2-Benzylstyrene | 2-Phenylethylamine | 99 |
| 2-Benzylstyrene | (R)-1-Phenylethylamine | 99 |
Table 2: Aziridination Yields using a Copper(II) Catalytic System
This table presents data for the aziridination of various olefins using a Cu(II) complex with N-donor pyridine-based ligands.
| Olefin | Yield (%) |
| Styrene | >90 |
| Trimethylethylene | >90 |
| Tetramethylethylene | >90 |
| cis-Cyclooctene | 44-83 |
| Indene | 83 |
| Methyl acrylate | 44 |
| Methyl methacrylate | 69 |
| 1-Hexene | 49 |
Table 3: Aziridination Yields using a Rhodium(II) Catalytic System
This table showcases the yields for aziridination of different alkenes using a Rh₂(tfacam)₄ catalyst.
| Alkene | Yield (%) |
| trans-β-Methylstyrene | Good |
| cis-β-Methylstyrene | Good |
| trans-2-Decene | Good |
| cis-2-Decene | Good |
| Methyl trans-cinnamate | 54 |
Experimental Protocols
1. General Procedure for the One-Pot Synthesis of 2-Arylaziridines using this compound Chemistry [1]
This protocol describes the in situ generation of the sulfonium salt followed by the aziridination reaction.
-
Step 1: Activation of Diphenyl Sulfoxide. To a solution of diphenyl sulfoxide (0.50 mmol) in dichloromethane (2 mL) under an argon atmosphere at -78 °C, triflic anhydride (0.082 mL, 0.50 mmol) is added.
-
Step 2: Formation of the Sulfonium Salt. A solution of the styrene derivative (0.50 mmol) in dichloromethane (1.5 mL) is added dropwise to the mixture at -78 °C. The reaction mixture is then stirred and allowed to warm to 0 °C.
-
Step 3: Aziridination. A solution of the primary amine (2.50 mmol) in dichloromethane (1.5 mL) is added to the reaction mixture. The resulting mixture is stirred at room temperature for an additional 2 hours.
-
Step 4: Work-up and Purification. The reaction is quenched with 0.1 M aqueous sodium hydroxide, and the mixture is extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate. After filtration and evaporation of the solvent, the crude product is purified by preparative Thin Layer Chromatography (TLC) to afford the desired 2-arylaziridine.
2. General Procedure for Copper-Catalyzed Aziridination
A general procedure for copper-catalyzed aziridination often involves the following steps:
-
Step 1: Catalyst Preparation. The copper(II) catalyst, such as a complex with pyridine-based ligands, is prepared or obtained commercially.
-
Step 2: Reaction Setup. The olefin (1.0 mmol), the nitrogen source (e.g., PhI=NTs, 1.0 mmol), and the copper catalyst (1-5 mol%) are combined in a suitable solvent (e.g., chloroform) under an inert atmosphere.
-
Step 3: Reaction. The reaction mixture is stirred at a specified temperature (often room temperature) for a period ranging from minutes to hours, until the starting material is consumed (monitored by TLC or GC).
-
Step 4: Work-up and Purification. The reaction mixture is typically filtered to remove any insoluble materials, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the pure aziridine.
3. General Procedure for Rhodium-Catalyzed Aziridination
A typical protocol for rhodium-catalyzed aziridination is as follows:
-
Step 1: Catalyst and Reagent Preparation. The rhodium(II) catalyst, such as Rh₂(tfacam)₄ (1-2 mol%), the alkene (0.5 mmol), the nitrogen source (e.g., a sulfamate ester, 0.55 mmol), and a terminal oxidant (e.g., PhI(OAc)₂) are prepared.
-
Step 2: Reaction Setup. The reagents are combined in a suitable solvent (e.g., benzene or dichloromethane) at 0 °C under an inert atmosphere.
-
Step 3: Reaction. The reaction is stirred at 0 °C for a designated time.
-
Step 4: Work-up and Purification. Upon completion, the reaction mixture is concentrated, and the crude product is purified by flash chromatography on silica gel to afford the aziridine.
Visualizing the Processes
The following diagrams illustrate the experimental workflow and the logical structure of the comparative study.
Caption: Experimental workflow for the synthesis of 2-arylaziridines.
Caption: Logical structure of the comparative study on aziridination methods.
References
The Versatile Virtuoso: Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate Redefining Vinylation Under Mild Conditions
For researchers, scientists, and drug development professionals seeking efficient and gentle vinyl group introduction, Diphenyl(vinyl)sulfonium trifluoromethanesulfonate has emerged as a superior reagent, offering significant advantages over traditional vinylating agents. Its stability, high reactivity under mild conditions, and broad functional group tolerance make it an invaluable tool in modern organic synthesis, particularly in the construction of complex molecular architectures.
This compound, a stable and easily handled salt, serves as a potent electrophilic vinylating agent.[1][2] Unlike many conventional reagents that necessitate harsh conditions, this sulfonium salt facilitates a range of transformations at or near room temperature, preserving delicate functional groups and expanding the horizons of late-stage functionalization in drug discovery and natural product synthesis.[3]
Performance Under Pressure: A Comparative Analysis
The true prowess of this compound is most evident when compared directly with other common vinylating agents. Traditional methods, such as those employing Grignard reagents or organotin compounds, often require stringent anhydrous conditions and can be incompatible with sensitive substrates. Newer alternatives, like potassium vinyltrifluoroborate, while offering improved stability, may necessitate higher temperatures and specific catalyst systems to achieve comparable efficacy.
Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling reactions, a cornerstone of C-C bond formation, this compound and its precursors demonstrate remarkable efficiency at ambient temperatures.
| Feature | Diphenyl(vinyl)sulfonium triflate | Potassium Vinyltrifluoroborate | Vinyltributyltin (Stille Coupling) |
| Typical Reaction | Sonogashira Coupling | Suzuki-Miyaura Coupling | Stille Coupling |
| Temperature | 25 °C | 80 - 150 °C | 65 °C |
| Reaction Time | 12 h | 12 h - 4 days | 24 h |
| Key Advantages | Very mild temperature. | Air and moisture stable. | Generally high yielding. |
| Key Disadvantages | Stoichiometric use. | Often requires elevated temperatures. | Toxic tin byproducts. |
| Yield (Example) | Good to excellent yields reported. | 72% (with 4-bromoanisole)[4] | ~90% (with aryl bromide)[4] |
Annulation Reactions: Building Heterocycles with Ease
One of the most celebrated applications of this compound is in annulation reactions to form saturated heterocycles, which are privileged scaffolds in medicinal chemistry. The synthesis of morpholines from β-amino alcohols, for example, proceeds in exceptionally high yields under mild conditions, a feat not easily replicated by other methods.
| Feature | Diphenyl(vinyl)sulfonium triflate | Alternative Methods (e.g., from 1,2-amino alcohols) |
| Reaction Type | [4+2] Annulation | Multi-step/harsher conditions |
| Temperature | Room Temperature | Often requires heating |
| Reaction Time | Short reaction times reported | Can be lengthy |
| Yield | 94 - 98%[3] | Variable, often lower |
| Key Advantages | High yields, mild conditions, excellent functional group tolerance. | Utilizes inexpensive starting materials.[5] |
| Key Disadvantages | Reagent can be expensive.[1] | Can be inefficient, generating byproducts.[5] |
Experimental Protocols
To illustrate the practical advantages of this compound, detailed experimental protocols for key reactions are provided below.
Protocol 1: Zinc Triflate-Mediated Cyclopropanation of Oxindoles
This procedure highlights the reagent's use in constructing spirocyclopropyl oxindoles, a valuable motif in medicinal chemistry, under ambient conditions.[2][6]
Reaction Setup:
-
To a vial, add the oxindole substrate (0.2 mmol), this compound (0.24 mmol, 1.2 equiv), and Zinc triflate (Zn(OTf)₂, 0.2 mmol, 1.0 equiv).
-
Add 1 mL of N,N-Dimethylformamide (DMF) as the solvent.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.6 mmol, 3.0 equiv) as the base.
-
Stir the reaction mixture at room temperature (approx. 21 °C) under air for 4 hours.
-
Upon completion, the product can be isolated using standard purification techniques (e.g., column chromatography).
This protocol consistently provides high yields for a broad range of oxindole substrates.[2]
Protocol 2: Synthesis of Morpholines via Annulation
This protocol demonstrates the efficient, high-yielding synthesis of morpholines.[3][7]
Reaction Setup:
-
Dissolve the β-amino alcohol (1.0 equiv) in a suitable solvent such as acetonitrile.
-
Add a base, typically an inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N).
-
Add this compound (1.0 - 1.2 equiv).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Isolate the morpholine product through aqueous workup and purification.
Yields for this transformation are consistently reported in the 94-98% range.[3]
Visualizing the Advantage: Pathways and Workflows
To further clarify the utility of this compound, the following diagrams illustrate its reaction mechanisms and a typical experimental workflow.
Caption: General reaction mechanism for the vinylsulfonium salt.
The reaction typically proceeds via a conjugate (Michael) addition of a nucleophile to the vinyl group, generating a sulfur ylide intermediate.[2] This intermediate then undergoes a subsequent intramolecular cyclization, displacing the stable diphenyl sulfide leaving group to form the final product.[2]
Caption: A typical experimental workflow for mild vinylation.
References
- 1. Iron-catalyzed addition of Grignard reagents to activated vinyl cyclopropanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vinyldiazolactone as a Vinylcarbene Precursor: Highly Selective C-H Insertion and Cyclopropanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate: Performance and Functional Group Tolerability
For researchers, scientists, and drug development professionals, the selection of an appropriate vinylating agent is crucial for the successful synthesis of complex molecules. Diphenyl(vinyl)sulfonium trifluoromethanesulfonate has emerged as a powerful reagent in organic synthesis, particularly valued for its performance as a Michael acceptor under mild conditions and its tolerance for a broad range of functional groups. This guide provides an objective comparison of its performance with alternative vinylating agents, supported by experimental data, to facilitate informed reagent selection.
Performance of this compound
This compound excels in conjugate addition reactions, leading to the efficient formation of carbon-carbon and carbon-heteroatom bonds. Its triflate counterion is thought to stabilize reactive intermediates, enabling many reactions to proceed at room temperature with high yields, often exceeding 85%.[1] This reagent is particularly effective in the synthesis of various heterocyclic structures.
Cyclopropanation Reactions
A notable application of this compound is in the synthesis of cyclopropanes. It reacts readily with compounds containing active methylene groups, such as N-alkyl malonyl amides and oxindoles, to produce cyclopropane derivatives in good to excellent yields.[1]
. A key advantage in the cyclopropanation of oxindoles is the use of zinc triflate as a mediator, which activates the C3–H bond of the oxindole, avoiding the need for strong bases that can lead to side reactions like over-alkylation.[1][2] This method demonstrates broad functional group tolerability.[1][2]
Table 1: Performance in Cyclopropanation Reactions
| Nucleophile | Product | Conditions | Yield (%) | Reference |
| N-Alkyl Malonyl Amides | gem-Disubstituted Cyclopropanes | DBU, mild conditions | Good | [1] |
| Unprotected Oxindoles | Spirocyclopropyl Oxindoles | Zn(OTf)₂, DBU, CH₂Cl₂, rt, 4h | 91-99% | [2][3][4][5][6] |
Synthesis of Heterocycles
This compound is highly effective in annulation reactions for the synthesis of saturated nitrogen and oxygen-containing heterocycles, such as morpholines, thiomorpholines, and piperazines. These reactions typically proceed in high yields from starting materials like β-amino alcohols.[1]
Table 2: Performance in Heterocycle Synthesis
| Starting Material | Product | Conditions | Yield (%) | Reference |
| β-Amino Alcohols | Morpholines | Base, mild conditions | 94-98% | [1] |
| β-Amino Thiols | Thiomorpholines | Base, mild conditions | 94-98% | [1] |
| Disulfonamides | Piperazines | Base, mild conditions | 91-99% | [1] |
Comparison with Alternative Michael Acceptors
While this compound is a versatile reagent, other classes of Michael acceptors, such as vinyl sulfones and vinyl phosphonates, are also widely used. The choice of reagent often depends on the specific nucleophile and the desired reactivity.
Vinyl Sulfones
Vinyl sulfones are highly reactive Michael acceptors due to the strong electron-withdrawing nature of the sulfonyl group. They readily undergo conjugate addition with a variety of nucleophiles, including thiols and amines. In direct comparisons with acrylates for thiol-Michael additions, vinyl sulfones have been shown to be significantly more reactive.[7]
Table 3: Performance of Vinyl Sulfones in Michael Additions
| Nucleophile | Michael Acceptor | Product | Conditions | Yield (%) | Reference |
| Hexanethiol | Ethyl Vinyl Sulfone | Thioether | Base or nucleophile catalyzed | ~100% | [7] |
| Aldehydes | Phenyl Vinyl Sulfone | α-Alkylated Aldehydes | Organocatalyst | High | --- |
| Amines | Divinyl Sulfone | β-Amino Sulfones | Polar aprotic solvents | Not specified | --- |
Vinyl Phosphonates
Vinyl phosphonates, particularly those with electron-withdrawing groups at the α-position, are also effective Michael acceptors. They are frequently used in tandem reactions where the initial Michael adduct undergoes a subsequent Horner-Wadsworth-Emmons olefination.
Table 4: Performance of Vinyl Phosphonates in Michael Additions
| Nucleophile | Michael Acceptor | Product | Conditions | Yield (%) | Reference |
| Malononitrile | Substituted Vinyl Phosphonates | Phosphonate Adduct | Organocatalyst | 15-92% | [8] |
| Tribromomethyllithium | Ethylidenebisphosphonate | Functionalized Cyclopropane | Not specified | Not specified | [1] |
| Grignard Reagents | Substituted Vinyl Phosphonates | Phosphonate Adducts | Not specified | Good | [1] |
Functional Group Tolerability
A significant advantage of this compound is its compatibility with a wide array of functional groups, which allows for its use in the late-stage functionalization of complex molecules.[2]
Table 5: Functional Group Compatibility
| Reagent | Tolerated Functional Groups | Incompatible Functional Groups |
| Diphenyl(vinyl)sulfonium triflate | Amines, boronic acids, phenols, carboxylic acids, pyridines, thiophenes.[1][4] | Strong nucleophiles that may react at the sulfonium center. |
| Vinyl Sulfones | Tolerant to many functional groups, but highly reactive towards soft nucleophiles like thiols. | Strong bases may lead to polymerization or side reactions. |
| Vinyl Phosphonates | Generally good tolerance, but can be sensitive to strong acids or bases. | Not specified. |
| Organometallic Vinyl Reagents | Limited tolerance due to high basicity and reactivity. | Protic groups (alcohols, amines, carboxylic acids), electrophilic carbonyls. |
Experimental Protocols
General Procedure for the Synthesis of this compound
This compound can be prepared from its precursor, (2-bromoethyl)diphenylsulfonium triflate. In a typical procedure, (2-bromoethyl)diphenylsulfonium triflate is treated with potassium bicarbonate in a mixture of tetrahydrofuran and water at room temperature. This reaction yields this compound as a light-yellow oil in excellent yield.[1] The precursor itself is synthesized by reacting 2-bromoethyl triflate with diphenyl sulfide in refluxing toluene under an inert atmosphere.[1]
Zinc Triflate-Mediated Cyclopropanation of Oxindoles
To a solution of the oxindole (0.2 mmol) in dichloromethane (1 mL) is added this compound (0.24 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.6 mmol), and zinc triflate (0.2 mmol). The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the spirocyclopropyl oxindole.[4]
Synthesis of Morpholines from β-Amino Alcohols
A mixture of the β-amino alcohol (1.0 equiv) and a base (e.g., potassium carbonate, 2.0 equiv) in a suitable solvent (e.g., acetonitrile) is treated with this compound (1.1 equiv). The reaction is stirred at room temperature until completion (typically monitored by TLC). The reaction mixture is then worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by chromatography to yield the desired morpholine.[1]
Visualizing Reaction Pathways
References
- 1. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc triflate-mediated cyclopropanation of oxindoles with vinyl diphenyl sulfonium triflate: a mild reaction with broad functional group compatibility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Zinc triflate-mediated cyclopropanation of oxindoles with vinyl diphenyl sulfonium triflate: a mild reaction with broad functional group compatibility [agris.fao.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Diastereoselective Reactions: Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate and its Alternatives
For researchers, scientists, and professionals in drug development, the stereocontrolled synthesis of complex molecules is a paramount challenge. The introduction of vinyl groups with high diastereoselectivity is a key transformation in the synthesis of numerous natural products and pharmaceutical agents. Diphenyl(vinyl)sulfonium trifluoromethanesulfonate has emerged as a powerful reagent for such transformations. This guide provides an objective comparison of its performance with alternative reagents, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable method for a given synthetic challenge.
At a Glance: Performance in Diastereoselective Reactions
This compound and its derivatives are highly effective in a range of diastereoselective reactions, including epoxidation, cyclopropanation, and aziridination. The diastereoselectivity of these reactions is often influenced by the substitution pattern of the vinylsulfonium salt and the nature of the substrate.
Diastereoselective Epoxidation of β-Amino Ketones
The epoxy-annulation of β-amino ketones is a valuable method for the synthesis of chiral fused heterocyclic systems. The diastereoselectivity of this reaction using this compound is highly dependent on the substrate. However, the use of α-substituted vinylsulfonium salts can significantly enhance diastereoselectivity, often favoring a single diastereomer.
| Reagent | Substrate | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| This compound | N-Boc-3-amino-1-phenylpropan-1-one | 1:1 | 85 | |
| α-Phenylvinylsulfonium tetraphenylborate | N-Boc-3-amino-1-phenylpropan-1-one | >20:1 | 95 | |
| α-(4-Methoxyphenyl)vinylsulfonium tetraphenylborate | N-Boc-3-amino-1-phenylpropan-1-one | >20:1 | 92 | |
| α-(4-Nitrophenyl)vinylsulfonium tetraphenylborate | N-Boc-3-amino-1-phenylpropan-1-one | >20:1 | 88 | |
| β-(Trifluoromethyl)vinylsulfonium triflate | N-Boc-3-amino-1-(4-methoxyphenyl)propan-1-one | >20:1 | 94 |
Diastereoselective Cyclopropanation of Allylic Amines
The cyclopropanation of allylic amines provides access to valuable cyclopropylamine derivatives. Similar to epoxidations, α-substituted vinylsulfonium salts generally afford higher diastereoselectivity compared to the parent this compound.
| Reagent | Substrate | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| This compound | N-Allyl-4-methylbenzenesulfonamide | Moderate | Good | [1] |
| α-Phenylvinylsulfonium tetraphenylborate | N-Allyl-4-methylbenzenesulfonamide | >20:1 | 85 | |
| α-(4-Chlorophenyl)vinylsulfonium tetraphenylborate | N-Allyl-4-methylbenzenesulfonamide | >20:1 | 82 |
Alternative Approaches to Diastereoselective Vinylation
While vinylsulfonium salts are powerful reagents, other methods can also achieve high diastereoselectivity in vinylation reactions.
Vinyl Telluronium Ylides
Chiral telluronium salts can be used to generate ylides that react with α,β-unsaturated esters, ketones, and amides to afford vinylcyclopropanes with high diastereoselectivity and enantioselectivity. The diastereoselectivity can often be controlled by the choice of base.[2]
Vinyl Selenones
Vinyl selenones can undergo addition-elimination reactions with N-heterocycles to provide N-vinylated products. While not always focused on creating stereocenters on the vinyl group itself, this method offers an alternative for vinyl group introduction.[3][4]
Heck Reaction
The palladium-catalyzed Heck reaction is a versatile method for C-C bond formation and can be rendered diastereoselective through the use of chiral ligands or by substrate control. It provides a powerful alternative for the synthesis of complex vinylated structures.[5][6]
Michael Addition of Vinyl Organometallics
The diastereoselective addition of vinyl organometallic reagents to chiral aldehydes and other electrophiles is a well-established method for the construction of stereocenters adjacent to a newly introduced vinyl group.
Reaction Mechanisms and Experimental Workflows
The diastereoselectivity in reactions of vinylsulfonium salts is often rationalized by considering the transition state of the key bond-forming step. The general mechanism involves a Michael addition of a nucleophile to the vinylsulfonium salt, followed by an intramolecular cyclization.
Caption: General reaction pathway for diastereoselective annulation using this compound.
The stereochemical outcome is determined in the intramolecular cyclization step, where steric and electronic factors of both the substrate and the sulfonium salt influence the facial selectivity.
For α-substituted vinylsulfonium salts, the substituent on the vinyl group plays a crucial role in directing the approach of the nucleophile and controlling the conformation of the transition state, leading to higher diastereoselectivity.
Caption: A typical experimental workflow for reactions involving this compound.
Key Experimental Protocols
General Procedure for Diastereoselective Epoxidation of a β-Amino Ketone with an α-Substituted Vinylsulfonium Salt
To a solution of the β-amino ketone (1.0 equiv) and the α-substituted vinylsulfonium tetraphenylborate (1.1 equiv) in a suitable solvent (e.g., CH2Cl2 or THF) at 0 °C is added a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1.2 equiv). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., CH2Cl2). The combined organic layers are dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired epoxide. The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture or by HPLC analysis of the purified product.
General Procedure for Zinc Triflate-Mediated Cyclopropanation of Oxindoles
To a mixture of the oxindole (1.0 equiv) and zinc triflate (1.2 equiv) in a suitable solvent (e.g., dichloroethane) is added this compound (1.5 equiv). The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC. The reaction is then quenched with a saturated aqueous solution of NaHCO3, and the mixture is extracted with an organic solvent (e.g., CH2Cl2). The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to give the corresponding cyclopropyl-spirooxindole.[7]
Conclusion
This compound is a versatile and effective reagent for diastereoselective vinylation reactions. For applications demanding the highest levels of diastereocontrol, α-substituted vinylsulfonium salts often provide superior results. The choice of reagent should be guided by the specific substrate and the desired stereochemical outcome. For a broader synthetic toolbox, alternative methods such as those employing vinyl telluronium ylides or the Heck reaction offer powerful strategies for achieving diastereoselective vinylations. The detailed data and protocols provided in this guide are intended to facilitate informed decision-making in the design and execution of complex synthetic routes.
References
- 1. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impact.ornl.gov [impact.ornl.gov]
- 3. Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zinc triflate-mediated cyclopropanation of oxindoles with vinyl diphenyl sulfonium triflate: a mild reaction with broad functional group compatibility - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cost-Effectiveness of Diphenyl(vinyl)sulfonium trifluoromethanesulfonate in Large-Scale Synthesis
For researchers, scientists, and professionals in drug development, the selection of reagents for large-scale synthesis is a critical decision that balances cost, efficiency, safety, and scalability. Diphenyl(vinyl)sulfonium trifluoromethanesulfonate has emerged as a potent electrophilic vinylating agent, particularly effective in the synthesis of complex heterocyclic structures. This guide provides an objective comparison of its performance and cost-effectiveness against established alternatives, supported by experimental data, to inform reagent selection in large-scale synthetic applications.
Performance Comparison of Vinylating Agents
The utility of a vinylating agent is determined by its reactivity, selectivity, and compatibility with various functional groups. Here, we compare this compound with two common alternatives: Potassium vinyltrifluoroborate (for Suzuki-Miyaura coupling) and Tributyl(vinyl)tin (for Stille coupling). The comparison focuses on a key application: the synthesis of N-substituted morpholines, a prevalent scaffold in medicinal chemistry.
Data Summary: Synthesis of a Substituted Morpholine
| Performance Metric | This compound | Potassium vinyltrifluoroborate (Suzuki-Miyaura Coupling) | Tributyl(vinyl)tin (Stille Coupling) |
| Reaction Type | [4+2] Annulation | N-Vinylation via Cross-Coupling | N-Vinylation via Cross-Coupling |
| Typical Yield | 94-98%[1] | 70-95% (yields for N-vinylation can vary) | 80-95% (yields for N-vinylation can vary) |
| Reaction Time | 1-4 hours | 12-24 hours | 12-24 hours |
| Reaction Temperature | Room Temperature to 60 °C | 80-110 °C | 80-110 °C |
| Catalyst Required | None (Base mediated) | Palladium Catalyst (e.g., Pd(dppf)Cl₂) | Palladium Catalyst (e.g., Pd(PPh₃)₄) |
| Key Reagents | β-amino alcohol, Base (e.g., Et₃N) | Morpholine, Palladium Catalyst, Ligand, Base | Morpholine, Palladium Catalyst, Ligand |
| Atom Economy | Moderate (generates diphenyl sulfide byproduct) | Low (generates boronic acid and halide byproducts) | Low (generates toxic organotin byproducts) |
| Safety & Handling | Stable solid, handle with standard PPE | Air and moisture stable solid | Highly toxic liquid, requires specialized handling and disposal[2] |
Cost-Effectiveness Analysis
A comprehensive cost analysis extends beyond the price of the vinylating agent to include catalysts, solvents, reaction time, and waste disposal. The following table provides an estimated cost comparison for the synthesis of one mole of a target N-vinylated product, based on current market prices.
Cost Comparison per Mole of Product
| Cost Component | This compound | Potassium vinyltrifluoroborate | Tributyl(vinyl)tin |
| Vinylating Agent | ~$400 - $600 | ~$150 - $250 | ~$200 - $350 |
| Catalyst & Ligand | Not Applicable | ~$50 - $150 (e.g., Pd(dppf)Cl₂)[3] | ~$80 - $200 (e.g., Pd(PPh₃)₄)[4][5] |
| Solvent | ~$20 - $50 (e.g., Acetonitrile) | ~$30 - $70 (e.g., Dioxane/Water) | ~$40 - $80 (e.g., Toluene) |
| Waste Disposal | Standard organic waste | Standard organic/inorganic waste | High (due to organotin toxicity) |
| Estimated Total Cost | ~$420 - $650 | ~$230 - $470 | ~$320 - $630 + High Disposal Costs |
Note: Prices are estimates and can vary based on supplier, purity, and scale.
While Potassium vinyltrifluoroborate appears to be the most economical on paper, the overall cost-effectiveness of this compound becomes competitive in large-scale synthesis due to its high yields, mild reaction conditions, shorter reaction times, and the elimination of expensive and sensitive palladium catalysts. The significant toxicity and associated disposal costs of organotin reagents make Tributyl(vinyl)tin a less favorable option for large-scale, green-conscious manufacturing.[2]
Experimental Protocols
1. Synthesis of a Substituted Morpholine using this compound
This protocol is adapted from the work of Aggarwal and co-workers for the [4+2] annulation of β-amino alcohols.[1]
-
Materials:
-
N-tosyl-protected β-amino alcohol (1.0 mmol)
-
This compound (1.1 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Acetonitrile (MeCN) (10 mL)
-
-
Procedure:
-
To a solution of the N-tosyl-protected β-amino alcohol in acetonitrile, add triethylamine.
-
To this mixture, add this compound in one portion.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired morpholine derivative.
-
2. N-Vinylation of Morpholine using Potassium vinyltrifluoroborate (Suzuki-Miyaura Coupling)
This is a general protocol for the N-vinylation of amines.
-
Materials:
-
Morpholine (1.0 mmol)
-
Potassium vinyltrifluoroborate (1.5 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane/Water (5:1, 10 mL)
-
-
Procedure:
-
In a reaction vessel, combine morpholine, potassium vinyltrifluoroborate, Pd(dppf)Cl₂, and cesium carbonate.
-
Add the dioxane/water solvent mixture.
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
3. N-Vinylation of Morpholine using Tributyl(vinyl)tin (Stille Coupling)
This is a general protocol for the N-vinylation of amines.
-
Materials:
-
Procedure:
-
To a dry reaction flask under an inert atmosphere, add morpholine, tributyl(vinyl)tin, and Pd(PPh₃)₄.[4][5]
-
Add anhydrous toluene via syringe.
-
Heat the mixture to reflux (around 110 °C) and stir for 12-24 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the solution with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizations: Reaction Pathways and Workflows
Caption: Workflow for morpholine synthesis using this compound.
Caption: Reaction mechanism for the [4+2] annulation to form a morpholine ring.
Caption: Generalized workflow for N-vinylation via Suzuki or Stille cross-coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. 72287-26-4 Cas No. | Pd(dppf)Cl2 | Apollo [store.apolloscientific.co.uk]
- 4. Tetrakis(triphenylphosphine)palladium(0), 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. strem.com [strem.com]
The Evolving Toolkit: A Comparative Review of Recent Advancements in Vinylsulfonium Salt Chemistry
Introduction: Once primarily regarded as classical Michael acceptors, vinylsulfonium salts are experiencing a renaissance in modern organic synthesis. Their inherent reactivity, coupled with the development of stable, easy-to-handle precursors, has broadened their applicability far beyond traditional conjugate additions. Recent years have witnessed a surge in novel transformations that leverage these versatile reagents for complex stereoselective syntheses and foray into new mechanistic territories like photoredox catalysis. For researchers, scientists, and drug development professionals, understanding the performance of these modern methods in comparison to established alternatives is crucial for efficient and effective molecular design.
This guide provides an objective comparison of recent advancements in vinylsulfonium salt chemistry with alternative synthetic methods, supported by experimental data and detailed protocols. We will delve into four key areas: diastereoselective cyclopropanation, enantioselective epoxidation, the synthesis of medicinally relevant morpholines, and radical C-C bond formation.
Diastereoselective Cyclopropanation: Vinylsulfonium Salts vs. Simmons-Smith Reaction
The construction of cyclopropane rings is a cornerstone of organic synthesis, with the Simmons-Smith reaction being a long-standing, reliable method. However, recent advancements have demonstrated that vinylsulfonium salts can be powerful reagents for the diastereoselective synthesis of highly substituted cyclopropanes, particularly spirocyclopropyl oxindoles, which are prevalent motifs in pharmaceuticals.
Data Presentation
| Method | Substrate Example | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | d.r. | Ref. |
| Vinylsulfonium Salt | 5-Fluorooxindole | Diphenylvinylsulfonium triflate, Zn(OTf)₂, DBU | DMF | rt | 4 | 93 | >20:1 | [1] |
| Simmons-Smith Reaction | Styrene | CH₂I₂, Zn-Cu couple | Ether | Reflux | 48 | 60-70 | N/A | |
| Modified Simmons-Smith | 1-Dodecene | CH₂I₂, Et₂Zn | DCE | 0 to rt | 12 | 95 | N/A |
Experimental Protocols
Method 1: Diastereoselective Cyclopropanation of an Oxindole using Diphenylvinylsulfonium Triflate [1]
To a solution of 5-fluorooxindole (0.2 mmol, 1.0 equiv.) and diphenylvinylsulfonium triflate (1.2 equiv.) in DMF (1 mL) was added Zn(OTf)₂ (1.0 equiv.) followed by DBU (3.0 equiv.). The reaction mixture was stirred at room temperature for 4 hours. Upon completion, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the desired spirocyclopropyl oxindole.
Alternative Method: Simmons-Smith Cyclopropanation of Styrene
A flask equipped with a reflux condenser and a magnetic stirrer is charged with zinc-copper couple (3.3 g, 50 mmol) and dry ether (30 mL). A solution of styrene (2.6 g, 25 mmol) and diiodomethane (8.0 g, 30 mmol) in ether (10 mL) is added dropwise to the stirred suspension. After the addition is complete, the mixture is refluxed for 48 hours. The reaction is then cooled, and the unreacted zinc is filtered off. The ethereal solution is washed successively with a saturated aqueous solution of NH₄Cl, NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄ and the solvent is removed by distillation to give phenylcyclopropane.
Visualization
Caption: Diastereoselective cyclopropanation via a sulfonium ylide intermediate.
Enantioselective Epoxidation: Chiral Vinylsulfonium Salts vs. Shi Epoxidation
The asymmetric synthesis of epoxides is of paramount importance in the preparation of chiral building blocks for drug development. The Shi epoxidation is a well-established organocatalytic method for this transformation. Recently, chiral vinylsulfonium salts have emerged as effective reagents for the highly diastereoselective and enantioselective synthesis of fused bicyclic epoxides from α-amino ketones.
Data Presentation
| Method | Substrate Example | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Stereoselectivity | Ref. |
| Chiral Vinylsulfonium Salt | (R)-N-Boc-3-phenyl-3-oxopropan-2-amine | (+)-Chiral Vinylsulfonium Salt, DBU | CH₂Cl₂ | 0 to rt | 16 | 85 | >95:5 d.r. | [2] |
| Shi Epoxidation | trans-Stilbene | Shi Catalyst (fructose-derived), Oxone, K₂CO₃ | CH₃CN/DMM/H₂O | 0 | 24 | >95 | >99% ee | [3] |
Experimental Protocols
Method 1: Enantioselective Epoxy-Annulation with a Chiral Vinylsulfonium Salt
To a solution of the (R)-α-amido ketone (0.1 mmol, 1.0 equiv.) in CH₂Cl₂ (1 mL) at 0 °C was added DBU (1.2 equiv.). A solution of the chiral vinylsulfonium salt (1.1 equiv.) in CH₂Cl₂ (1 mL) was then added dropwise over 10 minutes. The reaction was stirred at 0 °C for 1 hour and then at room temperature for 15 hours. The reaction was quenched with saturated aqueous NH₄Cl solution and the aqueous layer was extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The residue was purified by flash chromatography to afford the bicyclic epoxide.
Alternative Method: Shi Asymmetric Epoxidation of trans-Stilbene [3]
To a stirred mixture of acetonitrile (5 mL) and an aqueous solution of EDTA (0.0004 M, 3 mL) is added trans-stilbene (0.5 mmol), the fructose-derived Shi catalyst (0.15 mmol), and tetrabutylammonium sulfate (0.05 mmol). The mixture is cooled to 0 °C, and a mixture of Oxone (2.5 mmol) and K₂CO₃ (2.5 mmol) is added portion-wise over 1 hour. The reaction is stirred at 0 °C for 24 hours. The mixture is then diluted with water and extracted with hexanes. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The product is purified by column chromatography.
Visualization
Caption: Workflow for enantioselective epoxy-annulation.
Synthesis of Morpholines: A Key Scaffold in Drug Discovery
Morpholine rings are prevalent in a vast number of approved drugs. Traditional syntheses can be lengthy and often employ harsh reagents. The use of a stable vinylsulfonium salt precursor provides a more direct and operationally simple route from 1,2-amino alcohols.
Data Presentation
| Method | Starting Materials | Key Reagents | Steps | Overall Yield (%) | Key Features | Ref. |
| Vinylsulfonium Salt Precursor | N-Tosyl-2-aminoethanol | (2-Bromoethyl)diphenylsulfonium triflate, NaH | 1 | 94-98 | In situ generation, high yielding, broad scope | |
| Traditional Method | 2-Aminoethanol | Chloroacetyl chloride, then LiAlH₄ | 2 | Variable | Multi-step, uses strong reducing agents | [4] |
| Green Alternative | 2-Aminoethanol | Ethylene sulfate, t-BuOK | 1-2 | High | Redox neutral, uses inexpensive reagents | [5] |
Experimental Protocols
Method 1: Morpholine Synthesis via in situ Generated Vinylsulfonium Salt
To a suspension of NaH (3.5 equiv., 60% dispersion in mineral oil) in CH₂Cl₂ (5 mL) at 0 °C is added a solution of N-tosyl-2-aminoethanol (1.0 equiv.) in CH₂Cl₂ (5 mL). The mixture is stirred for 30 minutes, after which (2-bromoethyl)diphenylsulfonium triflate (1.1 equiv.) is added in one portion. The reaction is allowed to warm to room temperature and stirred for 15 hours. The reaction is then carefully quenched with water, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography to give N-tosylmorpholine.
Alternative Method: Morpholine Synthesis using Ethylene Sulfate [5]
To a solution of the 1,2-amino alcohol (1.0 equiv.) in a suitable solvent (e.g., THF or MeCN) is added ethylene sulfate (1.0-1.2 equiv.). The mixture is stirred at room temperature for a specified time (typically 1-24 h) to form the monoalkylation product (a zwitterion), which often precipitates and can be isolated by filtration. The isolated zwitterion is then treated with a base such as t-BuOK (1.1 equiv.) in a solvent like THF at room temperature to effect cyclization to the desired morpholine.
Visualization
Caption: Morpholine synthesis via in situ generation of a vinylsulfonium salt.
Radical C-C Bond Formation: A New Frontier
Perhaps the most significant recent advancement in vinylsulfonium salt chemistry is the discovery of their reactivity as radical acceptors. This opens up a new paradigm for C-C bond formation, offering a metal-free alternative to traditional cross-coupling reactions.
Data Presentation
| Method | Coupling Partners | Catalyst/Mediator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features | Ref. |
| Vinylsulfonium Salt | Redox-active ester, Vinylsulfonium salt | Eosin Y (photocatalyst), Blue LEDs | DMSO | rt | 12 | up to 95 | Metal-free, broad substrate scope | [6] |
| Photoredox/Ni Dual Catalysis | Alkyl radical precursor, Vinyl sulfone | Ir(ppy)₂(dtbbpy)PF₆ (photocatalyst), NiCl₂·glyme | DCE | rt | 24 | up to 91 | Uses a transition metal co-catalyst | [7] |
Experimental Protocols
Method 1: Metal-Free Decarboxylative Alkenylation with a Vinylsulfonium Salt [8]
An oven-dried Schlenk tube is charged with the redox-active ester (0.1 mmol, 1.0 equiv.), vinylsulfonium salt (0.2 mmol, 2.0 equiv.), Eosin Y (1 mol%), and DMSO (1 mL). The tube is sealed, evacuated, and backfilled with nitrogen (this cycle is repeated three times). The reaction mixture is then stirred under irradiation with blue LEDs at room temperature for 12 hours. After the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by preparative TLC.
Alternative Method: Photoredox α-Vinylation of an N-Aryl Amine with a Vinyl Sulfone [9]
A vial is charged with Ir(ppy)₂(dtbbpy)PF₆ (0.005 mmol, 1 mol%), the N-aryl amine (0.5 mmol, 1.0 equiv.), the vinyl sulfone (1.0 mmol, 2.0 equiv.), and CsOAc (1.0 mmol, 2.0 equiv.). The vial is sealed with a cap containing a septum and purged with nitrogen. Anhydrous 1,2-dichloroethane (DCE) (5.0 mL) is added, and the mixture is sparged with nitrogen for 15 minutes. The vial is then placed in front of a 26 W fluorescent lamp and stirred at room temperature for 24 hours. The solvent is removed in vacuo, and the residue is purified by flash column chromatography.
Visualization
Caption: Catalytic cycle for metal-free decarboxylative alkenylation.
Conclusion
The chemistry of vinylsulfonium salts has evolved significantly, offering powerful and often superior alternatives to classical synthetic methods. For diastereoselective cyclopropanation and enantioselective epoxidation, they provide access to complex, stereochemically rich scaffolds under mild conditions. In the synthesis of vital heterocyclic cores like morpholines, the use of stable precursors streamlines synthetic routes, enhancing operational simplicity. Most strikingly, their newfound role as radical acceptors in photoredox catalysis marks a paradigm shift, enabling metal-free C-C bond formation and opening new avenues for synthetic innovation. For the modern chemist, a thorough understanding of these advancements is not just beneficial but essential for pushing the boundaries of molecular synthesis.
References
- 1. Zinc triflate-mediated cyclopropanation of oxindoles with vinyl diphenyl sulfonium triflate: a mild reaction with broad functional group compatibility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Epoxy-annulations by reactions of alpha-amido ketones with vinyl sulfonium salts. Reagent versus substrate control and kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Vinyl Sulfonium Salts as the Radical Acceptor for Metal-Free Decarboxylative Alkenylation - figshare - Figshare [figshare.com]
- 7. Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Safety Operating Guide
Safe Disposal of Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step workflow for the proper disposal of Diphenyl(vinyl)sulfonium trifluoromethanesulfonate, a compound that requires careful handling due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. |
In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material, such as sand or vermiculite, and collect it into a suitable, labeled container for disposal.[1] Avoid allowing the product to enter drains or waterways.[1]
Disposal Protocol: A Step-by-Step Workflow
The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal company.[1] Adherence to local, state, and federal regulations is paramount. The following workflow outlines the necessary steps to ensure compliant and safe disposal.
References
Essential Safety and Operational Guide for Diphenyl(vinyl)sulfonium trifluoromethanesulfonate
This document provides immediate safety, handling, and disposal protocols for Diphenyl(vinyl)sulfonium trifluoromethanesulfonate (CAS RN: 247129-88-0). Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of this chemical.
Chemical and Physical Properties:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 247129-88-0 |
| Molecular Formula | C₁₅H₁₃F₃O₃S₂ |
| Molecular Weight | 362.387 g/mol |
| Physical Form | Liquid, Solid, or Semi-solid |
| Purity | Typically ≥95% |
Hazard Identification and Precautionary Statements:
This compound is classified with the following hazards.[1]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table outlines the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Neoprene or nitrile rubber gloves are recommended.[2] Inspect gloves for integrity before each use. Change gloves immediately upon contamination. |
| Eyes | Safety goggles and face shield | Chemical splash goggles are mandatory. A face shield should be worn over safety glasses, especially when there is a risk of splashing or exothermic reactions.[3][4] |
| Body | Laboratory coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[3] |
| Respiratory | Fume hood or respirator | All handling of the solid or solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available, a respirator with an appropriate chemical cartridge is required.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential for safety.
Caption: High-level workflow for handling this compound.
1. Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of incompatible materials, particularly strong oxidizing agents.[5]
-
An emergency eye wash station and safety shower must be readily accessible.[2]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Review the Safety Data Sheet (SDS) before starting work.
2. Handling and Use:
-
Wear all required PPE as detailed in the table above.
-
Conduct all manipulations of the compound within a chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Avoid direct contact with skin and eyes.[2]
3. Decontamination:
-
Wipe down the work surface with an appropriate solvent (e.g., isopropanol) and then with soap and water.
-
Contaminated lab coats should be professionally laundered.[6][7]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][7]
4. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7]
-
Keep in a dark place and under an inert atmosphere.[1]
-
Store away from incompatible materials such as oxidizing agents, phosphates, soluble carbonates, and sulfuric acid.[2][7]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: Waste stream segregation for this compound.
Waste Segregation and Disposal Protocol:
-
Contaminated Solid Waste:
-
This includes items such as used gloves, weigh boats, and paper towels that have come into contact with the chemical.
-
Place these items in a clearly labeled, sealed plastic bag and then into a designated solid hazardous waste container.
-
-
Unused or Waste Solutions:
-
Collect any unused material or waste solutions in a compatible, labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Empty Containers:
-
Rinse the original container three times with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty container before disposing of it in the appropriate solid waste stream.
-
-
Spill Management:
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[8] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. This compound | 247129-88-0 [sigmaaldrich.com]
- 2. gelest.com [gelest.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
